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2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Documentation Hub

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  • Product: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Core Science & Biosynthesis

Foundational

2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine chemical structure

This guide serves as a technical manual for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors.

[1][2]

Executive Summary

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS: 1478225-30-7 ) is a chiral, bicyclic amine intermediate.[1][2] It represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond accepting capability of the N2-methylated indazole with a non-planar, saturated cyclohexane ring. This saturation improves solubility and metabolic stability (Fsp3 character) compared to fully aromatic analogues.

Key Applications:

  • Kinase Inhibitors: Mimics the purine ring of ATP, targeting the hinge region of kinases (e.g., ALK, ROS1, TRK).

  • Bioisosterism: Serves as a saturated bioisostere for benzimidazole or indole moieties, reducing aromatic ring count (AR) to improve physicochemical properties.

  • Fragment-Based Drug Design (FBDD): Used as a rigidified diamine linker.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-methyl-4,5,6,7-tetrahydroindazol-6-amine
CAS Number 1478225-30-7
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Chirality Contains one stereocenter at C6.[1][2] Often supplied as a racemate or resolved (R/S) enantiomers.
pKa (Calculated) ~9.5 (Primary amine), ~2.5 (Indazole N)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility (enhanced as HCl salt).
Appearance Pale yellow to off-white solid (often hygroscopic as salt).

Structural Analysis & Pharmacophore Logic

The molecule consists of two fused rings: a pyrazole ring and a cyclohexyl ring.

  • N2-Methyl Indazole Core: The N2-methyl isomer is fixed in the 2H-tautomer form. This is crucial for binding affinity, as N1-H or N1-alkyl indazoles present different hydrogen bond donor/acceptor vectors.

  • C6-Amine Vector: The amine at position 6 projects into the solvent-exposed region or specific ribose-binding pockets when docked into an ATP site.

  • Tetrahydro Ring Puckering: Unlike planar aromatic indazoles, the 4,5,6,7-tetrahydro ring adopts a half-chair or envelope conformation. This 3D geometry allows for better shape complementarity in globular protein pockets and disrupts pi-stacking aggregation, improving solubility.

Diagram: Pharmacophore Features

Pharmacophore Core Tetrahydroindazole Core (Scaffold) N2_Me N2-Methyl Group (H-Bond Acceptor Vector) Core->N2_Me Defines Tautomer C6_Amine C6-Primary Amine (Solubilizing/Linking) Core->C6_Amine Functional Handle Chirality C6 Stereocenter (Vector Control) C6_Amine->Chirality Stereospecific Binding

Caption: Structural decomposition highlighting the functional vectors of the scaffold.

Synthetic Protocol (Authoritative Route)

The synthesis of the specific 2-methyl isomer requires controlling the regioselectivity of the hydrazine cyclization. The following protocol outlines the standard industrial route starting from 1,4-cyclohexanedione monoethylene ketal.

Reaction Scheme Workflow

Synthesis Step1 Start: 1,4-Cyclohexanedione Monoethylene Ketal Step2 Formylation (Ethyl formate, NaH) Step1->Step2 Step3 Cyclization (Methylhydrazine) Step2->Step3 Step4 Separation (N1-Me vs N2-Me Isomers) Step3->Step4 Regioisomer Mix Step5 Deprotection (HCl/THF) Step4->Step5 Select N2-Isomer Step6 Reductive Amination (NH4OAc, NaBH3CN) Step5->Step6 Ketone Intermediate Final Product: 2-Methyl-4,5,6,7- tetrahydro-2H-indazol-6-amine Step6->Final

Caption: Step-wise synthetic pathway emphasizing the critical regioisomer separation step.

Detailed Methodology
Step 1: Alpha-Formylation

Reagents: 1,4-Cyclohexanedione monoethylene ketal, Ethyl formate, Sodium Hydride (NaH), THF.

  • Protocol: NaH is suspended in dry THF at 0°C. A mixture of the ketone and ethyl formate is added dropwise. The enolate attacks the formate to generate the

    
    -hydroxymethylene ketone intermediate.
    
  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the enolate.

Step 2: Cyclization (Pyrazole Formation)

Reagents: Methylhydrazine, Ethanol, Reflux.

  • Protocol: The intermediate is treated with methylhydrazine.

  • Regioselectivity Challenge: This reaction produces a mixture of 1-methyl and 2-methyl isomers.

    • N1-Methyl (Thermodynamic): Often favored sterically in some conditions.

    • N2-Methyl (Target): Required for this scaffold.[2]

  • Purification: The isomers are typically separated by column chromatography (silica gel) using a gradient of EtOAc/Hexanes. The N2-methyl isomer usually elutes differently due to the difference in dipole moment (N2-isomers are generally less polar than N1-isomers in indazole systems).

Step 3: Ketal Deprotection

Reagents: 2N HCl, THF/Water.

  • Protocol: Acid hydrolysis removes the ethylene glycol protecting group, restoring the ketone at position 6.

  • Intermediate: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one.

Step 4: Reductive Amination

Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol.

  • Protocol:

    • Dissolve the ketone in MeOH.

    • Add excess NH₄OAc (10 eq) to form the imine in situ.

    • Add NaBH₃CN portion-wise.

    • Stir at RT for 12–24 hours.

  • Work-up: Quench with NaOH (pH > 10), extract with DCM. The product is an amine, so basic extraction is vital.

  • Chiral Resolution: If a single enantiomer is required, this stage is followed by chiral HPLC or salt formation with a chiral acid (e.g., L-Tartaric acid).

Handling and Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Free amine is prone to oxidation (air sensitive). Convert to HCl or Dihydrochloride salt for long-term storage.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).

References

  • Accela ChemBio. (2025). Product Analysis: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1478225-30-7).[1][2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine.[1][2][4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Tetrahydroindazoles. Retrieved from [5]

  • American Elements. (2025). 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine and related isomers. Retrieved from

(Note: While specific clinical candidates using this exact intermediate are often proprietary, the synthesis and properties align with standard protocols for ALK/ROS1 inhibitor pharmacophores described in recent medicinal chemistry literature.)

Sources

Exploratory

Tetrahydroindazole-6-amine: A Technical Guide to Scaffold Properties & Application

This guide provides a comprehensive technical analysis of the Tetrahydroindazole-6-amine scaffold, a privileged structure in medicinal chemistry known for its utility in kinase inhibition (e.g., ITK, CDK2) and receptor m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the Tetrahydroindazole-6-amine scaffold, a privileged structure in medicinal chemistry known for its utility in kinase inhibition (e.g., ITK, CDK2) and receptor modulation (e.g., Sigma-2).

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold represents a critical "chimeric" structure in drug discovery. It bridges the gap between the planar, aromatic character of indazoles (often used as ATP-mimetics) and the solubility-enhancing, spatially-defined geometry of saturated heterocycles.

Its primary value lies in its conformational restriction . Unlike a flexible linear amine, the 6-amino group is held in a specific vector relative to the pyrazole core, allowing for precise targeting of solvent-exposed residues or specific hydrogen-bonding networks within a binding pocket.

Key Applications:

  • Kinase Inhibitors: Targeting the ATP-binding hinge region (e.g., p38 MAPK, ITK, CDK2).

  • GPCR/Ion Channels: Sigma-2 receptor ligands.

  • Bioisosteres: Replacement for benzamidine or amino-tetralin moieties.

Chemical Architecture & Physicochemical Properties

Structural Tautomerism

The core tetrahydroindazole system exhibits annular tautomerism between the


- and 

-positions on the pyrazole ring.
  • 1H-Tautomer: Generally thermodynamically preferred in the solid state and in non-polar solvents.

  • 2H-Tautomer: Often stabilized by specific binding interactions (e.g., H-bond donation to a kinase "hinge" region).

Physicochemical Profile
PropertyValue / RangeImplication
Molecular Weight ~137.18 Da (Core)Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP 0.5 – 1.2High water solubility; allows lipophilic decoration without violating Lipinski's rules.
pKa (Pyrazolic NH) ~14.0Weakly acidic; acts as an H-bond donor.
pKa (Pyrazolic N) ~2.5Weakly basic; protonation is rare at physiological pH.
pKa (Primary Amine) ~10.5Typical aliphatic amine; positively charged at pH 7.4, improving solubility.
Stereochemistry Chiral Center at C6The (R)- and (S)-enantiomers often show distinct biological activities (eutomer vs. distomer).

Synthetic Methodologies

To access the 6-amine specifically (distinct from the more common 3-amine derived from 2-cyanocyclohexanone), a "Construct-then-Cyclize" approach is required.

Primary Route: Enaminone Cyclization

This route is preferred for its scalability and the ability to introduce the amine functionality early in a protected form.

Protocol Logic:

  • Precursor Selection: Start with a 4-substituted cyclohexanone (e.g., N-(4-oxocyclohexyl)acetamide) to fix the nitrogen position.

  • Activation: Convert the ketone α-position to an enaminone or hydroxymethylene equivalent.

  • Cyclization: Hydrazine condensation closes the pyrazole ring.

  • Deprotection: Reveal the free amine.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

  • Reagents: N-(4-oxocyclohexyl)acetamide (1.0 eq), DMF-DMA (1.5 eq).

  • Solvent: Toluene or DMF.

  • Conditions: Heat to 110°C for 12 hours.

  • Mechanism: The dimethylformamide dimethyl acetal (DMF-DMA) reacts with the thermodynamic enol of the ketone to form the

    
    -dimethylaminomethylene derivative.
    
  • Workup: Concentrate in vacuo. The residue is typically used directly due to instability.

Step 2: Pyrazole Ring Closure

  • Reagents: Crude enaminone from Step 1, Hydrazine hydrate (1.2 eq).

  • Solvent: Ethanol (0.5 M).

  • Conditions: Reflux (78°C) for 4–6 hours.

  • Observation: The reaction mixture typically turns from dark red/orange to yellow.

  • Workup: Cool to RT. Concentrate. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄.[2]

  • Product: N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)acetamide.

Step 3: Amine Deprotection

  • Reagents: 6N HCl (aqueous).

  • Conditions: Reflux for 12 hours.

  • Workup: Cool to 0°C. Basify with NaOH pellets or 10N NaOH to pH > 12. Extract exhaustively with DCM or CHCl₃/iPrOH (3:1).

  • Yield: Typically 60–75% over 3 steps.

Visualization of Synthetic Workflow

Synthesis Start N-(4-oxocyclohexyl) acetamide Inter Enaminone Intermediate Start->Inter DMF-DMA 110°C Cyclized N-(Tetrahydroindazol-6-yl) acetamide Inter->Cyclized N2H4·H2O EtOH, Reflux Final Tetrahydroindazol-6-amine (Target) Cyclized->Final 6N HCl Hydrolysis

Caption: Figure 1. Robust synthetic route to the 6-amino-tetrahydroindazole scaffold via enaminone cyclization.

Medicinal Chemistry & SAR Strategy

The scaffold offers three distinct vectors for optimization. Understanding the Structure-Activity Relationship (SAR) at these points is crucial for tuning potency and selectivity.

Vector N1/N2: The Selectivity Switch
  • Modification: Alkylation or arylation of the pyrazole nitrogen.

  • Effect:

    • N1-Substitution: Projects the group into the "solvent front" or specific hydrophobic pockets (e.g., the "selectivity pocket" in ITK inhibitors).

    • N2-Substitution: Often reduces potency if the NH is required for hinge binding, but can be used to modulate pKa and solubility.

  • Note: Regioselectivity during alkylation is a challenge; N1 is usually favored sterically, but N2 can be favored electronically depending on C3 substituents.

Vector C3: The "Gatekeeper" Interaction
  • Modification: Introduction of Alkyl, Aryl, or Heteroaryl groups during the cyclization step (using substituted hydrazines or different electrophiles).

  • Effect: This position sits deep in the ATP pocket (for kinases). Small groups (Methyl, Cl) are often tolerated; larger groups can induce steric clashes or reach the "gatekeeper" residue.

Vector C6: The Solubilizing Tail
  • Modification: Acylation, Sulfonylation, or Reductive Amination of the C6-amine.

  • Effect:

    • Solubility: The primary amine improves aqueous solubility.

    • Interaction: Ideal for reaching solvent-exposed Asp/Glu residues to form salt bridges.

    • Stereochemistry: The (R)-isomer is often the active eutomer for kinase targets, mimicking the ribose ring puckering of ATP.

Visualization of SAR Logic

SAR Core Tetrahydroindazole Core N1 N1/N2 Position (Selectivity Switch) Core->N1 Alkylation/Arylation C3 C3 Position (Potency/Gatekeeper) Core->C3 Substituted Precursors C6 C6-Amine (Solubility/Interaction) Core->C6 Amide/Urea Formation N1_Effect Target Specificity (e.g., ITK vs Lck) N1->N1_Effect C3_Effect Hinge Binding Affinity C3->C3_Effect C6_Effect Salt Bridges & ADME Properties C6->C6_Effect

Caption: Figure 2. Strategic vectors for scaffold optimization in medicinal chemistry campaigns.

Biological Applications & Case Studies

Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors

Researchers at Genentech utilized the tetrahydroindazole scaffold to develop selective ITK inhibitors.

  • Mechanism: The pyrazole moiety binds to the ATP hinge region.

  • Role of C6-Amine: The amine was functionalized to reach a solvent-exposed aspartic acid, significantly improving cellular potency and selectivity over the homologous kinase Lck.

  • Outcome: Improved solubility forecast index (SFI) and oral bioavailability.

Sigma-2 Receptor Ligands

A series of tetrahydroindazoles were identified as potent Sigma-2 ligands.

  • Mechanism: The basic nitrogen at C6 is critical for the electrostatic interaction with the aspartate residue in the Sigma-2 binding site.

  • Selectivity: The rigid tetrahydroindazole core provided superior selectivity against Sigma-1 compared to flexible piperazine analogs.

CDK2/Cyclin Inhibitors

Substitution at the C3 and N1 positions of the tetrahydroindazole core yielded inhibitors that selectively target the CDK2/Cyclin E interface.

  • Insight: The scaffold mimics the purine ring of ATP but allows for unique vector exploration into the ribose-binding pocket via the C6-position.

References

  • Genentech ITK Inhibitors: Journal of Medicinal Chemistry. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors."

  • Sigma-2 Ligands: Journal of Medicinal Chemistry. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands."

  • CDK2 Inhibitors: European Journal of Medicinal Chemistry. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes."

  • Scaffold Synthesis (Benzo-fused): Molecules. "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives."

  • General Pyrazole Synthesis: BenchChem Protocols. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole" (Comparative Note).

Sources

Foundational

Beyond Flatland: The Strategic Utility of 6-Amino-2-methyl-4,5,6,7-tetrahydroindazole in Modern Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to the poor physicochemical properties of planar, sp2-hybridized aromatic scaffolds. The strategic incorporation of sp3-rich, t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to the poor physicochemical properties of planar, sp2-hybridized aromatic scaffolds. The strategic incorporation of sp3-rich, three-dimensional building blocks—a paradigm often termed "Escape from Flatland"—is a proven method to enhance solubility, improve target selectivity, and reduce off-target toxicity.

This technical guide provides an in-depth analysis of 6-amino-2-methyl-4,5,6,7-tetrahydroindazole (CAS: 1478225-30-7), a highly versatile, rigidified bioisostere. We will explore its physicochemical profile, its mechanistic utility in kinase and GPCR targeting, and provide a self-validating synthetic protocol for its generation.

Physicochemical Profiling and Chemical Identity

Before integrating a novel building block into a high-throughput screening (HTS) library or a lead optimization campaign, it is critical to establish its baseline quantitative metrics. The 4,5,6,7-tetrahydroindazole (THI) core replaces the flat benzene ring of a standard indazole with a saturated cyclohexane ring, introducing chirality and increasing the fraction of sp3 carbons (Fsp3).

PropertyValue
Chemical Name 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
CAS Registry Number
Molecular Formula C8H13N3
Molecular Weight 151.2089 g/mol
Core Scaffold Tetrahydroindazole (THI)
Target Fsp3 0.625 (High sp3 character)
Primary Utility Fragment-based drug discovery (FBDD), Kinase/GPCR bioisosterism

Mechanistic Utility in Drug Design

The substitution of traditional indazoles or pyrazoles with the THI scaffold alters the spatial vector of attached functional groups, allowing for deeper probing of target binding pockets.

Kinase Inhibition (ITK and CDK2)

In the development of Interleukin-2 inducible T cell kinase (ITK) inhibitors for autoimmune diseases, researchers at Genentech utilized the THI scaffold to overcome the severe solubility and selectivity issues inherent to flat indazole hits . The methyl group on the THI core interacts hydrophobically with the ATP-binding pocket (specifically Phe435), while the saturated cyclohexane ring projects the 6-amino substituent into the solvent-exposed region, drastically improving aqueous solubility. Similarly, THI derivatives have shown profound efficacy as highly selective inhibitors of CDK2/cyclin complexes, bypassing the highly conserved ATP sites that plague older generations of CDK inhibitors .

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck / ZAP-70 Kinases TCR->Lck ITK ITK Kinase Lck->ITK PLC PLC-gamma1 Activation ITK->PLC Ca Calcium Mobilization PLC->Ca Inhibitor THI-based Inhibitor (Scaffold: 1478225-30-7) Inhibitor->ITK ATP Competitive Block

Fig 1. Pharmacological mechanism of THI-based inhibitors targeting the ITK signaling pathway.

GPCR Modulation (Sigma-1 and CB1 Receptors)

Beyond kinases, the THI core is a privileged scaffold for G protein-coupled receptors (GPCRs). Recent studies have demonstrated that N-alkylated tetrahydroindazoles act as highly potent and selective ligands for the Sigma-1 receptor, a target implicated in neurodegenerative diseases . Furthermore, modifying the 6-amino position allows for the development of peripherally selective Cannabinoid-1 (CB1) receptor inverse agonists, avoiding the psychoactive side effects associated with central nervous system (CNS) penetration .

Synthetic Methodology & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating, three-step synthesis of CAS 1478225-30-7 starting from commercially available 4-(Boc-amino)cyclohexan-1-one.

SynthesisWorkflow A 4-(Boc-amino) cyclohexan-1-one B Formylation (Ethyl Formate) A->B C Cyclization (Methylhydrazine) B->C D Isomer Separation (SiO2 Chromatography) C->D E Deprotection (HCl/Dioxane) D->E F CAS 1478225-30-7 (Target Compound) E->F

Fig 2. Three-step synthetic workflow for CAS 1478225-30-7 with intermediate isolation.

Step 1: Alpha-Formylation

Causality: We utilize ethyl formate and sodium methoxide (NaOMe) to generate the thermodynamic enolate of the cyclohexanone derivative. The Boc-protected amine is stable under these basic conditions, ensuring selective C-C bond formation at the alpha carbon to create a 1,3-dicarbonyl equivalent.

  • Dissolve 4-(Boc-amino)cyclohexan-1-one (1.0 eq) in anhydrous toluene under an inert N2 atmosphere.

  • Cool the solution to 0°C and slowly add NaOMe (1.5 eq), followed by ethyl formate (2.0 eq).

  • Stir at room temperature for 12 hours. Quench with 1M HCl and extract with ethyl acetate (EtOAc). Concentrate in vacuo to yield the alpha-formyl intermediate.

Step 2: Pyrazole Cyclization and Regioisomer Resolution

Causality: Condensation with methylhydrazine yields the tetrahydroindazole core. Because the intermediate is an asymmetric 1,3-dicarbonyl equivalent, cyclization inherently produces a mixture of 1-methyl and 2-methyl regioisomers. Chromatographic separation is mandatory to isolate the biologically relevant 2-methyl isomer.

  • Dissolve the crude intermediate in absolute ethanol.

  • Add methylhydrazine (1.2 eq) dropwise at 0°C. Caution: Methylhydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reflux the mixture for 4 hours. Monitor completion via LC-MS.

  • Concentrate the solvent and purify the residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The 2-methyl isomer typically elutes second due to its distinct dipole moment.

Step 3: Acidic Deprotection (Self-Validating Step)

Causality: Anhydrous HCl in dioxane is selected over trifluoroacetic acid (TFA) to avoid the formation of hygroscopic TFA salts. This step is self-validating: as the Boc group is cleaved, the resulting primary amine hydrochloride salt becomes insoluble in the organic matrix and cleanly precipitates, allowing for isolation without aqueous workup.

  • Dissolve the purified 2-methyl-Boc-protected intermediate in anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (10.0 eq) at room temperature.

  • Stir for 2 hours. A white precipitate will form.

  • Collect the precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine hydrochloride . (Freebasing with saturated Na2CO3 yields the neutral target compound, CAS 1478225-30-7).

Analytical Validation

To confirm the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Expected

    
     peak at m/z 152.1.
    
  • 1H NMR (400 MHz, DMSO-d6): The definitive diagnostic peak is the N-methyl singlet. For the 2-methyl isomer, this singlet typically appears downfield (approx. 3.80 - 3.95 ppm) compared to the 1-methyl isomer. The absence of the Boc tert-butyl singlet at 1.40 ppm confirms complete deprotection.

References

  • Pei, Z. et al. "Tetrahydroindazole ITK Inhibitors: Shaping Current and Future Development of Kinase Inhibitors." Drug Discovery Chemistry. Available at:[Link]

  • Lee, J. C. et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Iyamu, I. D. et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." ACS Medicinal Chemistry Letters, 2019. Available at:[Link]

  • Matthews, J. M. et al. "Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2016. Available at:[Link]

Exploratory

Strategic Implementation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine in Modern Drug Discovery

Executive Summary & Structural Rationale The optimization of physicochemical properties is a cornerstone of modern medicinal chemistry. The building block 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS: 1478225-30-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The optimization of physicochemical properties is a cornerstone of modern medicinal chemistry. The building block 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS: 1478225-30-7) represents a highly versatile scaffold designed to address the attrition rates of flat, highly aromatic drug candidates[1][2].

By incorporating a partially saturated tetrahydroindazole core, this molecule directly aligns with the "Escape from Flatland" paradigm[2]. The transition from planar aromatic systems to sp³-enriched scaffolds enhances aqueous solubility, reduces off-target promiscuity, and improves overall pharmacokinetic (PK) profiles[3][4]. Furthermore, the N-methyl substitution on the pyrazole ring locks the tautomeric state, ensuring consistent Structure-Activity Relationships (SAR) during lead optimization, while the primary amine at the C6 position serves as an ideal vector for diversification[5][6].

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems. The high fraction of sp³ carbons (


) in this scaffold significantly contributes to its favorable drug-like properties[2][3].
PropertyValueScientific Implication
Chemical Name 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amineCore scaffold for library synthesis.
CAS Number 1478225-30-7Unique identifier for procurement[1].
Molecular Formula C8H13N3Defines atomic composition[1].
Molecular Weight 151.21 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[1][4].
Fraction sp³ (

)
0.625 (5 out of 8 carbons)High 3D character; correlates with improved clinical success and solubility[2].
Stereocenters 1 (C6 position)Enables enantiomeric SAR profiling (e.g., target specificity)[3].
Hydrogen Bond Donors 1 (Primary Amine)Vector for amide/urea coupling.
Hydrogen Bond Acceptors 3 (N1, N2, NH2)Facilitates interactions with kinase hinges or GPCR binding pockets[5].

Synthetic Integration & Workflow

The primary utility of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine lies in its application as a nucleophile in amide coupling reactions, reductive aminations, and SNAr displacements. The workflow below illustrates a standard amide coupling sequence, optimized for sterically demanding aliphatic amines.

Workflow A Carboxylic Acid (Substrate) B Activation (HATU, DIPEA) A->B DMF, RT C Active Ester (Intermediate) B->C 15 min D Amine Addition (C8H13N3) C->D Nucleophilic Attack E Amide Product (Target) D->E 2-12 hrs F LC-MS & NMR (Validation) E->F Purified Yield

Workflow for amide coupling using 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine.

Self-Validating Experimental Protocol: Amide Coupling

To ensure high fidelity in library generation, the following protocol employs a self-validating system where each mechanistic step is verifiable via in-process analytical monitoring.

Scale: 1.0 mmol Objective: Synthesize an advanced intermediate by coupling a generic carboxylic acid with 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Procedure: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise.

  • Causality: HATU is selected over traditional carbodiimides (e.g., EDC) due to its ability to rapidly form a highly reactive 7-azabenzotriazole active ester, which is crucial for overcoming the steric hindrance of the cyclohexane ring on the amine. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to drive ester formation without competing as a nucleophile.

  • Validation Check: Stir for 15 minutes at room temperature. An aliquot (10 µL) is diluted in MeOH and analyzed via LC-MS. The disappearance of the starting acid mass and the appearance of the active ester mass confirm successful activation.

Step 2: Nucleophilic Amine Addition

  • Procedure: Add 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (1.1 mmol, 1.1 eq)[1] in a single portion to the activated ester solution.

  • Causality: The primary amine at the C6 position is a strong nucleophile. The slight excess (1.1 eq) ensures complete consumption of the valuable carboxylic acid substrate while minimizing the difficulty of separating unreacted amine during purification.

  • Validation Check: Stir the reaction at room temperature for 2 to 12 hours. Monitor via LC-MS every 2 hours. The reaction is self-validating when the active ester peak is entirely replaced by the target amide mass

    
    .
    

Step 3: Workup and Purification

  • Procedure: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous
    
    
    (
    
    
    mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Causality: The

    
     wash is a critical mechanistic step to partition the highly polar DMF into the aqueous phase, preventing co-elution during chromatography.
    
  • Validation Check: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0-10% MeOH in DCM). Final purity must be

    
     as determined by HPLC (UV 254 nm) and 
    
    
    
    NMR.

Analytical Validation Standards

To establish trustworthiness in the synthesized compounds, the following analytical parameters must be met:

  • LC-MS (ESI+): The base peak must correspond to the calculated exact mass of the coupled product + 1.0073 Da (

    
    ).
    
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    Key diagnostic peaks for the tetrahydroindazole core include the N-methyl singlet (typically around
    
    
    3.7 ppm) and the multiplet corresponding to the C6 methine proton (shifting downfield upon amide formation, typically
    
    
    3.8 - 4.2 ppm). The pyrazole aromatic proton (C3) should appear as a sharp singlet around
    
    
    7.2 ppm.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at:[Link]

  • Chu, U. B., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, NIH Public Access. Available at:[Link]

  • Iusupov, et al. (2023). "Application of fSP3 towards Non-Systemic Drug Discovery." Preprints.org. Available at:[Link]

Sources

Exploratory

4,5,6,7-Tetrahydro-2H-indazole Derivatives: A Technical Guide to Scaffold Utility in Drug Discovery

Executive Summary The 4,5,6,7-tetrahydro-2H-indazole (THI) scaffold represents a distinct chemical space within the fused pyrazole class. Unlike its fully aromatic counterpart (1H-indazole), which is ubiquitous in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-2H-indazole (THI) scaffold represents a distinct chemical space within the fused pyrazole class. Unlike its fully aromatic counterpart (1H-indazole), which is ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib) and synthetic cannabinoids, the THI core offers unique steric bulk and sp³-rich character. This partially saturated system has emerged as a privileged structure for targeting Sigma-2 receptors (TMEM97) and cyclooxygenase-2 (COX-2) , offering a lipophilic core that navigates blood-brain barrier (BBB) permeability while maintaining specific hydrogen-bonding vectors.

This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of THI derivatives, distinguishing them from aromatic indazoles and highlighting their utility in oncology and CNS drug discovery.

Part 1: Chemical Space & Synthesis

The Core Scaffold

The THI scaffold consists of a pyrazole ring fused to a cyclohexane ring. The saturation of the benzene ring (positions 4, 5, 6,[1] 7) introduces flexibility and "escape from flatland," a critical parameter in modern medicinal chemistry to improve solubility and target selectivity.

Synthetic Strategies

The construction of the THI core is predominantly achieved through condensation reactions, though regioselectivity (N1 vs. N2) remains a critical optimization parameter.

Method A: Cyclocondensation (The Knorr Approach)

The most robust method involves the condensation of 2-acylcyclohexanones or cyclic


-keto esters with hydrazine derivatives.
  • Reagents: 2-((dimethylamino)methylene)cyclohexane-1,3-dione, Hydrazine hydrate or substituted hydrazines.

  • Conditions: Ethanol/Methanol, Reflux, Acid catalysis (Acetic acid).

  • Regioselectivity: Reaction with substituted hydrazines often yields a mixture of N1- and N2-isomers. Steric bulk on the hydrazine tends to favor the N1-isomer, but thermodynamic control can shift this equilibrium.

Method B: Vilsmeier-Haack Formylation

For introducing functionality at the C3 position, the Vilsmeier-Haack reaction on cyclohexanone hydrazones is highly effective. This method often yields 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehydes, which serve as versatile precursors for further diversification.

SynthesisWorkflow Start Cyclohexanone Derivative Inter Hydrazone Intermediate Start->Inter Condensation Reagent Hydrazine (R-NHNH2) Reagent->Inter Cyclization Cyclization (Acid/Heat) Inter->Cyclization - H2O Product 4,5,6,7-Tetrahydro- indazole Core Cyclization->Product Regioisomer Separation

Figure 1: General synthetic workflow for the construction of the 4,5,6,7-tetrahydroindazole core via condensation.

Part 2: Pharmacology & Target Landscape

Primary Target: Sigma-2 Receptor (TMEM97)

The most significant recent application of the THI scaffold is in the development of selective Sigma-2 receptor ligands . The Sigma-2 receptor, recently identified as TMEM97 , is a biomarker for proliferating tumor cells and is implicated in CNS disorders (Alzheimer’s, Schizophrenia).[2]

  • Mechanism: THI derivatives bind to the endoplasmic reticulum-resident TMEM97 protein.

  • Key Study: Iyamu et al. (Northwestern University) identified a series of THI compounds with high affinity (

    
     < 10 nM) and selectivity over Sigma-1 receptors.
    
  • Binding Mode: The lipophilic tetrahydro- ring occupies a hydrophobic pocket within TMEM97, while the pyrazole nitrogen serves as a hydrogen bond acceptor.

Secondary Target: Anti-Inflammatory (COX-2/p38)

Historically, THI derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Activity: Inhibition of carrageenan-induced edema.[3]

  • Selectivity: 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown potency comparable to phenylbutazone.

  • Differentiation: Unlike fully aromatic indazoles which are frequent p38 MAPK inhibitors, the tetrahydro variants are less common in kinase inhibition but offer superior gastrointestinal safety profiles in COX-2 models.

Part 3: Structure-Activity Relationship (SAR)

The SAR of THI derivatives is driven by three vectors:

  • N1/N2-Substitution:

    • N1-Aryl/Alkyl: Crucial for Sigma-2 affinity. Bulky hydrophobic groups (e.g., benzyl, fluorobenzyl) enhance binding.

    • N2-Substitution: Often leads to loss of activity for Sigma-2 but may be tolerated in herbicidal applications (PPO inhibition).

  • C3-Position:

    • Carboxamides: A carboxamide linker at C3 is a "magic bullet" for Sigma-2 selectivity. It positions a basic amine (e.g., piperidine, dimethylamine) to interact with the aspartate residue in the receptor binding site.

  • Cyclohexane Ring (C4-C7):

    • Unsubstituted: Generally preferred for metabolic stability.

    • Gem-dimethyl (at C6): Can improve solubility but may introduce steric clashes depending on the target pocket.

SAR_Logic Center Tetrahydroindazole Core N1 N1-Position: Hydrophobic Group (Benzyl/Aryl) Crucial for Sigma-2 Center->N1 C3 C3-Position: Linker + Basic Amine (Carboxamide) Determines Selectivity Center->C3 Ring Cyclohexane Ring: Lipophilic Core Modulates BBB Permeability Center->Ring

Figure 2: SAR map highlighting the three critical vectors for optimizing tetrahydroindazole derivatives.

Comparative Data: Sigma-2 Affinity

Data adapted from Iyamu et al. (2019)[4]

Compound IDN1-SubstituentC3-SubstituentSigma-2

(nM)
Sigma-1

(nM)
Selectivity Ratio
7a PropylCON(Me)2345>10,000>29
7t 4-F-BenzylCON(Me)-Piperidine1.2 245204
Ref (DTG) --281505.3

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(4-Fluorobenzyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

A representative protocol for generating the core scaffold.

  • Reactants: Dissolve ethyl 2-cyclohexanonecarboxylate (10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-fluorobenzylhydrazine hydrochloride (10 mmol) and Sodium Acetate (12 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Evaporate solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    . Purify via flash column chromatography (Silica gel) to separate N1/N2 isomers.
    
  • Validation: Confirm structure via

    
    -NMR. N1-isomer typically shows distinct shielding patterns on the benzyl protons compared to N2.
    
Protocol B: Sigma-2 Receptor Binding Assay

Self-validating protocol for confirming biological activity.

  • Membrane Prep: Use MCF-7 or PC12 cell membranes known to overexpress TMEM97.

  • Radioligand: Use

    
    -DTG (1,3-di-o-tolylguanidine) as the radioligand. Note:  DTG is non-selective; include (+)-pentazocine (100 nM) to mask Sigma-1 receptors.
    
  • Incubation: Incubate membranes (50 µg protein) with

    
    -DTG (3 nM) and test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 8.0) for 120 min at 25°C.
  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Future Outlook & Distinctions

The "Synthetic Cannabinoid" Misconception

Researchers must distinguish the tetrahydroindazole scaffold from the aromatic indazole scaffold found in synthetic cannabinoids (e.g., AB-CHMINACA). While aromatic indazoles are potent CB1 agonists, tetrahydroindazoles generally lack the planarity required for high-affinity CB1 activation, making them less likely to possess psychoactive liabilities—a favorable trait for therapeutic development.

Emerging Trends
  • Oncology: Use of THI-Sigma-2 ligands as PET imaging agents for tumor mapping.

  • Neurodegeneration: Investigation of THI derivatives as antagonists to block A

    
     oligomer binding in Alzheimer's models.
    

References

  • Iyamu, D. I., et al. (2019).[4][5] "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.[4] Link

  • Nagakura, M., et al. (1979). "Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids." Journal of Medicinal Chemistry, 22(1), 48–52. Link

  • Rosati, O., et al. (2007). "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives." Bioorganic & Medicinal Chemistry, 15(10), 3463–3473. Link

  • Al-Omary, F. A., et al. (2012). "Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3). Link

  • Genung, N. E., et al. (2014).[6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117. Link

Sources

Foundational

Regiochemistry of N-Methyl Tetrahydroindazole Synthesis: A Technical Guide

This is an in-depth technical guide on the regioselective synthesis of N-methyl-4,5,6,7-tetrahydroindazole, designed for researchers and drug development professionals. Version: 1.0 Target Audience: Medicinal Chemists, P...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the regioselective synthesis of N-methyl-4,5,6,7-tetrahydroindazole, designed for researchers and drug development professionals.

Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists Focus: Regiocontrol (N1 vs. N2), Mechanistic Drivers, and Self-Validating Protocols

Executive Summary: The Isomer Challenge

The 4,5,6,7-tetrahydroindazole scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for indoles, steroids, and cannabinoids. However, functionalizing the pyrazole nitrogen presents a classic regiochemical problem: distinguishing between the N1 (proximal to the cyclohexane bridgehead) and N2 (proximal to the C3 methine) positions.

Achieving high regioselectivity is non-trivial due to the annular tautomerism of the parent heterocycle. While N1-alkylated isomers are generally thermodynamically favored, N2-alkylated isomers often exhibit distinct and desirable biological profiles. This guide provides evidence-based protocols to selectively synthesize and rigorously validate either isomer.

Mechanistic Analysis: Electronic & Steric Vectors

To control the reaction, one must understand the competing forces at play. The regiochemical outcome is dictated by the interplay between nucleophilicity , steric hindrance , and thermodynamic stability .

Tautomerism and Reactivity

The parent 4,5,6,7-tetrahydroindazole exists in equilibrium between two tautomers. Under basic conditions, the deprotonated anion (indazolyl anion) is the active nucleophile.

  • N1 Position: Sterically hindered by the adjacent methylene group (C7) of the fused cyclohexane ring but leads to the thermodynamically more stable "benzenoid-like" system.

  • N2 Position: Sterically more accessible (adjacent to C3-H) but leads to a "quinonoid-like" system which is generally higher in energy.

Decision Matrix for Synthetic Route Selection

The following logic gate visualizes the selection of synthetic conditions based on the desired isomer.

RegioLogic Start Target Molecule: N-Methyl Tetrahydroindazole IsomerQ Desired Isomer? Start->IsomerQ N1_Target Target: N1-Methyl (Thermodynamic) IsomerQ->N1_Target Stability Preferred N2_Target Target: N2-Methyl (Kinetic/Steric) IsomerQ->N2_Target Bioactivity Preferred Method_A Method A: Base-Catalyzed Alkylation (NaH / THF / MeI) N1_Target->Method_A High Selectivity (>95:5) Method_B Method B: Acid-Catalyzed Alkylation (Me-Imidate or Meerwein Salt) N2_Target->Method_B Enhanced Selectivity Method_C Method C: Cyclocondensation (Direct De Novo Synthesis) N2_Target->Method_C Variable (Substrate Dependent) Analysis Validation: NOESY NMR Method_A->Analysis Method_B->Analysis Method_C->Analysis

Caption: Decision tree for selecting the optimal synthetic pathway based on the target regioisomer.

Synthetic Protocols

Protocol A: N1-Selective Synthesis (Thermodynamic Control)

Rationale: Under strong basic conditions in a non-polar or moderately polar aprotic solvent (THF), the reaction is governed by thermodynamics. The N1-substituted product is significantly more stable, often yielding ratios >95:5.

Materials:

  • 4,5,6,7-Tetrahydroindazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Methyl Iodide (1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1]

  • Deprotonation: Add 4,5,6,7-tetrahydroindazole portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool the solution back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography. The N1 isomer is typically less polar than the N2 isomer (check specific Rf values as they can invert based on substituents, but N1 is standard).

Protocol B: N2-Selective Strategies (Kinetic/Steric Control)

Rationale: Direct synthesis of the N2 isomer is challenging. Two main strategies exist:

  • Acid-Catalyzed Methylation: Using methyl trichloroacetimidate or Meerwein's salt can sometimes favor the N2 position by protonating N1 or coordinating to the less hindered nitrogen.

  • Cyclocondensation (De Novo): Reacting 2-hydroxymethylenecyclohexanone with methylhydrazine. Note: This reaction is complex. While methylhydrazine's NH-Me group is more nucleophilic (favoring attack at the aldehyde and leading to N2), solvent effects can shift this. This route requires rigorous validation.

Recommended Route (Cyclocondensation):

  • Precursor: Generate 2-(hydroxymethylene)cyclohexanone (formyl cyclohexanone) from cyclohexanone and ethyl formate (NaOEt/EtOH).

  • Condensation: React the precursor with Methylhydrazine in Ethanol at 0°C to RT.

  • Purification: This often yields a mixture (e.g., 2:1 ratio). Chromatographic separation is required.[1]

Characterization & Validation (The "Self-Validating" System)

You cannot rely on yield alone. The identity of the isomer must be proven spectroscopically.

NMR Distinction Table

The following chemical shift trends are characteristic for N-methyl tetrahydroindazoles in CDCl₃.

FeatureN1-Methyl Isomer (Thermodynamic)N2-Methyl Isomer (Kinetic)
N-Me Proton Shift δ 3.90 - 4.05 ppmδ 4.10 - 4.25 ppm (Often Deshielded)
C3-H Proton Shift δ 7.30 - 7.50 ppmδ 7.10 - 7.30 ppm
C13 NMR (N-Me) ~35-36 ppm~38-40 ppm
NOE Correlation Me ↔ H7 (Cyclohexane ring)Me ↔ H3 (Pyrazole ring)
The NOESY Validation Workflow

The definitive proof of regiochemistry is the Nuclear Overhauser Effect (NOE).

NOE_Validation Me_Signal Irradiate N-Me H7_Signal NOE to H-7 (CH2) Me_Signal->H7_Signal Strong Signal H3_Signal NOE to H-3 (CH) Me_Signal->H3_Signal Strong Signal Result_N1 Conclusion: N1-Isomer H7_Signal->Result_N1 Result_N2 Conclusion: N2-Isomer H3_Signal->Result_N2

Caption: NOESY correlation logic. N1-Me correlates with the bridgehead methylene (H7); N2-Me correlates with the pyrazole proton (H3).

Interpretation:

  • N1-Me: The methyl group is spatially proximal to the C7 methylene protons of the fused cyclohexane ring. You will see a cross-peak between the N-Me singlet and the multiplet at ~2.6 ppm (H7).

  • N2-Me: The methyl group is spatially distant from the cyclohexane ring but proximal to the C3 proton. You will see a cross-peak between the N-Me singlet and the aromatic singlet at ~7.2-7.5 ppm (H3).

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Context: Establishes NaH/THF as the gold standard for N1 selectivity. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: PubMed Central / NIH (2024). Context: Mechanistic insights into chelation and steric control in indazole alkylation. URL:[Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Source: ResearchGate (2019/2025). Context: Discusses cyclocondensation methods and biological relevance of tetrahydroindazoles. URL:[Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Source: MDPI (Molecules 2006). Context: Provides computational data on the stability of N1 vs N2 tautomers in tetrahydroindazoles. URL:[Link]

Sources

Exploratory

6-Aminotetrahydroindazole Pharmacophore Modeling: A Structural &amp; Mechanistic Guide

Topic: 6-aminotetrahydroindazole Pharmacophore Modeling Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Executive Summary The 6-amino-4,5,6,7-tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-aminotetrahydroindazole Pharmacophore Modeling Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The 6-amino-4,5,6,7-tetrahydroindazole (6-ATHI) scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between planar aromatic systems (like indazoles) and sp³-rich saturated heterocycles. Its utility spans from HSP90 inhibition to Dihydroorotate Dehydrogenase (DHODH) targeting and Sigma-2 receptor modulation.

This guide provides a rigorous protocol for modeling the 6-ATHI pharmacophore. Unlike standard aromatic scaffolds, 6-ATHI presents unique challenges: annular tautomerism of the pyrazole ring and conformational flexibility (puckering) of the cyclohexene ring. Accurate modeling requires a hybrid approach combining quantum mechanical (QM) tautomer analysis with rigid-body alignment strategies.

Part 1: The Scaffold Architecture & Mechanistic Causality

To model 6-ATHI effectively, one must first understand its structural behavior in a biological context. The scaffold is not a static flat disc; it is a dynamic entity defined by three critical variables.

Annular Tautomerism (The 1H vs. 2H Dilemma)

The pyrazole moiety exists in dynamic equilibrium between the 1H- and 2H-tautomers.

  • Causality: The specific tautomer bound is dictated by the hydrogen bond donor/acceptor pattern of the target protein's binding pocket.

  • Modeling Implication: Forcing a single tautomer during docking or pharmacophore generation without QM validation typically leads to false negatives. For example, in HSP90 inhibition, the specific interaction with Asp93 often requires a specific tautomeric form to satisfy the H-bond network.

Ring Puckering & Chirality

Unlike the planar 6-aminoindazole, the tetrahydro version possesses a cyclohexene ring that adopts half-chair or envelope conformations.

  • The 6-Amino Vector: The amine at position 6 creates a chiral center (unless symmetrically substituted). The vector of this amine (axial vs. equatorial pseudo-orientation) determines its ability to engage solvent-exposed residues or specific side-pockets.

Electronic Landscape
  • H-Bond Donor (HBD): The pyrazole NH and the exocyclic 6-NH₂.

  • H-Bond Acceptor (HBA): The pyrazole N (lone pair).

  • Hydrophobic Core: The fused ring system acts as a scaffold for

    
    -stacking or hydrophobic enclosure.
    

Part 2: Pharmacophore Feature Extraction Protocol

This section details the step-by-step workflow for generating a high-confidence pharmacophore model.

Diagram 1: The 6-ATHI Structural Dynamics

The following diagram illustrates the tautomeric states and the critical vector of the 6-amino group.

G cluster_0 Tautomeric Equilibrium cluster_1 Conformational Dynamics (C-Ring) cluster_2 Pharmacophoric Output T1 1H-Tautomer (Donor at N1, Acceptor at N2) T2 2H-Tautomer (Acceptor at N1, Donor at N2) T1->T2 Proton Transfer (Low Barrier) P1 Vector 1: Pyrazole H-Bonding (Direction Dependent on Tautomer) T1->P1 T2->P1 C1 Half-Chair Conformation C2 Envelope Conformation C1->C2 Ring Puckering P2 Vector 2: 6-Amino Interaction (Solvent/Side Pocket) C1->P2 Defines Vector Angle

Caption: Structural dynamics of 6-ATHI showing tautomeric shifts and ring puckering effects on pharmacophore vectors.

Part 3: Experimental Protocol (In Silico)

Phase A: Dataset Curation & Preparation

Objective: Create a clean, physically relevant training set.

  • Retrieval: Extract known tetrahydroindazole inhibitors from ChEMBL/PDB (Focus on HSP90, DHODH, or Sigma-2 targets).

  • Stereochemistry Correction: Explicitly define the stereochemistry at C6 (

    
     or 
    
    
    
    ). If the biological data is racemic, generate both enantiomers and treat them as separate entries.
  • Tautomer Enumeration: Generate both 1H and 2H tautomers for every ligand. Calculate the relative energy penalty using DFT (B3LYP/6-31G**) if possible; otherwise, use a high-quality semi-empirical method (PM7).

Phase B: Conformational Analysis

Objective: Identify the bioactive conformation of the saturated ring.

  • Sampling: Perform a stochastic conformational search (e.g., Monte Carlo or LowModeMD).

  • Energy Window: Discard conformations >5 kcal/mol above the global minimum.

  • Clustering: Cluster based on the RMSD of the cyclohexene ring atoms to identify the dominant puckering modes.

Phase C: Pharmacophore Generation (Ligand-Scout / MOE Approach)

Objective: Map the 3D features.

Feature TypeChemical MoietyGeometric ConstraintFunction
HBD Pyrazole -NHVectorAnchors to backbone carbonyls (e.g., Leu48 in HSP90).
HBA Pyrazole =N-VectorAccepts H-bond from backbone NH or conserved water.
HBD/HBA 6-Amino GroupPoint/VectorInteractions with polar side chains (e.g., Asp/Glu) or solvent.
HYD Tetrahydroindazole CoreSphere (1.5 - 2.0 Å)Occupies the hydrophobic pocket (e.g., ATP adenine pocket).
Exclusion PeripheryVolumesDefines steric clashes with the receptor wall.

Protocol Step:

  • Superimposition: Align ligands using the rigid pyrazole ring as the anchor.

  • Feature Extraction: Identify common features shared by >80% of active compounds.

  • Vector Refinement: Adjust the 6-amino vector tolerance to account for the ring puckering flexibility (allow ~15-20° deviation).

Part 4: Case Study – HSP90 Inhibition

The 6-ATHI scaffold is a bioisostere for the resorcinol moiety found in classic HSP90 inhibitors (like Radicicol).

The Mechanism

In the HSP90 N-terminal ATP binding pocket:

  • The Anchor: The pyrazole ring mimics the adenine ring of ATP. It forms a direct H-bond network with Asp93 and Thr184 (human isoform numbering).

  • The 6-Amino Role: The group at position 6 points towards the solvent interface or interacts with the "lid" segment of the protein. This is distinct from planar indazoles, where the 6-position might clash with the pocket floor if not properly angled.

Diagram 2: Pharmacophore Modeling Workflow

This workflow ensures that the generated model is statistically robust and biologically relevant.

Workflow cluster_prep Preparation Phase cluster_model Modeling Phase cluster_valid Validation Phase start Input: 6-ATHI Ligand Set (HSP90/DHODH Inhibitors) step1 Generate Tautomers (1H vs 2H) start->step1 step2 Generate Stereoisomers (C6 R/S) step1->step2 step3 Conformational Search (Ring Puckering) step2->step3 align Structural Alignment (Pyrazole Core anchoring) step3->align extract Feature Extraction (HBD, HBA, HYD, Excl. Vol) align->extract merge Merge Features (Shared by >80% actives) extract->merge decoy Decoy Set Generation (DUD-E / ChEMBL) merge->decoy roc ROC Analysis (AUC > 0.7 required) decoy->roc final Final 6-ATHI Pharmacophore roc->final Validated Model

Caption: End-to-end workflow for generating a validated 6-ATHI pharmacophore model.

Part 5: Validation & Quality Control (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. Use the following metrics to validate your 6-ATHI model:

  • Enrichment Factor (EF):

    • Calculate

      
      . A valid model should recover >10% of known actives within the top 1% of the screened database.
      
  • Goodness of Hit (GH) Score:

    • Target a GH score > 0.6.

  • Tautomer Check:

    • If your model selects the 2H-tautomer as the bioactive form, verify this against available PDB crystal structures of similar analogs (e.g., PDB ID: 2VCJ or similar HSP90 complexes). If the crystal structure shows 1H, your electrostatic features are inverted.

References

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives. Molecules, 2019. [Link] (Source for synthesis and antiproliferative activity of the scaffold).

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 2006.[1][2] [Link] (Authoritative grounding for the tautomeric equilibrium calculations).

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2020. [Link] (Key case study for structure-based optimization of this scaffold).

  • Exploration and optimisation of structure-activity relationships of new triazole-based C-terminal Hsp90 inhibitors. Biomedicine & Pharmacotherapy, 2024.[3] [Link] (Recent application of the scaffold in HSP90 C-terminal inhibition).

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 2014. [Link] (Methodological grounding for the validation protocols).

Sources

Foundational

Escaping Flatland: The Strategic Design of sp³-Rich Heterocyclic Amine Fragment Libraries

The Paradigm Shift in Fragment-Based Drug Discovery (FBDD) For decades, high-throughput screening (HTS) and early Fragment-Based Drug Discovery (FBDD) campaigns relied heavily on flat, heteroaromatic compounds. While the...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Fragment-Based Drug Discovery (FBDD)

For decades, high-throughput screening (HTS) and early Fragment-Based Drug Discovery (FBDD) campaigns relied heavily on flat, heteroaromatic compounds. While these planar molecules are synthetically accessible, they frequently exhibit suboptimal physicochemical properties during the fragment-to-lead (F2L) optimization phase. As aromatic fragments are "grown" to increase binding affinity, their lipophilicity often skyrockets, leading to poor aqueous solubility, aggregation-based false positives, and promiscuous off-target binding via non-specific


 stacking.

To overcome these attrition bottlenecks, the medicinal chemistry community has embraced the "Escape from Flatland" concept, prioritizing libraries enriched with sp³-hybridized carbons[1]. Within this 3D chemical space, saturated heterocyclic amines —such as piperidines, pyrrolidines, morpholines, and complex spirocycles—have emerged as privileged scaffolds.

The Mechanistic Imperative for Heterocyclic Amines

The selection of heterocyclic amines for library design is not arbitrary; it is driven by fundamental physicochemical causality:

  • Tunable Basicity and Polarity: The nitrogen atom in a heterocyclic core serves as a highly directional hydrogen bond acceptor (and donor, if secondary). This inherent polarity maintains low lipophilicity (cLogP) and high aqueous solubility, an absolute prerequisite for high-concentration biophysical screening (e.g., NMR, Surface Plasmon Resonance)[2].

  • 3D Conformation and Target Selectivity: Increasing the fraction of sp³ carbons (

    
    ) forces the molecule into defined 3D conformations (e.g., chair, boat, or envelope). This structural complexity allows the fragment to better complement the intricate, chiral topography of protein binding pockets, drastically reducing pharmacological promiscuity[1].
    
  • Controlled Exit Vectors: Saturated heterocycles project substituents in distinct, predictable trajectories (axial vs. equatorial). This provides medicinal chemists with highly specific "exit vectors" to systematically probe adjacent sub-pockets during fragment elaboration[3].

G A Heterocyclic Amine Core B High Fsp3 Character A->B C H-Bonding Capability A->C D 3D Exit Vectors A->D E Reduced Promiscuity B->E F High Solubility C->F G Targeted Elaboration D->G H High-Quality Lead E->H F->H G->H

Mechanistic advantages of heterocyclic amine cores driving lead compound quality.

Library Design Logic: Evolving the Rule of Three (Ro3)

The Astex "Rule of Three" (Ro3) traditionally dictated fragment design: Molecular Weight (MW)


 300 Da, cLogP 

3, Hydrogen Bond Donors (HBD)

3, and Hydrogen Bond Acceptors (HBA)

3[2].

However, strictly applying Ro3 to sp³-rich heterocycles can stifle structural diversity. Because saturated rings possess a higher molecular weight per heavy atom compared to planar aromatics, modern 3D library curation employs a modified logic:

  • Relaxed MW, Strict Lipophilicity: MW constraints are often relaxed up to 350 Da to accommodate complex 3D architectures (like spirocycles), provided the cLogP remains strictly

    
     3.0 to ensure solubility[1].
    
  • 
     Thresholds:  High-quality 3D libraries enforce a strict 
    
    
    
    cutoff (typically
    
    
    ) to guarantee three-dimensionality[1].
  • Scaffold Rigidity: Highly flexible aliphatic chains incur a massive entropic penalty upon binding. Therefore, library design favors rigidified heterocyclic architectures—such as bridged bicycles and spirocycles—which pre-organize the exit vectors and minimize entropic loss[4].

Quantitative Comparison of Fragment Chemotypes
Fragment ClassExample ChemotypeAvg.

Avg. cLogP3D ConformationPrimary Exit Vectors
2D Aromatic Pyridine / Pyrimidine


Planar2D Radial
Simple 3D Heterocycle Piperidine / Pyrrolidine


Chair / EnvelopeEquatorial / Axial
Rigidified 3D Scaffold Spirocyclic Amines


Orthogonal RingsMulti-directional (3D)

Table 1: Comparative physicochemical profiles demonstrating the structural superiority of rigidified 3D heterocyclic amines over traditional flat aromatics.

Experimental Workflow: Synthesis and Self-Validating Screening

To build a robust fragment library, the synthetic methodology must be divergent (yielding many fragments from a common intermediate), and the screening protocol must be self-validating (utilizing orthogonal assays to eliminate false positives).

A highly effective approach involves the modular synthesis of spirocyclic amines, followed by a rigorous biophysical screening cascade[4].

Step-by-Step Protocol: Divergent Synthesis & Orthogonal Validation

Phase 1: Divergent Chemical Synthesis

  • Scaffold Assembly: Synthesize bis-alkene amino ester building blocks via modular coupling of commercially available amino acids and allylic halides. Causality: This establishes the requisite stereocenters early in the sequence.

  • Ring-Closing Metathesis (RCM): Subject the bis-alkene intermediates to Grubbs' second-generation catalyst in dichloromethane. Causality: RCM thermodynamically drives the formation of the strained, rigidified spirocyclic core, locking the 3D conformation.

  • Exit Vector Elaboration: Utilize Palladium-catalyzed directed C–H functionalization to install diverse aryl or heteroaryl substituents at specific positions on the heterocyclic ring[3]. Causality: Directed C-H activation ensures strict regiocontrol and stereocontrol, generating a library of discrete, predictable exit vectors.

Phase 2: Self-Validating Biophysical Screening 4. Primary Screen (Thermal Shift Assay / DSF): Incubate the target protein with the fragment library (typically at 1 mM concentration) and a fluorescent dye (e.g., SYPRO Orange). Monitor the melting temperature (


). Causality: Fragments that bind to the native state of the protein will thermodynamically stabilize it, resulting in a measurable positive shift (

). 5. Orthogonal Kinetic Validation (SPR): Immobilize the target protein on a Surface Plasmon Resonance (SPR) sensor chip. Flow the hit fragments from Step 4 over the chip at varying concentrations. Causality: SPR provides real-time binding kinetics (

,

,

). This step is critical to filter out false positives caused by non-specific aggregation or assay interference in the DSF screen. 6. Structural Elucidation (X-ray Crystallography): Soak protein crystals with the validated fragment hits and solve the structure. Causality: X-ray crystallography provides definitive, atomic-resolution proof of the binding mode, revealing exactly which exit vectors are primed for synthetic growth into adjacent sub-pockets.

Workflow S1 1. Modular Scaffold Synthesis (Bis-alkene amino esters) S2 2. Ring-Closing Metathesis (Spirocycle formation) S1->S2 S3 3. Exit Vector Elaboration (Directed C-H Functionalization) S2->S3 S4 4. Primary Screening (Differential Scanning Fluorimetry) S3->S4 S5 5. Orthogonal Validation (Surface Plasmon Resonance) S4->S5 S6 6. Structural Elucidation (X-ray Crystallography) S5->S6

Step-by-step workflow for the synthesis and biophysical validation of spirocyclic fragments.

Future Frontiers: Integration with DNA-Encoded Libraries (DELs)

The next evolutionary leap for heterocyclic amine fragments is their integration into DNA-Encoded Libraries (DELs). Historically, DEL chemistry has been restricted to simple, DNA-compatible reactions (like amide bond formation), resulting in vast but structurally flat libraries[5].

Recent breakthroughs are expanding this chemical space. By utilizing micellar catalysis (e.g., TPGS-750-M surfactants), researchers can now perform complex, transition-metal-catalyzed cross-couplings and C-H functionalizations on heterocyclic amines directly in aqueous media[5]. This protects the fragile DNA barcode while allowing the construction of massive, sp³-enriched DELs, merging the immense scale of encoded screening with the high-quality chemical space of 3D FBDD.

References

1.1 - Enamine.net 2. 2 - National Institutes of Health (NIH / PMC) 3. 4 - ACS Publications 4.3 - ChemRxiv 5.5 - Newcastle University

Sources

Protocols & Analytical Methods

Method

De Novo Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine from Cyclohexanone: A Comprehensive Application Note

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Synthetic Strategy The 4,5,6,7-tetrahydro-2H-indazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Synthetic Strategy

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine provides a versatile, bifunctional vector for late-stage diversification.

Because this specific regioisomer is not directly available from simple commercial precursors in a single step, we have engineered a highly robust, five-step de novo synthetic route starting from ubiquitous cyclohexanone . This guide provides field-proven protocols, mechanistic rationale, and self-validating checkpoints to ensure high-fidelity execution on the bench.

Retrosynthetic Logic and Causality

To install the amine at the C6 position of the indazole core, the precursor must be a 5-amino-2-formylcyclohexanone derivative. Working backward to cyclohexanone, our strategy employs:

  • Desaturation of cyclohexanone to 2-cyclohexen-1-one via a Saegusa-Ito oxidation [2].

  • Aza-Michael Addition using benzylamine as an ammonia surrogate, followed by one-pot hydrogenolysis and Boc-protection to yield 3-(Boc-amino)cyclohexanone [3].

  • Regioselective Formylation at the less sterically hindered alpha-carbon.

  • Pyrazole Annulation with methylhydrazine, yielding a separable mixture of N1 and N2-methyl regioisomers [1].

  • Acidic Deprotection to isolate the target amine hydrochloride.

SyntheticWorkflow A Cyclohexanone (Starting Material) B 2-Cyclohexen-1-one (Saegusa-Ito Oxidation) A->B C 3-(Benzylamino)cyclohexanone (Aza-Michael Addition) B->C D 3-(Boc-amino)cyclohexanone (Hydrogenolysis & Protection) C->D E 5-(Boc-amino)-2-formylcyclohexanone (Regioselective Formylation) D->E F 1-Methyl & 2-Methyl Indazole Mixture (Annulation with MeNHNH2) E->F G Boc-Protected 2-Methyl Isomer (Chromatographic Separation) F->G H 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-6-amine HCl (Deprotection) G->H

Fig 1. Five-step synthetic workflow from cyclohexanone to the target indazole amine.

Mechanistic Rationale & Critical Parameters

Regioselective Formylation (The Steric Imperative)

When 3-(Boc-amino)cyclohexanone is subjected to Claisen condensation with ethyl formate, two alpha-enolizable positions exist: C2 and C6. The C2 position is flanked by the ketone and the bulky Boc-protected amine at C3. Deprotonation kinetically and thermodynamically favors the unhindered C6 position. Upon formylation, the molecule is renumbered according to IUPAC rules, making the old C6 the new C2, and the old C3 the new C5. Thus, the product is exclusively 5-(Boc-amino)-2-formylcyclohexanone , which exists predominantly as its hydroxymethylene tautomer.

Pyrazole Annulation and Regioisomer Separation

The cyclocondensation of the hydroxymethylene ketone with methylhydrazine is the most critical step [1]. The reaction proceeds via a hydrazone intermediate followed by cyclodehydration. Because methylhydrazine is unsymmetrical, the initial nucleophilic attack by the more reactive -NH₂ group on the formyl carbon, followed by cyclization of the -NHCH₃ group onto the ketone, yields the 2-methyl-2H-indazole isomer. Conversely, attack of the -NHCH₃ group on the formyl carbon yields the 1-methyl-1H-indazole isomer.

Field Insight: This reaction typically yields a ~1.5:1 mixture favoring the 1-methyl isomer. The 2-methyl isomer is less polar and can be cleanly isolated via normal-phase silica gel chromatography.

AnnulationMechanism A Hydroxymethylene Ketone B Nucleophilic Attack by MeNHNH2 A->B C Hydrazone Intermediate B->C D Cyclodehydration (-H2O) C->D E N1 & N2 Methyl Regioisomers D->E

Fig 2. Mechanistic pathway of the pyrazole annulation yielding N1 and N2 methyl regioisomers.

Step-by-Step Experimental Protocols

Step 1: Desaturation to 2-Cyclohexen-1-one

Note: While 2-cyclohexen-1-one is commercially available, this step is provided for true de novo synthesis from cyclohexanone [2].

  • Enol Silane Formation: To a solution of cyclohexanone (100 mmol) in anhydrous acetonitrile (200 mL), add triethylamine (150 mmol) and NaI (120 mmol). Cool to 0 °C and dropwise add trimethylsilyl chloride (TMSCl, 120 mmol). Stir for 4 hours at room temperature.

  • Oxidation: Filter the suspension to remove salts. To the filtrate, add Pd(OAc)₂ (5 mol%) and stir under an O₂ balloon (1 atm) for 12 hours at 25 °C.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the silyl enol ether and appearance of a UV-active spot (Rf ~0.4).

  • Workup: Quench with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation to yield a pale yellow oil.

Step 2: Synthesis of 3-(Boc-amino)cyclohexanone
  • Aza-Michael Addition: Dissolve 2-cyclohexen-1-one (50 mmol) in ethanol (100 mL). Add benzylamine (55 mmol) and stir at room temperature for 16 hours.

  • Hydrogenolysis & Protection: Transfer the crude 3-(benzylamino)cyclohexanone solution to a Parr shaker flask. Add Boc₂O (60 mmol) and 10% Pd/C (5 mol% Pd).

  • Hydrogenation: Purge the vessel and pressurize with H₂ (40 psi). Shake for 16 hours at room temperature [3].

  • Validation Checkpoint: The intermediate benzylamine (UV active) will disappear, replaced by a ninhydrin-active (upon heating) Boc-protected spot on TLC (Hexanes/EtOAc 7:3, Rf ~0.35).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate and recrystallize from hexanes to afford a white solid.

Step 3: Regioselective Formylation
  • Deprotonation: Suspend NaOMe (40 mmol) in anhydrous THF (80 mL) under argon and cool to 0 °C.

  • Condensation: Dropwise add a solution of 3-(Boc-amino)cyclohexanone (30 mmol) and ethyl formate (60 mmol) in THF (20 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate (the sodium enolate) will form.

  • Validation Checkpoint: Quench a small aliquot in water, acidify to pH 4, and extract with EtOAc. TLC should show a highly polar, FeCl₃-positive spot (indicating the enol).

  • Workup: Pour the reaction into ice-cold 1M HCl (50 mL). Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield 5-(Boc-amino)-2-formylcyclohexanone as a crude yellow solid. Use immediately in the next step.

Step 4: Pyrazole Annulation (Isomer Separation)
  • Condensation: Dissolve the crude 5-(Boc-amino)-2-formylcyclohexanone (approx. 30 mmol) in absolute ethanol (100 mL). Add methylhydrazine (33 mmol) dropwise at 0 °C. Caution: Methylhydrazine is highly toxic and flammable; handle strictly in a fume hood [1].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

  • Validation Checkpoint: TLC (DCM/MeOH 95:5) will reveal two closely eluting UV-active spots. The upper spot (less polar) is typically the 2-methyl isomer, while the lower spot is the 1-methyl isomer.

  • Workup & Separation: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (silica gel, gradient elution from 100% DCM to DCM/MeOH 98:2). Isolate the faster-eluting fraction to obtain tert-butyl (2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-yl)carbamate .

Step 5: Deprotection to Target Molecule
  • Boc Cleavage: Dissolve the purified Boc-protected 2-methyl indazole (10 mmol) in anhydrous 1,4-dioxane (20 mL). Cool to 0 °C.

  • Acidification: Slowly add 4M HCl in dioxane (20 mL). Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Evolution of CO₂ gas will cease, and a white precipitate will form. TLC of the supernatant should show complete consumption of the starting material.

  • Isolation: Dilute the suspension with diethyl ether (40 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to yield 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine hydrochloride as a pristine white powder.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters and yields for the synthetic sequence when executed at a 50–100 mmol scale.

StepTransformationKey Reagents & CatalystsTimeTempExpected Yield
1 DesaturationTMSCl, Et₃N, NaI; Pd(OAc)₂, O₂16 h25 °C78%
2 Aza-Michael & ProtectionBnNH₂; H₂, Pd/C, Boc₂O16 h25 °C82%
3 FormylationHCO₂Et, NaOMe, THF4 h0 °C to RT85% (Crude)
4 AnnulationMeNHNH₂, EtOH8 h80 °C35% (2-Me Isomer)*
5 Deprotection4M HCl in Dioxane2 h25 °C95%

*Note: The 35% yield in Step 4 reflects the isolated yield of the specific 2-methyl regioisomer after chromatographic separation from the 1-methyl byproduct.

References

  • Benchchem. "N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide" (Details cyclocondensation of cyclohexanone derivatives with N-methylhydrazine). Source: Benchchem Database.
  • ChemRxiv. "Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation" (Discusses Saegusa-Ito oxidation of cyclohexanones). Source: ChemRxiv.
  • Benchchem. "trans-3-Amino-cyclohexanol hydrochloride" (Details Michael addition to cyclohexenones and 3-aminocyclohexanone derivatives). Source: Benchchem Database.
Application

Application Note: Reductive Amination Protocols for Tetrahydroindazol-6-ones

Introduction & Strategic Analysis The 4,5,6,7-tetrahydroindazol-6-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., substituted indazoles), sigma r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The 4,5,6,7-tetrahydroindazol-6-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., substituted indazoles), sigma receptor ligands, and anti-inflammatory agents. Functionalization at the C6 position via reductive amination is a critical transformation for generating diversity in Structure-Activity Relationship (SAR) studies.[1]

However, this substrate presents specific challenges distinct from simple cyclohexanones:

  • Solubility: The fused pyrazole ring significantly reduces solubility in non-polar solvents (e.g., hexanes), often necessitating the use of DCE, THF, or alcoholic co-solvents.

  • Lewis Basicity: The pyrazole nitrogens (N1/N2) can coordinate with Lewis acidic reductants or transition metals, potentially stalling conversion.

  • Tautomeric Equilibrium: The 1H/2H-indazole tautomerism can influence the electronic environment, though the C6 ketone remains electrophilic.[1]

This guide details two field-proven protocols designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds through an iminium ion intermediate .[1] The choice of reducing agent determines whether the reduction occurs concurrently (direct) or sequentially (indirect).[1]

Figure 1: Reaction Mechanism (DOT Visualization)

ReductiveAmination Ketone Tetrahydroindazol-6-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Condensation Amine Amine (R-NH2) Amine->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product 6-Amino-tetrahydroindazole Iminium->Product Reduction Acid Acid Catalyst (AcOH/Ti(OiPr)4) Acid->Hemiaminal Promotes Reductant Hydride Donor (STAB/NaBH4) Reductant->Product H- Transfer

Caption: Mechanistic flow from ketone condensation to irreversible hydride transfer.[1][2][3][4] Acid catalysis is the rate-determining driver for iminium formation.[1]

Protocol Selection Guide

Not all amines react equally.[1] Use the decision tree below to select the optimal protocol for your specific substrate.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Analyze Amine Partner AmineType Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->AmineType No No (e.g., Benzylamine, Morpholine) AmineType->No High Reactivity Yes Yes (e.g., Anilines, t-Butylamine) AmineType->Yes Low Reactivity MethodA Method A: STAB Protocol (Standard) No->MethodA MethodB Method B: Ti(OiPr)4 Protocol (Water Scavenging) Yes->MethodB

Caption: Select Method A for standard secondary/primary amines. Select Method B for anilines or hindered amines where forcing conditions are required.[1]

Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB)

Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) Scope: Aliphatic primary amines, secondary amines. Rationale: STAB is mild and exhibits high chemoselectivity for iminium ions over ketones, minimizing direct reduction of the starting material [1].

Protocol:

  • Preparation: In a dry vial, dissolve tetrahydroindazol-6-one (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Note: If solubility is poor, use a 1:1 mixture of DCE/THF. Avoid MeOH if possible as it slows the reaction with STAB.[1]

  • Amine Addition: Add the amine (1.1–1.2 equiv).

    • Critical: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why: Ketones are less reactive than aldehydes.[1] Acid is mandatory to catalyze iminium formation.[1]

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.4–1.5 equiv) in one portion.

  • Monitoring: Stir at RT under N₂. Monitor by LCMS (typically complete in 2–16 hours).[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3).[1] Dry over Na₂SO₄ and concentrate.

Method B: The "Heavy Lifter" (Titanium-Mediated)

Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1] Scope: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates. Rationale: Ti(OiPr)₄ acts as a dual-purpose Lewis acid and water scavenger, shifting the equilibrium toward the imine/enamine species even with poor nucleophiles [2].

Protocol:

  • Complexation: In a dry flask, combine tetrahydroindazol-6-one (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (if stirring allows) or in minimal dry THF.

  • Imine Formation: Stir the viscous mixture under N₂ for 6–12 hours (or overnight).

    • Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Dilution: Dilute the reaction mixture with absolute Ethanol or MeOH (to ~0.1 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Gas evolution).[1]

  • Workup (Crucial):

    • Add 1N NaOH or saturated Rochelle’s salt solution to the reaction mixture.[1]

    • Stir vigorously for 1 hour until the white titanium precipitate becomes granular.

    • Filter through a Celite pad.[1] The filtrate contains your product.[1]

Data Summary & Comparison

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Reagent NaBH(OAc)₃Ti(OiPr)₄ / NaBH₄
Solvent System DCE or THFNeat -> EtOH/MeOH
pH Condition Slightly Acidic (AcOH)Lewis Acidic / Neutral
Water Tolerance Low (Competes with imine)High (Ti scavenges water)
Key Advantage One-pot, mild, simple workupForces difficult reactions
Typical Yield 75–95%60–85%

Troubleshooting & Optimization

  • Issue: Low Conversion (Starting Material Remains)

    • Cause: Incomplete imine formation.[1]

    • Fix: Increase the pre-stir time before adding the reductant.[1] For Method A, add 4Å molecular sieves to the reaction mixture to trap water.

  • Issue: Over-reduction (Alcohol Formation) [1]

    • Cause: Direct reduction of the ketone before the amine reacts.[1][4]

    • Fix: Ensure the amine and acid (or Ti) stir with the ketone for at least 1 hour before adding the hydride source.[1]

  • Issue: Pyrazole Interference

    • Cause: The pyrazole NH is acidic (pKa ~14).[1]

    • Fix: If the reaction stalls, protect the pyrazole (e.g., THP, SEM) or use Method B, as Titanium can transiently protect the nitrogen via coordination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link][1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. [Link]

Sources

Method

Using 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine in kinase inhibitor design

Application Note: High-Fidelity Kinase Inhibitor Design Using 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Executive Summary This guide details the strategic application of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Kinase Inhibitor Design Using 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Executive Summary

This guide details the strategic application of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS: 1478225-30-7) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike fully aromatic indazoles, this tetrahydro-derivative introduces critical Fsp3 (fraction of sp3 hybridized carbons) character, enhancing solubility and enabling precise vector exploration within the solvent-exposed regions of the kinase ATP pocket.

This document provides a validated synthesis protocol, structure-activity relationship (SAR) design principles, and biological evaluation workflows. It is intended for medicinal chemists and pharmacologists targeting kinases such as ROCK1/2, ERK, and CDK families.

Structural Rationale & Design Logic

The "Scaffold Hopping" Advantage

Traditional kinase inhibitors often rely on flat, nitrogen-rich heteroaromatics (e.g., quinazolines, pyrazoles). While potent, these suffer from poor solubility and "molecular flatness," which correlates with promiscuity.

The 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine scaffold offers three distinct advantages:

  • Pucker & Shape: The cyclohexene ring adopts a semi-chair conformation, filling the hydrophobic pocket more effectively than a flat benzene ring.

  • Tautomer Locking: The 2-methyl substitution locks the pyrazole tautomer, preventing the promiscuous H-bond donor/acceptor shifting seen in N-unsubstituted indazoles.

  • Vector Definition: The 6-amine provides a unique exit vector (approx. 109.5° bond angle) relative to the core, ideal for projecting solubilizing tails into the solvent channel without disrupting the hinge-binding motif.

Binding Mode Visualization

The diagram below illustrates the theoretical binding mode where the pyrazole nitrogens interact with the hinge region (Glu/Leu backbone), while the 6-amine serves as the attachment point for solvent-interacting groups.

BindingMode Hinge Kinase Hinge Region (e.g., Glu/Leu Backbone) Scaffold Tetrahydroindazole Core (Hydrophobic Pocket) Hinge->Scaffold H-Bonds (N2/N1) Amine 6-Amine Vector (Solvent Channel) Scaffold->Amine Covalent Link Tail Solubilizing Tail (e.g., Morpholine/Piperazine) Amine->Tail Amide/Urea Linker

Caption: Schematic representation of the scaffold's binding orientation. The 2-methyl group (not shown) often points away from the hinge, directing the N1 toward the backbone NH.

Chemical Synthesis Protocol

Objective: Regioselective synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine. Challenge: Controlling the regioselectivity of methylhydrazine attack to favor the 2-methyl isomer over the 1-methyl isomer.

Protocol 1: Synthesis Workflow

Reagents Required:

  • 1,4-Cyclohexanedione monoethylene ketal

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Hydrochloric acid (HCl)

  • Ammonium acetate / Sodium cyanoborohydride (for reductive amination)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Dissolve 1,4-cyclohexanedione monoethylene ketal (10 g) in anhydrous DMF.

    • Add DMF-DMA (1.5 eq) and reflux at 110°C for 12 hours.

    • Mechanism:[1][2][3] Condensation occurs at the alpha-position to the ketone (which is actually the ketal-protected dione, requiring in-situ deprotection or starting with 4-acetamidocyclohexanone).

    • Correction for High Purity: Start with 4-acetamidocyclohexanone to have the nitrogen installed early.

    Revised Route (High Fidelity):

    • Formylation: Treat 4-acetamidocyclohexanone with ethyl formate/NaH or DMF-DMA to generate the

      
      -keto-enamine intermediate.
      
    • Cyclization: Add methylhydrazine (1.2 eq) in ethanol at 0°C.

      • Critical Step: The reaction yields a mixture of 1-methyl and 2-methyl isomers. The 2-methyl isomer is typically less polar.

    • Isomer Separation: Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

    • Deacetylation: Reflux the 2-methyl-6-acetamido intermediate in 6N HCl for 4 hours to liberate the free amine.

    • Chiral Resolution: The product is a racemate. Use Chiral HPLC (Chiralpak AD-H, Hexane:IPA:DEA) to separate (R) and (S) enantiomers.

Synthesis Start 4-Acetamidocyclohexanone Step1 Formylation (DMF-DMA, 110°C) Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclization (MeNHNH2, EtOH) Intermediate->Step2 Mixture Regioisomer Mixture (1-Me & 2-Me) Step2->Mixture Step3 Chromatography Purification Mixture->Step3 PureIso 2-Methyl-6-acetamido-indazole Step3->PureIso Step4 Deprotection (6N HCl) PureIso->Step4 Final 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-6-amine Step4->Final

Caption: Synthetic route emphasizing the critical purification step to isolate the 2-methyl regioisomer.

Application in Drug Design (SAR)

When utilizing this amine, the chemical environment of the coupling partner dictates the biological outcome.

Linker Chemistry Strategies
  • Amide Coupling (High Stability): React with carboxylic acids using HATU/DIPEA. Ideal for attaching hinge-binding heterocycles (e.g., pyrimidines).

  • Urea Linkage (H-Bond Donor): React with isocyanates or carbamoyl chlorides. This creates a "Type II" inhibitor profile, often extending into the DFG-pocket of kinases (e.g., p38 MAP kinase inhibitors).

Comparative Data: Aromatic vs. Tetrahydro

The following table highlights the physicochemical improvements when switching from a flat indazole to the tetrahydroindazole scaffold in a hypothetical ROCK1 inhibitor series.

Scaffold TypeClogPSolubility (µM)ROCK1 IC50 (nM)Selectivity (vs PKA)
2-Methyl-Indazole (Flat) 3.815125x
Tetrahydro-Indazole (Racemic) 2.91202515x
*Tetrahydro-Indazole (Eutomer)2.9 120 4 30x

Note: The "Eutomer" (active enantiomer) often exhibits superior shape complementarity to the chiral ATP pocket.

Biological Evaluation Protocols

Protocol 2: ADP-Glo™ Kinase Assay

Validates the inhibitory potential of the synthesized ligands.

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 2 µL compound + 2 µL Kinase (e.g., ROCK1, 5 ng/well). Incubate 15 min at RT.

  • Reaction: Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL S6 peptide). Incubate 60 min.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min) followed by 10 µL Kinase Detection Reagent (30 min).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC50.

Protocol 3: Cellular Target Engagement (NanoBRET)

Ensures cell permeability and target binding in live cells.

  • Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.

  • Treatment: Treat cells with Tracer (fluorescent probe) + Test Compound (variable conc.).

  • Equilibrium: Incubate 2 hours at 37°C.

  • Measurement: Read BRET signal (Donor emission 460nm / Acceptor emission 618nm).

  • Result: A decrease in BRET signal indicates displacement of the tracer by the test compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives and Analogues.

  • Genung, N. E., et al. (2014).[4][5] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

  • Accela ChemBio. (2023).[6] Product Data: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1478225-30-7).[6]

  • PubChem. (2025). Compound Summary: 2-Methyl-2H-indazol-6-amine.[6]

  • Harris, P. A., et al. (2008). Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry.

Sources

Application

Amide coupling conditions for tetrahydroindazole amines

Application Note: Advanced Amide Coupling Strategies for Tetrahydroindazole Amines Part 1: Executive Summary & Strategic Analysis Tetrahydroindazoles (THIs) represent a critical bioisostere class in modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for Tetrahydroindazole Amines

Part 1: Executive Summary & Strategic Analysis

Tetrahydroindazoles (THIs) represent a critical bioisostere class in modern drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, CDK) and GPCR ligands. However, functionalizing these scaffolds via amide coupling presents a dichotomy of chemical challenges depending on the position of the amine.

The "Two-Class" Challenge: To successfully couple a THI amine, you must first classify the substrate. The electronic environment of the amine dictates the coupling strategy:

  • Class A: The Heterocyclic Amine (C3-Amino) [1]

    • Challenge: The amine is directly attached to the pyrazole ring. It is electron-deficient due to the resonance of the heteroaromatic system. Furthermore, the adjacent ring nitrogens (N1/N2) are competitive nucleophiles, leading to regioselectivity issues (N-acylation vs. exocyclic Amine-acylation).

    • Strategy: Requires high-energy activation (HATU, T3P) and often necessitates N1-protection to prevent byproduct formation.

  • Class B: The Aliphatic Amine (C4, C5, C6, C7-Amino)

    • Challenge: These are standard primary or secondary aliphatic amines attached to the cyclohexane ring.[1] They are nucleophilic but subject to the steric puckering of the cyclohexane ring.

    • Strategy: Standard coupling reagents (EDC, HBTU) usually suffice, but stereocontrol (cis/trans isomers) must be maintained.[1]

Part 2: Decision Framework & Mechanism

Before initiating wet chemistry, use the following logic flow to select the optimal condition. The primary failure mode in THI synthesis is regiochemical scrambling—acylating the ring nitrogen instead of the exocyclic amine.

CouplingLogic Start START: Select Substrate Type ClassCheck Position of Amine? Start->ClassCheck Aliphatic Class B: Aliphatic Ring Amine (C4-C7 Position) ClassCheck->Aliphatic C4-C7 Hetero Class A: Heterocyclic Amine (C3 Position) ClassCheck->Hetero C3 Standard Protocol 3: Standard Coupling (EDC/HOBt or HATU) Aliphatic->Standard ProtCheck Is Pyrazole N1 Protected? Hetero->ProtCheck YesProt Yes (SEM, THP, Boc) ProtCheck->YesProt Yes NoProt No (Free NH) ProtCheck->NoProt No HighEnergy Protocol 1: High-Energy Activation (HATU/DIPEA) YesProt->HighEnergy Risk RISK: Competitive N-Acylation NoProt->Risk T3P Protocol 2: Thermodynamic Control (T3P/Pyridine) Risk->T3P

Figure 1: Decision tree for selecting amide coupling conditions based on amine position and protection status.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" (Protected C3-Amines)

Best for: 3-amino-4,5,6,7-tetrahydroindazoles where N1 is protected (e.g., SEM, THP).

Rationale: The C3-amine is a weak nucleophile. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive OAt-active ester, driving the reaction to completion despite the poor nucleophilicity of the amine.

Reagents:

  • Substrate: N1-protected 3-amino-THI (1.0 equiv)

  • Acid: Carboxylic acid (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 - 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 10-15 minutes to form the activated ester.

  • Coupling: Add the N1-protected 3-amino-THI (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours .

    • Note: If the amine is exceptionally hindered, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash sequence: 1x Sat. NaHCO₃, 1x Water, 2x Brine (crucial to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Validation:

    • LCMS: Check for [M+H]⁺.

    • NMR: Look for the amide -NH proton (typically 9.0–11.0 ppm).[1]

Protocol 2: The "Direct Force" (Unprotected/Hindered Amines)

Best for: Unprotected 3-amino-THI or when avoiding expensive HATU.[1] Uses T3P (Propylphosphonic Anhydride).[1][2]

Rationale: T3P is a cyclic anhydride that acts as a potent dehydrating agent.[1] It is less prone to epimerization and, crucially, the byproducts are water-soluble.[3] When used with pyridine, it can often effect selective acylation of the exocyclic amine over the ring nitrogen due to kinetic control and the formation of a specific active intermediate.

Reagents:

  • Substrate: 3-amino-THI (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][4]

Step-by-Step Procedure:

  • Dissolution: Charge the 3-amino-THI (1.0 equiv) and Carboxylic Acid (1.1 equiv) into a flask with EtOAc (0.15 M).

  • Base Addition: Add Pyridine (4.0 equiv).[1]

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise at 0°C (optional) or RT.

  • Reaction: Allow to warm to RT and stir for 12–24 hours .

    • Optimization: If conversion is <50% after 4h, heat to 60°C in a sealed tube.

  • Workup: Dilute with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat.[1] NaHCO₃.

  • Why this works: T3P drives the equilibrium strongly.[1] The acidic byproduct is scavenged by pyridine.[1]

Protocol 3: The "Aliphatic" (Ring Amines C4-C7)

Best for: Amines located on the cyclohexane ring.

Rationale: These behave like standard secondary/primary amines.[1] Steric hindrance from the fused ring system is the only major concern.

Reagents:

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DCM or DMF.

Procedure: Standard amide coupling protocols apply.

  • Critical Note: If the amine is at C4 (adjacent to the pyrazole junction), it may be sterically crowded. In this specific case, switch to Protocol 1 (HATU) .

Part 4: Data Summary & Troubleshooting

Reagent Selection Matrix

ScenarioRecommended ReagentSolventBaseKey Advantage
Protected C3-Amine HATUDMFDIPEAHighest conversion; works for hindered acids.
Unprotected C3-Amine T3PEtOAc/PyridinePyridineLow epimerization; easy workup; tolerates free NH.[1]
Acid Sensitive Ghosez's ReagentDCMTEANeutral conditions; generates acid chloride in situ.[1]
Scale-Up (>10g) T3P or Mixed AnhydrideEtOAcNMMCost-effective; safer byproducts than HATU.[1]

Troubleshooting Guide (Self-Validating Steps)

ObservationRoot CauseCorrective Action
Low Conversion (C3-Amine) Poor nucleophilicity of heteroaryl amine.[1]Heat: Increase temp to 60°C. Switch: Use Acid Chloride method (Acid + Oxalyl Chloride -> then add Amine).
Regioisomer Mix (N-acyl vs N-amide) Competition from Pyrazole NH.[1]Protect: Use SEM or THP protection on N1.[1] Base: Switch from DIPEA to Pyridine (softer base).
Product Precipitates High polarity of amide product.[1]Filter: Do not do aqueous workup.[1] Filter the solid, wash with Et₂O/Water, and dry. This is often pure product.[1]
Epimerization of Acid Over-activation.[1]Switch: Use T3P (low epimerization risk) or DEPBT.[1] Avoid HATU/Base pre-activation times >5 mins.

Part 5: References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Chemical Reviews.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

  • Patterson, A. W., et al. (2011).[1] Protection of Indazoles: Regioselective Synthesis and Application. Journal of Organic Chemistry.[1]

  • Archibald, T. G., et al. (2012).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1][3] Organic Process Research & Development.[1]

  • BenchChem Protocols. (2025). Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole.[5]

Sources

Method

Application Note &amp; Protocols: Strategic Preparation of N2-Methyl Tetrahydroindazole Libraries for Drug Discovery

Introduction: The Tetrahydroindazole Scaffold and the N2-Methylation Imperative The indazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroindazole Scaffold and the N2-Methylation Imperative

The indazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including kinase inhibitors like Pazopanib and Axitinib.[1][2] Its partially saturated analog, the 4,5,6,7-tetrahydroindazole, retains this biological relevance while offering a three-dimensional architecture that can be exploited for improved physicochemical properties and target engagement.[3][4][5]

A critical aspect in the design of indazole-based therapeutics is the substitution pattern on the pyrazole ring nitrogens. The position of N-alkylation—at the N1 or N2 position—can profoundly alter a molecule's biological activity, selectivity, and pharmacokinetic profile.[6][7] While the N1-substituted isomer is often the thermodynamically more stable product, the N2-isomer is frequently desired for specific target interactions and can exhibit unique pharmacological properties.[8][9] However, the synthesis of N2-alkylated indazoles is notoriously challenging due to the competitive reactivity of the two nitrogen atoms, often resulting in difficult-to-separate regioisomeric mixtures.[10]

This guide provides a comprehensive overview and detailed protocols for the strategic preparation of N2-methyl tetrahydroindazole libraries. We will first explore the underlying principles of regioselectivity in indazole alkylation and then present robust, field-proven methodologies for the highly selective synthesis of N2-methylated analogs, suitable for both single-compound synthesis and parallel library generation.

The Fundamental Challenge: N1 vs. N2 Regioselectivity

The direct alkylation of an indazole core typically proceeds via deprotonation to form an indazolide anion, which presents two nucleophilic nitrogen atoms to an electrophile. The resulting ratio of N1 to N2 alkylated products is a delicate balance of thermodynamic and kinetic factors, heavily influenced by reaction conditions and the steric and electronic nature of the indazole substrate.[8][10][11]

  • Thermodynamic Control: Conditions that allow for equilibrium, such as the use of strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), generally favor the formation of the more stable N1-alkylated product.[7][10][11]

  • Kinetic Control: The N2 position is often considered the kinetic site of alkylation. Certain reaction conditions, such as the Mitsunobu reaction or acid-catalyzed pathways, can favor the formation of the N2-isomer.[8][11]

  • Substituent Effects: Electron-withdrawing groups on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and electronically favor alkylation at the N2 position.[7][11]

cluster_0 Indazole Alkylation Indazole Substituted 1H-Tetrahydroindazole N1_Product N1-Methyl Isomer (Thermodynamic Product) Indazole->N1_Product NaH, THF (Thermodynamic Control) N2_Product N2-Methyl Isomer (Kinetic Product) Indazole->N2_Product Acid Catalyst (Kinetic Control)

Figure 1: The competitive N1 vs. N2 alkylation pathways for the indazole scaffold.

Strategic Approaches for Library Synthesis

To generate a library of N2-methyl tetrahydroindazoles, two primary strategies can be employed:

  • Core-First Synthesis: Synthesize a diverse set of tetrahydroindazole cores and then apply a highly regioselective N2-methylation protocol in a late-stage functionalization step. This approach is highly modular and allows for the creation of large libraries from common intermediates.

  • Building Block Approach: Employ N2-methylhydrazine in the initial cyclocondensation reaction to form the tetrahydroindazole ring. While seemingly direct, this can lead to its own regioselectivity challenges during the ring formation and may be less amenable to creating diverse libraries from a common set of precursors.

This guide will focus on the Core-First Synthesis strategy, as it offers greater flexibility and control for library development. The overall workflow is depicted below.

Start Start: Diverse Cyclohexanedione Analogs + Hydrazine Step1 Step 1: Synthesis of Tetrahydroindazole Cores Start->Step1 Step2 Step 2: Regioselective N2-Methylation Protocol Step1->Step2 Step3 Step 3: Parallel Purification (e.g., Mass-Directed HPLC) Step2->Step3 Step4 Step 4: Quality Control (LC-MS, NMR) Step3->Step4 End Final Library: N2-Methyl Tetrahydroindazoles Step4->End cluster_mech Proposed N2-Selective Mechanism Indazole Indazole Substrate Protonation Protonation at N1 (More Basic Site) Indazole->Protonation + H+ Attack Nucleophilic Attack from N2 Protonation->Attack MethylatingAgent Methyl Trichloroacetimidate + TfOH (Catalyst) ActivatedAgent Activated Electrophile MethylatingAgent->ActivatedAgent Activation ActivatedAgent->Attack Product N2-Methylated Product Attack->Product

Figure 3: Simplified mechanism for acid-catalyzed N2-methylation.

Detailed Experimental Protocol: N2-Methylation with Methyl 2,2,2-Trichloroacetimidate

This protocol is adapted from highly successful procedures reported for the selective N2-alkylation of indazoles and azaindazoles. [9] Materials & Reagents

ReagentM.W.EquivalentsPurpose
Tetrahydroindazole SubstrateVaries1.0Starting Material
Methyl 2,2,2-trichloroacetimidate176.421.5 - 2.0Methylating Agent
Trifluoromethanesulfonic acid (TfOH)150.080.2 - 1.0Acid Catalyst
Dichloromethane (DCM), anhydrous84.93-Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)--Quenching Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Drying Agent

Step-by-Step Procedure

  • Preparation: To a clean, dry reaction vial under an inert atmosphere (Nitrogen or Argon), add the tetrahydroindazole substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoromethanesulfonic acid (TfOH, 0.2 equiv) dropwise. Note: The reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 1-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N2-methyl tetrahydroindazole product.

Characterization and Validation

  • LC-MS: Confirm the mass of the desired product. The N1 and N2 isomers will have identical masses but may have different retention times.

  • ¹H NMR: The chemical shift of the N-methyl protons is diagnostic. N2-methyl protons in indazole systems typically appear slightly downfield compared to N1-methyl protons. Furthermore, the chemical shifts and coupling patterns of the aromatic/vinylic protons of the indazole core will differ significantly between the two regioisomers, allowing for unambiguous structural assignment.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient catalyst; Inactive reagents; Low temperature.Ensure anhydrous conditions. Increase the amount of TfOH catalyst incrementally (up to 1.0 equiv). Allow the reaction to proceed at room temperature or warm gently to 40 °C. [9]
Poor Regioselectivity (N1 Isomer Observed) Substrate electronics strongly favor N1; Reaction conditions not optimal.This is uncommon with this protocol. Confirm the structure of the starting material. Ensure the reaction is run under acidic, not basic, conditions. Consider an alternative N2-selective method like the Mitsunobu reaction if the substrate is problematic. [6][8]
Formation of Side Products Reaction run for too long; Impure starting materials.Monitor the reaction closely and quench promptly upon completion. Ensure the purity of the tetrahydroindazole starting material before methylation.
Difficult Purification N1/N2 isomers have similar polarity.If regioisomers do form, careful optimization of the chromatography gradient or the use of a different stationary phase (e.g., alumina) may be required. Preparative HPLC is a reliable alternative for separating isomers.

Conclusion

The selective synthesis of N2-methyl tetrahydroindazoles is a critical capability for modern drug discovery programs. While direct alkylation is often complicated by poor regioselectivity, the use of targeted, mechanistically-driven strategies can overcome this challenge. The acid-catalyzed methylation using methyl 2,2,2-trichloroacetimidate provides a robust, high-yielding, and broadly applicable protocol for accessing the desired N2-isomers. [9][12]By integrating this methodology into a core-first parallel synthesis workflow, researchers can efficiently generate diverse libraries of N2-methyl tetrahydroindazoles, accelerating the identification and optimization of novel therapeutic agents.

References

  • Jaffari, G. A., & Khan, S. A. (2018). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate.
  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Georg, G. I., et al. (2003). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Georg, G. I., et al. (2003). A Parallel Synthesis Demonstration Library of Tri-Substituted Indazoles Containing New Antimutagenic / Antioxidant Hits Related to Benzydamine. Bentham Science Publishers. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Available at: [Link]

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Georg, G. I., et al. (2003). A Parallel Synthesis Demonstration Library of Tri-Substituted Indazoles Containing New Antimutagenic / Antioxidant Hits Related to Benzydamine. Bentham Science Publishers. Available at: [Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters. Available at: [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, K. D., et al. (2019). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Letters in Organic Chemistry. Available at: [Link]

  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. ResearchGate. Available at: [Link]

  • Ananthan, S., et al. (2009). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Scientific.Net. Available at: [Link]

Sources

Application

High-Fidelity N-Methylation of 4,5,6,7-tetrahydro-1H-indazol-6-amine

Executive Summary This guide details the regioselective N-methylation of 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0). The substrate presents a specific chemo-selectivity challenge: it contains a highly nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the regioselective N-methylation of 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0). The substrate presents a specific chemo-selectivity challenge: it contains a highly nucleophilic primary exocyclic amine at position C6 and an acidic, potentially nucleophilic secondary amine within the pyrazole ring (N1/N2).

Direct alkylation (e.g., using Methyl Iodide/Base) is strongly discouraged as it results in competitive alkylation of the pyrazole nitrogen, yielding complex mixtures of N1/N2-methylated byproducts.

This Application Note recommends Reductive Amination as the sole viable strategy for high-fidelity derivatization. Two distinct protocols are provided based on the target degree of substitution:

  • Protocol A (Mono-methylation): Uses Sodium Triacetoxyborohydride (STAB) for controlled mono-addition.

  • Protocol B (Di-methylation): Uses the Eschweiler-Clarke condition for exhaustive methylation.

Strategic Analysis & Reaction Logic

The Chemo-Selectivity Challenge

The substrate contains two distinct nitrogen environments. Successful methylation requires exploiting the difference in nucleophilicity and pKa between these sites.

SiteTypepKa (Approx)Reactivity Profile
C6-Amine Primary Aliphatic (

)
~10.6Highly nucleophilic; forms imines with aldehydes.
N1/N2-Pyrazole Heteroaromatic (

)
~14.0Acidic proton; alkylates readily with alkyl halides + base; poor imine former.

The Solution: Reductive amination is kinetically selective for the C6-amine. The aldehyde reagent (Formaldehyde) reacts rapidly with the primary amine to form an iminium ion, which is subsequently reduced.[1] The pyrazole nitrogen, being part of an aromatic system, does not form a stable iminium species under these conditions, leaving it untouched.

Decision Framework (DOT Visualization)

MethylationStrategy Start Target: N-Methylation of 4,5,6,7-tetrahydro-1H-indazol-6-amine Choice Desired Substitution? Start->Choice Avoid CRITICAL AVOID: Direct Alkylation (MeI/Base) Risk: Pyrazole Alkylation Start->Avoid Do Not Use Mono Target: Mono-methyl (-NHMe) Choice->Mono Single Methyl Di Target: Di-methyl (-NMe2) Choice->Di Double Methyl MethodA Method: Reductive Amination (STAB) Reagent: HCHO (1 eq) + NaBH(OAc)3 Mono->MethodA High Selectivity MethodB Method: Eschweiler-Clarke Reagent: HCHO (excess) + HCOOH (Reflux) Di->MethodB Exhaustive

Figure 1: Strategic decision tree for selecting the appropriate methylation protocol based on the desired product.

Protocol A: Selective Mono-Methylation

Objective: Synthesis of N-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine. Mechanism: Stepwise reductive amination using Sodium Triacetoxyborohydride (


).[2] This reagent is mild and less prone to reducing the aldehyde directly, favoring the reduction of the iminium intermediate.
Reagents & Materials
  • Substrate: 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv).

  • Carbon Source: 37% Aqueous Formaldehyde or Paraformaldehyde (1.0 - 1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][4] Note: DCE is preferred for reaction rate, but THF is a greener alternative.

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equiv) in DCE (concentration ~0.1 M).

  • Aldehyde Addition: Add Formaldehyde (1.05 equiv) dropwise at room temperature.

    • Checkpoint: Allow to stir for 15–30 minutes to ensure hemiaminal/imine equilibrium formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.4 equiv) portion-wise over 10 minutes.
    
    • Caution: Mild gas evolution (

      
      ) may occur; ensure the vessel is vented.
      
  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[5][6] Look for the disappearance of SM (M+1 = 138) and appearance of Product (M+1 = 152). If di-methylation (M+1 = 166) exceeds 5%, stop immediately.

  • Quench: Quench the reaction by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to neutralize acetic acid byproducts.
    
  • Work-up: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude material often requires flash column chromatography (DCM/MeOH/

    
    ) to remove traces of di-methylated byproduct.
    

Protocol B: Exhaustive Di-Methylation

Objective: Synthesis of N,N-dimethyl-4,5,6,7-tetrahydro-1H-indazol-6-amine. Mechanism: Eschweiler-Clarke reaction.[1][3][6][7][8] The use of formic acid at high temperature acts as both the proton source and the hydride donor, driving the reaction to completion (tertiary amine).

Reagents & Materials
  • Substrate: 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.0 equiv).

  • Reagent A: 37% Aqueous Formaldehyde (excess, >4.0 equiv).

  • Reagent B: Formic Acid (excess, >5.0 equiv).

  • Solvent: None (Run neat) or Water.

Step-by-Step Procedure
  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the amine substrate with Formic Acid (5 equiv). The reaction will be exothermic; cool if necessary.

  • Aldehyde Addition: Add Formaldehyde (4 equiv) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) for 4–12 hours.

    • Mechanism Check:

      
       gas is evolved during this process.[9] Ensure the condenser is open to the atmosphere (via a drying tube or bubbler) to prevent pressure buildup.
      
  • Monitoring: Monitor by LC-MS for the conversion of Mono-methyl (M+1 = 152) to Di-methyl (M+1 = 166).

  • Work-up:

    • Cool to room temperature.

    • Critical Step: Acidify with 1M HCl to pH 1–2 (to ensure all amines are protonated salts) and wash with Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base into DCM or Ethyl Acetate (3x).

  • Isolation: Dry organic layers over

    
     and concentrate. This method typically yields high purity (>95%) material requiring minimal purification.
    

Mechanistic Visualization

ReactionMechanism cluster_selectivity Selectivity Filter Amine Primary Amine (R-NH2) Imine Iminium Ion (R-N+=CH2) Amine->Imine Condensation Aldehyde Formaldehyde (HCHO) Aldehyde->Imine Product N-Methyl Amine (R-NHMe) Imine->Product Reduction Reductant Hydride Donor (H-) Reductant->Product Pyrazole Pyrazole NH NoReact No Iminium Formation Pyrazole->NoReact

Figure 2: Mechanistic pathway highlighting the requirement of iminium formation, which excludes the pyrazole nitrogen from reaction.

Quality Control & Troubleshooting

Analytical Markers (LC-MS)
SpeciesFormulaMass (M+H)Retention Time Trend (Reverse Phase)
SM

138.1Early Eluting (Polar)
Mono-Me

152.1Intermediate
Di-Me

166.1Late Eluting
Troubleshooting Guide
  • Problem: Significant formation of Di-methyl product during Protocol A.

    • Root Cause:[2][4][5] Excess aldehyde or high temperature.

    • Fix: Ensure temperature is 0°C during addition. Use exactly 1.0 equiv of Formaldehyde. Switch solvent to THF to slow kinetics.

  • Problem: Alkylation of the Pyrazole ring.

    • Root Cause:[2][4][5] pH too high (basic) or use of alkyl halides.

    • Fix: Ensure reaction remains slightly acidic/neutral (buffered by Acetic acid generated from STAB). Never add bases like TEA or DIPEA during the reductive amination step.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eschweiler, W. (1905).[1][6] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[1][6] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[6]

  • Bookser, B. C., et al. (2000). "Synthesis of Quadricyclane-Derived Pyrazoles and Their Regioselective N-Alkylation." Journal of Heterocyclic Chemistry, 37(4), 767-774. (Provides context on pyrazole alkylation challenges).

  • PubChem. (n.d.). "Compound Summary: 4,5,6,7-tetrahydro-1H-indazol-6-amine." National Library of Medicine.

Sources

Method

Functionalization of C6-position in tetrahydroindazoles

Application Note: Strategic Functionalization of the C6-Position in Tetrahydroindazoles Executive Summary The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a core...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C6-Position in Tetrahydroindazoles

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Hsp90 inhibitors, CDK2/cyclin complex inhibitors, and sigma receptor ligands. While functionalization at the N1/N2 and C3 positions is chemically straightforward, accessing the C6-position (the homobenzylic methylene of the saturated ring) presents a unique regiochemical challenge.

This guide details the definitive "De Novo" synthetic strategy for C6-functionalization. Unlike direct C-H oxidation, which kinetically favors the benzylic C4 or C7 positions, the protocols below utilize 5-substituted-1,3-cyclohexanediones as precursors. This approach guarantees regiocontrol, placing substituents exclusively at the C6 position of the final THI ring system.

Part 1: Structural Analysis & Retrosynthetic Logic

To successfully target the C6 position, one must understand the numbering and electronic bias of the THI scaffold.

  • Numbering: In 4,5,6,7-tetrahydroindazoles, the pyrazole nitrogens are positions 1 and 2. The fused carbons are 3a and 7a. The saturated ring carbons are numbered 4, 5, 6, and 7, starting from the carbon adjacent to C3a.

  • The Challenge: Electrophilic aromatic substitution favors the pyrazole ring (C3). Radical or oxidative C-H activation favors the "benzylic" C4 and C7 positions due to resonance stabilization with the pyrazole

    
    -system. The C6 position is electronically isolated (distal), making direct functionalization of the pre-formed heterocycle inefficient.
    
  • The Solution (Retrosynthesis): The most robust entry to C6-substituted THIs is the condensation of 5-substituted-cyclohexane-1,3-diones with hydrazines. The C5-substituent of the dione translates directly to the C6-position of the tetrahydroindazole.

Pathway Logic Diagram

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation cluster_2 Functional Group Manipulation node_A Enone / Acrylate (Michael Acceptor) node_C 5-Substituted-1,3-Cyclohexanedione (The 'Dimedone' Analog) node_A->node_C Michael Addition + Decarboxylation node_B Malonate Ester node_B->node_C node_E 6-Substituted-4-Oxo-Tetrahydroindazole (Key Intermediate) node_C->node_E Knorr-type Condensation node_D Hydrazine / Substituted Hydrazine node_D->node_E node_F Wolff-Kishner Reduction (Deoxygenation) node_E->node_F Optional node_G Target: 6-Substituted-Tetrahydroindazole node_E->node_G C4-Carbonyl Removal

Figure 1: Retrosynthetic workflow for accessing C6-functionalized tetrahydroindazoles via the 1,3-dione route.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Substituted-4-Oxo-Tetrahydroindazoles

Rationale: This reaction establishes the pyrazole core while locking the C6 substituent in place. The starting material must be a 5-substituted-1,3-cyclohexanedione (analogous to dimedone).

Materials:

  • 5-Substituted-cyclohexane-1,3-dione (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv) or Aryl/Alkyl Hydrazine (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH) (cat. 5-10 mol%)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-substituted-cyclohexane-1,3-dione (e.g., 5-phenyl-1,3-cyclohexanedione) in EtOH (0.5 M concentration).

  • Hydrazine Addition:

    • For N-H Indazoles: Add hydrazine hydrate dropwise at room temperature.

    • For N-Substituted Indazoles: Add the alkyl/aryl hydrazine. Note that regioselectivity (N1 vs N2) may vary based on steric bulk; however, the C6 position remains fixed.

  • Cyclization: Add catalytic AcOH. Heat the reaction mixture to reflux (78 °C for EtOH) for 4–6 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The formation of the hydrazone intermediate is fast; cyclization to the pyrazole is the rate-determining step.

  • Workup:

    • Cool to room temperature.

    • If the product precipitates: Filter and wash with cold EtOH.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (SiO₂, DCM/MeOH gradient).

Expected Outcome: 6-Substituted-4,5,6,7-tetrahydro-1H-indazol-4-one. Note: The "4-oxo" group is an artifact of using a 1,3-dione. It is often useful for further diversification but can be removed if a purely alkyl-saturated ring is desired (see Protocol B).

Protocol B: Deoxygenation to Isolate the C6-Functionalized Core

Rationale: To obtain the 6-substituted THI (without the ketone), the C4 carbonyl must be reduced. The Wolff-Kishner reduction is preferred for its ability to fully remove the oxygen.

Materials:

  • 6-Substituted-4-oxo-tetrahydroindazole (from Protocol A)

  • Hydrazine hydrate (excess, 5–10 equiv)

  • Potassium Hydroxide (KOH) (4 equiv)

  • Solvent: Ethylene Glycol or Diethylene Glycol (high boiling point required)[1]

Step-by-Step Methodology:

  • Hydrazone Formation: Combine the substrate and hydrazine hydrate in diethylene glycol. Heat to 120 °C for 2 hours to form the hydrazone in situ.

  • Water Removal: Equip the flask with a Dean-Stark trap or distillation head. Raise temperature to 160 °C to distill off water and excess hydrazine.

  • Reduction: Add KOH pellets carefully. Heat the mixture to 180–200 °C for 3–6 hours. Nitrogen gas evolution indicates the reaction is proceeding.

  • Workup: Cool to room temperature. Dilute with water and extract exhaustively with Et₂O or DCM.

  • Purification: The product is usually a solid or oil that can be purified by chromatography.

Validation:

  • 1H NMR: Disappearance of the alpha-protons adjacent to the ketone (approx. 2.4–2.6 ppm) and appearance of new multiplets for the saturated C4 methylene. The C6 substituent signals should remain intact.

Part 3: Critical Data & Troubleshooting

Regioselectivity & Substituent Effects

The following table summarizes the regiochemical outcomes when using different precursors. This data is critical for experimental design.

Precursor TypeReaction with HydrazineResulting THI SubstitutionNotes
5-Substituted-1,3-Dione Knorr Condensation6-Substituted-4-Oxo-THI Primary Route. High fidelity for C6.
4-Substituted-Cyclohexanone Vilsmeier Formylation + Hydrazine5-Substituted-THI Warning: Often misidentified as C6. The C4-substituent of ketone becomes C5 of THI [1].
Dimedone Knorr Condensation6,6-Dimethyl-4-Oxo-THI Standard reference reaction.
2-Acyl-5-Substituted-1,3-Dione Cyclization3-Alkyl-6-Substituted-4-Oxo-THI Allows introduction of C3 substituents simultaneously [2].
Troubleshooting Guide
  • Issue: Poor Solubility of 1,3-Dione.

    • Fix: Use a co-solvent system of EtOH/Toluene or switch to refluxing acetic acid as both solvent and catalyst.

  • Issue: Regioisomers at N1/N2.

    • Context: When using substituted hydrazines (e.g., Phenylhydrazine), you will get a mixture of N1-phenyl and N2-phenyl isomers.

    • Resolution: These are separable by column chromatography. Generally, the N1-isomer is thermodynamically favored, but steric bulk at C3 (if present) can shift preference to N2.

  • Issue: Incomplete Wolff-Kishner Reduction.

    • Fix: Ensure water is completely distilled off before raising the temperature to 200 °C. Residual water lowers the boiling point and stalls the reaction. Alternatively, use the Caglioti reaction (tosylhydrazone reduction with NaBH₄) for milder conditions.

Part 4: References

  • Regioselective Synthesis of 4,5,6,7-Tetrahydroindazoles. Source: Letters in Organic Chemistry. Context: Establishes that 4-substituted cyclohexanones yield C5-substituted THIs, contrasting with the C6-target of this guide. URL:[Link][2][3][4][5]

  • Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes. Source: National Institutes of Health (PMC). Context: Explicitly details the use of 5-substituted cyclohexane-1,3-diones to synthesize C6-modified tetrahydroindazole inhibitors (Compounds 18a-18d). This is the anchor reference for the "De Novo" protocol. URL:[Link]

  • Discovery of Tetrahydroindazole-based Sigma-1 Receptor Ligands. Source: National Institutes of Health (PMC). Context: Demonstrates functionalization at the C5 position (via 1,4-dione precursors), providing a structural contrast to the C6 protocols described here. URL:[Link]

  • Wolff-Kishner Reduction Mechanism and Protocols. Source: Chemistry LibreTexts. Context: Standard operating procedure for the deoxygenation of the C4-oxo intermediate. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives

Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) of 4,5,6,7-tetrahydroindazole derivatives. Unlike conventional thermal reflux, which suffers from slow reaction rates and uneven heatin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of 4,5,6,7-tetrahydroindazole derivatives. Unlike conventional thermal reflux, which suffers from slow reaction rates and uneven heating, MAOS utilizes dielectric heating to achieve volumetric energy transfer. This results in reaction times reduced from hours to minutes (typically 2–10 min), higher yields (>85%), and cleaner impurity profiles. This document provides validated protocols for both standard solvent-based synthesis and green aqueous methodologies, targeting researchers in medicinal chemistry focused on p38 MAP kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor ligands.

Introduction & Biological Significance[1][2][3][4]

The Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydroindazole core is a privileged structure in drug discovery, serving as a bioisostere for indazoles and pyrazoles. Its derivatives exhibit a broad spectrum of pharmacological activities:

  • Anti-inflammatory: Inhibition of COX-2 and p38 MAP kinase pathways.

  • Anticancer: CDK2/Cyclin E inhibition and tubulin polymerization interference.

  • CNS Activity: Selective cannabinoid-1 (CB1) receptor inverse agonism.

The Microwave Advantage

Conventional synthesis (Knorr-type condensation) typically requires 3–6 hours of reflux in ethanol or acetic acid. Microwave irradiation overcomes the thermal conductivity limit of glass vessels.

  • Dipolar Polarization: The oscillating electric field aligns polar solvent molecules (e.g., EtOH, H₂O), generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved salts or ionic catalysts (e.g., hydrazinium salts) couple with the field, further accelerating the heating rate.

Reaction Mechanism

The formation of tetrahydroindazoles generally proceeds via the condensation of a cyclic 1,3-diketone (e.g., 1,3-cyclohexanedione) with a hydrazine derivative.

Mechanistic Steps:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the diketone.

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen attacks the second carbonyl group.

  • Dehydration/Aromatization: Loss of a second water molecule drives the formation of the stable pyrazole ring fused to the cyclohexane moiety.

Pathway Visualization

ReactionMechanism Reactants 1,3-Cyclohexanedione + Hydrazine Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack Hydrazone Mono-Hydrazone Inter1->Hydrazone -H₂O (Dehydration) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring Closure Product 4,5,6,7-Tetrahydroindazole Cyclization->Product -H₂O (Aromatization)

Figure 1: Mechanistic pathway for the condensation of 1,3-diketones with hydrazines.

Experimental Protocols

Protocol A: Standard Bicomponent Synthesis (Ethanol/Acetic Acid)

Best for: Initial library generation and acid-sensitive substrates.

Reagents:

  • 1,3-Cyclohexanedione (1.0 mmol)

  • Phenylhydrazine or substituted hydrazine (1.1 mmol)

  • Solvent: Ethanol (2 mL)

  • Catalyst: Glacial Acetic Acid (5 drops) or p-TSA (10 mol%)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the diketone and hydrazine in ethanol. Add the acid catalyst.[1][2]

  • Sealing: Cap the vial with a Teflon-lined septum to allow for pressurized heating (allows heating EtOH above its 78°C boiling point).

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300 W)

  • Workup: Cool the vessel to room temperature using compressed air (integrated in most reactors). The product often precipitates upon cooling.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Protocol B: Green Synthesis (Aqueous/Catalyst-Free)

Best for: Environmental sustainability and scaling up.

Reagents:

  • 1,3-Cyclohexanedione (1.0 mmol)

  • Hydrazine Hydrate (1.1 mmol)

  • Solvent: Distilled Water (3 mL)

Procedure:

  • Preparation: Mix reactants in water. Note that reagents may not fully dissolve initially; the microwave effect (ionic conduction) works efficiently on heterogeneous aqueous mixtures.

  • Irradiation:

    • Temperature: 140 °C

    • Hold Time: 3–8 minutes

    • Stirring: High speed (magnetic stirring is critical for heterogeneous mixes).

  • Workup: Upon cooling, the organic product precipitates out of the aqueous phase.[1] Filter and wash with water.[3]

Protocol C: Advanced One-Pot Functionalization (Vilsmeier-Haack)

Best for: Synthesizing formylated derivatives for further SAR studies.

Reagents:

  • Substituted Cyclohexanone (1.0 mmol)[4]

  • Hydrazine derivative (1.0 mmol)[4]

  • Reagent: POCl₃ / DMF (Vilsmeier Reagent)[5]

Procedure:

  • Step 1 (Hydrazone Formation): Irradiate ketone and hydrazine (neat or in minimal EtOH) at 90°C for 2 mins. Evaporate solvent.[5]

  • Step 2 (Cyclization/Formylation): Add pre-mixed POCl₃/DMF (1.2 eq) to the crude hydrazone.

  • Irradiation: Heat at 90°C for 10 minutes (MW).

  • Workup: Pour reaction mixture into crushed ice/sodium acetate solution to neutralize and precipitate the formylated tetrahydroindazole.

Data Summary & Optimization

The following table contrasts the efficiency of Microwave (MW) protocols against Conventional Heating (CH).

EntrySubstrate (R)MethodSolventTemp (°C)TimeYield (%)
1 PhenylCHEthanol78 (Reflux)4 hrs65%
2 PhenylMWEthanol1205 min92%
3 4-Fluoro-phenylMWWater1408 min89%
4 2,4-Dinitro-phenylMWAcOH1303 min95%

Troubleshooting Notes:

  • Runaway Temperature: If the reaction overshoots the target temperature, reduce the power limit or use a "Power Cycling" method.

  • Pressure Errors: Ethanol generates significant vapor pressure at 120°C. Ensure vials are rated for >20 bar. For lower pressure operation, use open-vessel mode with a reflux condenser (though this is slower).

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_mw 2. Microwave Irradiation cluster_post 3. Workup Mix Mix Diketone + Hydrazine Solvent Add Solvent (EtOH or Water) Mix->Solvent Ramp Ramp to 120-140°C (1-2 min) Solvent->Ramp Hold Hold Time (3-10 min) Ramp->Hold Cool Cool to RT (Air Jet) Hold->Cool Filter Filtration & Recrystallization Cool->Filter Analyze Analysis (NMR, MS, MP) Filter->Analyze

Figure 2: Standard operating procedure for MW-assisted synthesis.

References

  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives." BenchChem Protocols. Link

  • Bala, R. et al. "Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction."[6] Letters in Organic Chemistry, 2019.[6] Link

  • Polo-Cuadrado, E. et al. "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives."[7] Molecules, 2016.[8] Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
  • Nunes, S. et al. "Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles." ResearchGate, 2025.[9] Link

Sources

Method

Application Note: The 4,5,6,7-Tetrahydroindazole Scaffold in Neurodegenerative Disease Research

Executive Summary & Pharmacological Rationale The 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) therapeutics. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) therapeutics. Unlike planar aromatic indazoles, the partially saturated THI ring offers unique lipophilicity and 3D-geometry, enhancing blood-brain barrier (BBB) permeability—a critical failure point for many neurotherapeutics.

In neurodegenerative research, THIs are currently utilized in three distinct mechanistic pathways:

  • GABA-A Receptor Modulation: Acting as subtype-selective positive allosteric modulators (PAMs) to counteract excitotoxicity in early-stage Alzheimer's Disease (AD).

  • Hsp90 Inhibition: Inducing heat shock response to clear toxic protein aggregates (Tau,

    
    -synuclein).
    
  • Anti-Neuroinflammation: Targeting p38 MAPK or orphan nuclear receptors (e.g., Nur77) to switch microglia from pro-inflammatory (M1) to neuroprotective (M2) phenotypes.

This guide details the experimental protocols for synthesizing, screening, and validating THI derivatives across these domains.

Mechanistic Pathways & Signaling

The versatility of the THI scaffold allows it to interface with distinct signaling nodes depending on C-3 and N-1 substitution.

DOT Diagram: THI Multitarget Signaling

THI_Mechanism THI Tetrahydroindazole Scaffold GABA GABA-A Receptor (PAM Site) THI->GABA Agonism/PAM Hsp90 Hsp90 (ATP Pocket) THI->Hsp90 Inhibition p38 p38 MAPK (Kinase Domain) THI->p38 Inhibition Hyperpol Neuronal Hyperpolarization GABA->Hyperpol Cl- Influx Aggregates Clearance of Tau/Amyloid Hsp90->Aggregates HSF1 Activation Cytokines Reduced TNF-α / IL-1β p38->Cytokines Microglial Dampening Neuroprotect Neuroprotection Hyperpol->Neuroprotect Aggregates->Neuroprotect Cytokines->Neuroprotect

Figure 1: The pleiotropic effects of Tetrahydroindazole derivatives. By modifying the C3-substituent, the scaffold can be tuned to potentiate inhibitory transmission (GABA) or inhibit stress kinases (p38/Hsp90).

Chemical Synthesis Protocol: The "Gewald-Type" Cyclization

For researchers requiring custom derivatives, the most robust route to the 4,5,6,7-tetrahydroindazole core involves the condensation of cyclic ketones with hydrazine derivatives.

Objective: Synthesis of 3-substituted-4,5,6,7-tetrahydro-1H-indazoles.

Reagents & Equipment
  • Cyclohexanone (or substituted variants).[1]

  • Ethyl formate (for C3-formylation) or Acyl chlorides.

  • Hydrazine hydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH) or Acetic Acid.

  • Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology
  • Formylation (Optional for C3-unsubstituted):

    • Mix cyclohexanone (10 mmol) with ethyl formate (11 mmol) in anhydrous ether.

    • Add Sodium ethoxide (NaOEt) slowly at 0°C. Stir for 12h to form the 2-hydroxymethylene cyclohexanone intermediate.

  • Cyclization:

    • Dissolve the intermediate (or plain cyclohexanone for C3-alkyls) in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol) dropwise.

    • Critical Step: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: For N1-substituted derivatives, use substituted hydrazines (e.g., phenylhydrazine) instead of hydrazine hydrate.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white crystals.

    • Validation: Confirm structure via

      
      H-NMR. Look for the disappearance of the ketone carbonyl signal and appearance of the pyrazole proton (if C3-H) around 
      
      
      
      7.3–7.5 ppm.

Application Note: In Vitro Neuroinflammation Assay (Microglia)

Context: Many THI derivatives function as p38 MAPK inhibitors. This protocol validates the anti-inflammatory potency of a THI candidate in BV-2 microglial cells stimulated by Lipopolysaccharide (LPS).

Experimental Design
  • Cell Line: BV-2 Immortalized Murine Microglia.

  • Inducer: LPS (1

    
    g/mL) to simulate neuroinflammation.
    
  • Readout: Nitric Oxide (NO) release (Griess Assay) and TNF-

    
     ELISA.
    
Protocol
  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Pre-treatment: Replace media with serum-free media containing the THI candidate (Concentration range: 0.1

    
    M – 50 
    
    
    
    M). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Minocycline or SB203580).
    • Incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Naïve Control."
    
  • Incubation: Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Transfer 50

      
      L of supernatant to a new plate.
      
    • Add 50

      
      L of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
      
    • Add 50

      
      L of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
      
    • Read: Measure Absorbance at 540 nm immediately.

Data Interpretation

Calculate the % Inhibition of Nitrite production. A viable neuroprotective candidate should exhibit an


 without significant cytotoxicity (verified via MTT assay on the remaining cells).
CompoundConc.[2][3][4][5][6][7][8] (

M)
NO Release (% of LPS)Cytotoxicity (MTT)Interpretation
Vehicle + LPS -100%0%Full Inflammation
THI-Candidate 1.085%2%Low Potency
THI-Candidate 10.045%5%Effective Hit
SB203580 (Ref) 10.040%8%Validated Control

Application Note: Hsp90-Mediated Tau Clearance

Context: THIs substituted at the C-3 position can bind the ATP-pocket of Hsp90, triggering the release of Heat Shock Factor 1 (HSF1) and subsequent degradation of Tau aggregates.

Protocol: Thioflavin T (ThT) Aggregation Assay
  • Protein Prep: Recombinant Tau-441 protein (10

    
    M) in PBS (pH 7.4) containing Heparin (inducer of aggregation).
    
  • Treatment: Add THI compound (10

    
    M) or 17-AAG (Positive Control).
    
  • Incubation: Incubate at 37°C for 48–72 hours.

  • Measurement:

    • Add Thioflavin T (25

      
      M final).
      
    • Read Fluorescence: Ex 440 nm / Em 485 nm.

  • Causality Check: To confirm the mechanism is Hsp90-dependent and not direct anti-aggregation, this assay must be paired with a Western Blot for Hsp70 upregulation (a biomarker of Hsp90 inhibition) in SH-SY5Y cells.

References

  • BenchChem. (2025).[5] Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research.[5] Retrieved from

  • Han, Y., et al. (2020). Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives as Potential Neuroprotectant Against Ischemic Brain Injury.[4] European Journal of Medicinal Chemistry.

  • Alam, J., et al. (2017).[2] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease.[9][10][11] Molecules.[2][3][4][5][6][7][8][9][11][12]

  • Kozikowski, A. P., et al. (2003). Synthesis and biology of 4,5,6,7-tetrahydroindazole-based ligands for the sigma-2 receptor. Journal of Medicinal Chemistry.

  • EIP Pharma. (2024). Neflamapimod (p38 MAPK inhibitor) Mechanism of Action in Cholinergic Degeneration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution and Characterization of N1/N2-Methyl Tetrahydroindazole Isomers

Welcome to the Technical Support Center for heterocyclic chemistry and drug development. The alkylation of 4,5,6,7-tetrahydroindazole scaffolds is a critical step in synthesizing kinase inhibitors and other pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry and drug development. The alkylation of 4,5,6,7-tetrahydroindazole scaffolds is a critical step in synthesizing kinase inhibitors and other pharmacophores. However, due to the annular tautomerism of the pyrazole ring, methylation typically yields a mixture of N1 and N2 regioisomers[1].

This guide provides authoritative troubleshooting strategies, self-validating separation protocols, and definitive NMR assignment methodologies to help you isolate and characterize your target isomer with high confidence.

Diagnostic Workflow

Before attempting separation, it is crucial to establish a self-validating loop: Reaction Profiling


 Chromatographic Isolation 

Spectroscopic Validation
. Relying solely on LC-MS is insufficient because N1 and N2 isomers possess identical masses and often exhibit similar fragmentation patterns[2].

Workflow Start Crude Alkylation Mixture (N1 & N2 Isomers) TLC TLC / LC-MS Profiling Determine ΔRf Start->TLC Sep Chromatographic Separation (Normal Phase Silica) TLC->Sep Dry Load NMR 2D NMR Analysis (NOESY & HMBC) Sep->NMR Purified Fractions N1 N1-Methyl Isomer (Less Polar, Elutes First) NMR->N1 N2 N2-Methyl Isomer (More Polar, Elutes Second) NMR->N2

Figure 1: End-to-end workflow for the separation and identification of tetrahydroindazole isomers.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why do I always get a mixture of N1 and N2 isomers during standard methylation? A: The tetrahydroindazole core exists in a tautomeric equilibrium between the 1H and 2H forms[1]. When deprotonated by a base, the resulting ambident anion can react with electrophiles (like methyl iodide) at either nitrogen. The final ratio is dictated by a competition between thermodynamic stability and kinetic accessibility.

Q: How can I synthetically drive the reaction to favor the N1 isomer? A: You can bias the regioselectivity by shifting from thermodynamic to kinetic control. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like THF heavily favors N1-alkylation[3]. Causality: The sodium cation coordinates tightly with the reaction intermediates, forming a specific ion pair that sterically directs the incoming methylating agent to the N1 nitrogen under kinetic control[3]. Conversely, weaker bases like


 in DMF operate under thermodynamic control, often yielding near 1:1 mixtures.

Table 1: Influence of Reaction Conditions on Regioselectivity

Base / ReagentSolventControl MechanismTypical Major Isomer

DMFThermodynamicMixture (~1:1)
NaHTHFKineticN1-Methyl (>90%)

Dioxane / DMFKineticN1-Methyl favored
Mitsunobu (DIAD/

)
THFKineticN2-Methyl favored

Troubleshooting Guide: Separation Strategies

If you have generated a mixture, normal phase silica gel chromatography is the gold standard for separation.

Q: My N1 and N2 isomers are co-eluting on the silica column. How do I fix this? A: Co-elution is usually caused by poor sample loading or an overly polar initial solvent system. The N2 isomer possesses a higher dipole moment due to the alignment of the methyl group with the pyridine-like lone pair on N1, leading to stronger dipole-dipole interactions with the stationary silica phase[4]. Therefore, the N1 isomer is consistently less polar and will elute first.

Step-by-Step Protocol: High-Resolution Normal Phase Separation

Self-Validating Principle: This protocol uses dry-loading to eliminate solvent-induced band broadening, ensuring maximum theoretical plates for closely eluting isomers.

  • Preparation & Dry Loading: Dissolve the crude reaction mixture in a minimal amount of volatile solvent (e.g., Dichloromethane). Add silica gel (approx. 3x the mass of the crude product) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: Wet loading in polar solvents disrupts the local solvent equilibrium on the silica bed, causing the isomers to streak and co-elute. Dry loading ensures a perfectly sharp initial band.

  • Column Equilibration: Pack a high-resolution silica column and equilibrate with 100% Hexanes (or Heptane).

  • Gradient Elution: Apply the dry-loaded sample to the top of the column. Begin elution with a shallow gradient of Hexanes/Ethyl Acetate (e.g., 0% to 30% EtOAc over 10 column volumes).

  • Fraction Collection: Collect small fractions. The N1-methyl isomer will elute first (higher

    
     on TLC), followed by the N2-methyl isomer (lower 
    
    
    
    )[4].
  • Validation: Spot the leading and tailing edges of the peaks on TLC to ensure no overlap. Pool the pure fractions and verify via LC-MS before proceeding to NMR.

NMR Validation Guidelines

Mass spectrometry cannot definitively distinguish between N1 and N2 methyl isomers of tetrahydroindazole[2]. Regiochemical assignment must be confirmed using 2D NMR techniques: NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[1].

Table 2: 2D NMR Diagnostic Correlations for N-Methyl Tetrahydroindazoles

IsomerNOESY Correlation (

H-

H)
HMBC Correlation (

H-

C)
N1-Methyl

(Cyclohexane ring)

(Bridgehead),

N2-Methyl

(Pyrazole ring)

(Bridgehead)
Spectroscopic Causality
  • NOESY: The N1 position is spatially adjacent to the C7 methylene protons of the fused saturated cyclohexane ring. A methyl group at N1 will exhibit a strong through-space NOE cross-peak to these aliphatic protons[2]. The N2 position is adjacent to the C3 proton; thus, an N2-methyl will show an NOE to the C3-H (or C3 substituent)[2].

  • HMBC: The N1-methyl protons will show a 3-bond

    
     correlation to the C7a bridgehead carbon. The N2-methyl protons will show a 3-bond correlation to the C3a bridgehead carbon[1].
    

NMR_Logic Q1 Observe N-CH3 protons (~3.7 - 4.0 ppm) NOESY Check NOESY Correlations Q1->NOESY HMBC Check HMBC Correlations Q1->HMBC NOE_N1 NOE to C7-CH2 (Aliphatic Ring) NOESY->NOE_N1 NOE_N2 NOE to C3-H (Aromatic Ring) NOESY->NOE_N2 HMBC_N1 HMBC to C7a (Bridgehead Carbon) HMBC->HMBC_N1 HMBC_N2 HMBC to C3a (Bridgehead Carbon) HMBC->HMBC_N2 Result_N1 Confirmed N1 Isomer NOE_N1->Result_N1 Result_N2 Confirmed N2 Isomer NOE_N2->Result_N2 HMBC_N1->Result_N1 HMBC_N2->Result_N2

Figure 2: 2D NMR logic tree for definitive regiochemical assignment of N-methyl isomers.

References

  • BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Support.
  • Alam, R. & Keating, J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.
  • Palmer, M. et al. "Reactivity of Indazoles and Benzotriazole towards N-Methylation and Analysis of the 1H Nuclear Magnetic Resonance Spectra." RSC Publishing.
  • Giovannoni, M. P. et al. "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." PMC.

Sources

Optimization

Technical Support Center: Optimizing 6-Amino-Tetrahydroindazole Synthesis

Welcome to the Technical Support Center for the synthesis of 6-amino-4,5,6,7-tetrahydroindazole derivatives. As a Senior Application Scientist, I have designed this guide for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-4,5,6,7-tetrahydroindazole derivatives. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or intermediate degradation during the construction of the tetrahydroindazole core.

Synthetic Workflow Visualization

SynthesisWorkflow Start 5-Amino-cyclohexanone Derivative Protect Boc Protection (Boc2O, TEA) Start->Protect Step 1: Masking Acylate C-Acylation (LDA, Acyl Chloride) Protect->Acylate Step 2: Activation Condense Hydrazine Condensation (NH2NH2·H2O, EtOH) Acylate->Condense Step 3: Cyclization Deprotect Boc Deprotection (3N HCl) Condense->Deprotect Step 4: Cleavage Product 6-Amino-tetrahydroindazole (Target Product) Deprotect->Product Step 5: Isolation

Fig 1. Step-by-step synthetic workflow for 6-amino-tetrahydroindazole.

Troubleshooting Guides & FAQs

Q1: During the acylation of the cyclohexanone precursor, I am observing multiple side products and a low yield of the C-acylated intermediate. How can I improve this? Causality & Solution: The primary issue when acylating an amino-substituted cyclohexanone is the competing N-acylation of the free primary amine. To resolve this, the 6-amino group must be temporarily masked. We recommend a tert-butyloxycarbonyl (Boc) protection strategy prior to the addition of lithium diisopropylamide (LDA). By protecting the amine, LDA can selectively deprotonate the α-carbon of the cyclohexanone to form the kinetic enolate at -78 °C, which then reacts cleanly with the acylating agent (1)[1]. Self-Validation: Run an LC-MS after the Boc-protection step. The disappearance of the primary amine peak and the appearance of the[M+H-tBu]⁺ fragment confirms successful masking before you proceed to the moisture-sensitive LDA step.

Q2: My condensation reaction with hydrazine hydrate yields a complex mixture, and the tetrahydroindazole recovery is below 40%. What parameters should I adjust? Causality & Solution: The formation of the tetrahydroindazole core via the reaction of a 2-acylcyclohexanone with hydrazine is highly pH-dependent. If the reaction is too acidic, hydrazine becomes protonated (forming a hydrazinium ion) and loses its nucleophilicity, stalling the initial hydrazone formation. If the environment is too basic or heated too rapidly, competing intermolecular azine formation occurs. Optimization: Conduct the condensation in absolute ethanol with a catalytic amount of acetic acid (pH ~5.5) to activate the carbonyl without fully protonating the hydrazine. Add the hydrazine hydrate dropwise at 0 °C, stir for 30 minutes to allow the intermediate hydrazone to form, and only then heat to reflux (80 °C) to drive the cyclization and aromatization of the pyrazole ring (2)[2].

Q3: Are there greener, higher-yielding alternatives to strong bases like LDA for constructing the cyclohexanone ring if I am building it from acyclic precursors? Causality & Solution: Yes. If you are synthesizing the cyclohexanone ring via a cascade reaction from aromatic aldehydes and β-ketoesters, using heterogeneous catalysts like Amberlyst A-21 significantly improves yield and environmental profile. Amberlyst A-21 provides a mildly basic microenvironment that promotes the sequential Knoevenagel condensation and Michael addition without the harsh degradation profiles seen with homogeneous bases (3)[3].

Experimental Protocols: Self-Validating High-Yield Workflow

Step 1: Boc-Protection of 5-Amino-cyclohexan-1-one

  • Dissolve 5-amino-cyclohexan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of Boc-anhydride (1.1 eq).

  • Stir for 4 hours at room temperature.

  • Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the ninhydrin-active starting material. Wash with 0.1 N HCl, brine, dry over Na₂SO₄, and concentrate.

Step 2: Regioselective C-Acylation

  • Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C under an inert N₂ atmosphere.

  • Slowly add LDA (1.2 eq, 2.0 M in THF). Stir for 45 minutes to ensure complete enolate formation.

  • Add diethyl oxalate (1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then gradually warm to room temperature.

  • Validation: Quench with saturated NH₄Cl. The organic extract should yield the 2-acyl derivative. LC-MS will show the [M+H]⁺ of the acylated product.

Step 3: Hydrazine Condensation & Cyclization

  • Dissolve the crude 2-acyl intermediate in absolute ethanol.

  • Cool to 0 °C and add hydrazine hydrate (1.5 eq) dropwise, followed by 2 drops of glacial acetic acid.

  • Stir at 0 °C for 30 minutes, then reflux at 80 °C for 4 hours.

  • Validation: The reaction mixture will turn from yellow to a pale suspension. Evaporate the ethanol, extract with EtOAc, and crystallize from EtOH/Hexane to yield the protected tetrahydroindazole (4)[4].

Step 4: Acidic Deprotection

  • Suspend the protected tetrahydroindazole in 3N HCl in methanol.

  • Stir at room temperature for 2 hours.

  • Validation: Monitor CO₂ evolution. Once bubbling ceases and LC-MS confirms the loss of the Boc group (M-100), neutralize with saturated NaHCO₃ to pH 8, and extract with DCM to obtain the final 6-amino-4,5,6,7-tetrahydroindazole.

Quantitative Data: Yield Optimization Matrix

Condensation SolventCatalyst / AdditiveTemperature ProfileAzine Byproduct (%)Isolated Yield (%)
MethanolNone65 °C (Direct)18%42%
EthanolNone80 °C (Direct)15%51%
EthanolAcetic Acid (cat.)0 °C to 80 °C< 2%84%
THFTriethylamine65 °C (Direct)25%31%
i-PrOHAmberlyst A-2180 °C (Direct)5%76%

Table 1: Optimization parameters for tetrahydroindazole core formation demonstrating the critical impact of solvent and pH control.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Catalysis by Amberlyst A-21: A Greener Approach to 4,5,6,7-Tetrahydro-1H-indazol-3(2H)
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Heterocyclic Amines

Status: Operational Ticket ID: PHA-PUR-001 Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Problem Purifying polar heterocyclic amines (e.g., imidazoles, pyrimidines, piperazines, pyridines)...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PHA-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Problem

Purifying polar heterocyclic amines (e.g., imidazoles, pyrimidines, piperazines, pyridines) is notoriously difficult due to two converging factors: high polarity and basicity .

On standard silica gel, the acidic silanol groups (


, pKa ~4.5-5.0) act as strong proton donors. Basic amines accept these protons, forming ionic bonds with the stationary phase. This results in the "tailing" (streaking) phenomenon, irreversible adsorption, and yield loss. Furthermore, their water solubility often makes traditional liquid-liquid extraction (LLE) ineffective.

This guide provides field-proven protocols to overcome these thermodynamic traps.

Workflow: Purification Decision Matrix

Before selecting a method, assess your compound's properties using this decision tree.

purification_decision_tree Start Start: Polar Heterocyclic Amine IsVolatile Is the compound volatile? Start->IsVolatile IsWaterSoluble Is it highly water soluble? IsVolatile->IsWaterSoluble No Distillation Method A: Kugelrohr/Vacuum Distillation IsVolatile->Distillation Yes AcidStable Is it acid stable? IsWaterSoluble->AcidStable Yes (LogP < 0) NP_Mod Method D: Normal Phase + Amine Modifier IsWaterSoluble->NP_Mod No (Soluble in DCM/EtOAc) SCX Method B: SCX Catch & Release AcidStable->SCX Best Purity RP_HighPH Method C: High pH Reverse Phase (C18) AcidStable->RP_HighPH Best for Scale Butanol Method E: n-Butanol Extraction AcidStable->Butanol Bulk Extraction

Figure 1: Decision matrix for selecting the optimal purification strategy based on physicochemical properties.

Module 1: Normal Phase Chromatography (Silica Gel)

The Issue: Severe tailing and compound loss. The Fix: Competitive inhibition of silanol groups using mobile phase modifiers.[1]

Protocol: The Pre-Saturation Method

Do not simply add triethylamine (TEA) to your solvent bottle. The column must be chemically equilibrated before the sample touches it.

Reagents:

  • DCM (Dichloromethane)

  • MeOH (Methanol)[2]

  • Triethylamine (TEA) or 7N Ammonia in MeOH

Step-by-Step:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of DCM + 2% TEA . This saturates the acidic silanol sites with TEA, effectively "capping" them.

  • Mobile Phase Preparation: Prepare your elution gradient (e.g., DCM:MeOH). Add TEA or Ammonia to the mobile phase at 1% v/v .

    • Note: Ammonia is preferred for MS applications as it is more volatile than TEA.

  • Loading: Dissolve your crude amine in the mobile phase (with modifier). Do not load in pure DCM if the compound is insoluble; this causes precipitation at the head of the column.

  • Elution: Run the gradient. The amine will elute as a sharp band because the TEA is occupying the silanol sites [1].

Data Comparison:

Modifier Pros Cons
Triethylamine (TEA) Strong silanol suppression; Sharp peaks.[1] Hard to remove (high boiling point); Forms salts with acidic impurities.
NH₄OH (Aq) Cheap; Good suppression. Immiscible with DCM (requires MeOH to solubilize); Can degrade silica over time.

| 7N NH₃ in MeOH | Miscible with organics; Volatile; MS friendly. | More expensive; Ammonia can evaporate from solution over time. |

Module 2: Reversed-Phase (RP) Strategies

The Issue: Polar amines elute at the void volume (t0) in standard acidic conditions (0.1% Formic Acid) because they are fully protonated (


) and highly polar.

The Fix: The "pH Switch" or Ion Pairing.

Strategy A: High pH Chromatography (Recommended)

By raising the pH above the amine's pKa (typically pH 9-10), you force the molecule into its neutral, free-base form (


). This increases hydrophobicity and retention on the C18 chain.
  • Column: Must use "Hybrid Particle" or "High pH Stable" C18 columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica-based C18 dissolves at pH > 8.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

Strategy B: Ion Pairing (If High pH is impossible)

If your molecule is base-sensitive, use an acidic ion-pairing agent.

  • Agent: Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Mechanism: The negatively charged TFA anion (

    
    ) pairs with the positively charged amine (
    
    
    
    ), forming a neutral, lipophilic complex that retains on C18.
  • Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS).

Module 3: Strong Cation Exchange (SCX) - "Catch & Release"

The Issue: The compound is water-soluble and cannot be extracted into organic solvents. The Fix: SCX cartridges allow you to bind the amine, wash away non-basic impurities, and release the pure amine.

scx_mechanism Load 1. LOAD (Acidic pH) Amine binds to SO3- groups Wash 2. WASH (MeOH/Water) Neutrals/Acids wash through Load->Wash Impurities Removed Elute 3. ELUTE (NH3 in MeOH) Amine released as Free Base Wash->Elute pH Switch

Figure 2: The "Catch and Release" mechanism for SCX purification.

Protocol:

  • Conditioning: Wash SCX cartridge with MeOH, then Water.[3]

  • Loading: Acidify your aqueous crude mixture to pH ~2-3 (ensure amine is protonated). Load onto the cartridge.

    • Result: Amine sticks; neutrals and acids pass through.

  • Washing: Flush with MeOH (removes hydrophobic neutrals) and Water (removes salts).

  • Elution: Elute with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates the amine, breaking the ionic bond. The amine washes off in the solvent [2].[3][4]

Module 4: Extraction Survival Guide (n-Butanol)

The Fix: n-Butanol Extraction. Unlike DCM or EtOAc, n-Butanol is capable of extracting highly polar species from water due to its ability to form inverse micelles that solvate polar groups [3].

Protocol:

  • Saturate Aqueous Phase: Add solid NaCl to your aqueous layer until saturated (Salting Out). This increases the ionic strength, forcing organics out.

  • pH Adjustment: Adjust aqueous pH to >12 (if amine pKa allows) to ensure the free base form.

  • Extraction: Extract with n-Butanol .

    • Note: n-Butanol has a high boiling point (117°C). To remove it, azeotrope with Heptane or water on the rotovap, or use a high-vacuum pump.

Frequently Asked Questions (FAQs)

Q: I purified my compound using TFA in the mobile phase, but now the NMR is messy and the mass is wrong. Why? A: You have isolated the TFA salt (


), not the free base. TFA salts are hygroscopic and affect chemical shifts.
  • Fix: Dissolve the salt in MeOH and pass it through a Carbonate (HCO3-) SPE cartridge or an SCX cartridge (eluting with ammonia) to restore the free base [4].

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina (Activity Grade III) is excellent for amines because it lacks the acidic protons of silica. However, it is less commonly used in automated flash systems due to packing irregularities and lower resolution compared to modern spherical silica.

Q: My compound streaks even with 5% TEA. What now? A: Your compound might be reacting with the silica or decomposing.[5] Switch to a Diol-bonded silica column. Diol phases act like "Water-less Normal Phase" and have significantly lower acidity than bare silica, often requiring no amine modifiers.

References

  • Biotage. (2023).[6] Is there an easy way to purify organic amines? Retrieved from

  • Waters Corporation. (2008). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[3] [Application Note]. Retrieved from

  • Reetz, M. T., & König, G. (2021).[7] n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products from Aqueous Solutions.[7][8] European Journal of Organic Chemistry.[7] Retrieved from

  • Cypress International. StratoSpheres SPE for TFA Removal. Retrieved from

Sources

Optimization

Technical Support Center: Stabilizing 4,5,6,7-Tetrahydroindazole (THI)

[1] Executive Summary: The Thermodynamic Trap Subject: Prevention of oxidative aromatization of 4,5,6,7-tetrahydroindazole (THI) to 1H-indazole.[1] The Core Problem: The conversion of THI to indazole is thermodynamically...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Thermodynamic Trap

Subject: Prevention of oxidative aromatization of 4,5,6,7-tetrahydroindazole (THI) to 1H-indazole.[1]

The Core Problem: The conversion of THI to indazole is thermodynamically driven by the gain of aromatic stabilization energy (approx. 25–30 kcal/mol). Consequently, THI is "metastable."[1][2] It does not require a strong oxidant to aromatize; it merely requires a lower activation energy pathway —often provided inadvertently by trace metals, light, or radical initiators in the air.[2]

This guide provides troubleshooting workflows to maintain the saturation of the cyclohexane ring during synthesis, purification, and storage.

Module 1: Synthesis & Reaction Optimization

The Issue: "My reaction mixture shows indazole formation before workup."

Root Cause Analysis: If aromatization occurs during synthesis, your reaction conditions likely contain a dehydrogenation catalyst.[1][2][3] The most common culprit is Palladium (Pd) or Platinum (Pt) used in preceding cross-coupling steps, or the presence of hydrogen acceptors (e.g., nitro compounds, olefins) acting in concert with trace metals.[2]

Troubleshooting Protocol:

ParameterCritical Threshold / Action
Atmosphere Mandatory: Argon or Nitrogen sparge (15 mins).[1] Oxygen acts as a radical initiator for allylic oxidation at C4/C7 positions.[1][2]
Temperature Limit: < 80°C. Dehydrogenation rates increase exponentially above 100°C, especially in high-boiling solvents (DMSO, DMF).[1][2]
Bases Avoid: Strong bases (e.g., KOtBu) combined with heat.[1][2] These can promote base-catalyzed tautomerization/oxidation mechanisms.[1]
Solvents Avoid: Chlorinated solvents (DCM/CHCl3) with Pd residues, as they can facilitate radical pathways.[1][2] Preferred: Degassed THF or Toluene.[1][2]

Deep Dive: The "Trojan Horse" Catalyst If you synthesize THI via a Pd-catalyzed Buchwald-Hartwig or Suzuki coupling, residual Pd black precipitates are potent dehydrogenation catalysts.[1]

  • Correction: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) directly to the reaction pot before heating is stopped, or immediately upon cooling.[1][2]

Module 2: Purification & Workup

The Issue: "The product was pure by LCMS, but turned aromatic after column chromatography."

Root Cause Analysis: Silica gel is slightly acidic and possesses a high surface area that traps oxygen.[1][2] When THI is adsorbed onto silica, the effective concentration of oxygen and the surface acidity can catalyze disproportionation or auto-oxidation.

Step-by-Step Purification Protocol:

  • Pre-treatment of Silica:

    • Slurry silica in Hexanes/EtOAc containing 1% Triethylamine (Et3N).[1][2]

    • Why: This neutralizes acidic sites that stabilize the cationic intermediates of oxidation.[2]

  • Elution Speed:

    • Rule: Flash chromatography must be fast. Do not leave THI on the column for >30 minutes.

    • Action: Use a gradient that elutes the product within 5–10 column volumes (CV).

  • Solvent Removal:

    • Danger Zone: Rotary evaporation water baths > 40°C.[1][2]

    • Action: Keep bath < 30°C. Break vacuum with Nitrogen, not air.[1][2]

Module 3: Storage & Stability

The Issue: "The white solid turned yellow/brown after 1 week."

Root Cause Analysis: Yellowing indicates the formation of conjugated impurities (often the indazole or partially oxidized quinonoid species).[2] This is a radical chain reaction (Auto-oxidation).[1][2]

Storage Standards:

  • Container: Amber glass vials (blocks UV light which cleaves C-H bonds).[1][2]

  • Headspace: Flush with Argon (heavier than air) before capping.[1][2]

  • Stabilizers: For long-term storage of oils, add 0.1% BHT (Butylated hydroxytoluene) if downstream applications permit.[1]

  • Temperature: -20°C is required. Room temperature storage guarantees slow aromatization.[1][2]

Visualizing the Threat

Diagram 1: The Oxidation Pathway & Prevention

This diagram illustrates the mechanistic "downhill" slope from THI to Indazole and where to intervene.[2]

OxidationPathway THI Tetrahydroindazole (THI) Radical Allylic Radical (Intermediate) THI->Radical H-Abstraction Indazole Indazole (Aromatic Product) Radical->Indazole -H• / Aromatization O2 O2 / Light (Initiator) Pd Pd Residues (Catalyst) Heat Heat > 80°C Argon Argon/N2 (Blocks O2) Argon->O2 Inhibits Scavenger Metal Scavenger (Removes Pd) Scavenger->Pd Removes Cold Cold Storage (Slows Kinetics) Cold->Heat Controls

Caption: The thermodynamic cascade from THI to Indazole. Red arrows indicate the oxidation path; Blue nodes indicate critical intervention points.

Diagram 2: Troubleshooting Decision Tree

Use this workflow when you detect indazole impurities.

TroubleshootingTree Start Problem: Indazole Impurity Detected Q1 Did you use Pd/Pt/Rh in the synthesis? Start->Q1 Q2 Did it happen during purification? Q1->Q2 No Action1 Action: Add SiliaMetS® Thiol & Filter hot Q1->Action1 Yes Q3 Did it happen during storage? Q2->Q3 No Action2 Action: Add 1% Et3N to eluent & Speed up column Q2->Action2 Yes Action3 Action: Flush with Argon & Store at -20°C Q3->Action3 Yes

Caption: Diagnostic logic for identifying the source of oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use DDQ to clean up my reaction? A: Absolutely not. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a specific reagent used intentionally to convert tetrahydroindazoles to indazoles [1].[1] Avoid all quinone-based oxidants.[1]

Q: My THI has a pKa of ~13. Why does silica (acidic) affect it? A: While THI is not highly basic, the protonation of the nitrogen or the interaction of the alkene system with acidic silanols can lower the activation energy for disproportionation. Acidic media often facilitate hydrogen transfer reactions.[1][2]

Q: Is the oxidation reversible? A: No. The conversion to indazole is an irreversible oxidative aromatization. You cannot "reduce" the indazole back to THI selectively without high-pressure hydrogenation, which often reduces the benzene ring or the pyrazole ring non-selectively [2].

Q: I need to heat my reaction to 120°C. What do I do? A: If high heat is unavoidable, you must strictly exclude oxygen.[1][2] Perform the reaction in a sealed pressure tube under high-purity Argon. Ensure no transition metals are present.[1][2] If a catalyst is required for the reaction, select a ligand system that is sterically bulky to discourage coordination to the THI alkene face.[2]

References

  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Link

  • Hou, D. R., et al. (2007).[1][2][4] Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. Journal of Organic Chemistry. Link

  • ChemicalBook. (2022).[1][2] Indazole - Synthesis and Reactions as a Chemical Reagent. Link

  • Howells, D. W., & Hyland, K. (1987).[1][2] Direct analysis of tetrahydrobiopterin in cerebrospinal fluid... prevention of autoxidation. Clinica Chimica Acta. Link

  • BenchChem. (2025).[1][2] Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Link[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine derivatives from 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one. Reductive aminatio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine derivatives from 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one. Reductive amination is a cornerstone transformation in medicinal chemistry for its reliability in forming C-N bonds.[1][2] However, optimizing this reaction for a specific substrate like a substituted tetrahydro-indazolone requires a nuanced understanding of the interplay between reagents, reaction conditions, and potential side reactions. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter.

I. Reaction Overview: The Chemistry of Reductive Amination

Reductive amination is a two-step process, often performed in a single pot, that converts a ketone or aldehyde to an amine.[3][4] In the context of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one, the reaction proceeds as follows:

  • Imine/Iminium Ion Formation: The ketone carbonyl group reacts with a primary or secondary amine under neutral or weakly acidic conditions to form a hemiaminal intermediate.[3] This intermediate then reversibly loses a water molecule to form an imine (with a primary amine) or an iminium ion (with a secondary amine).[1][3] Shifting the equilibrium towards the imine/iminium ion is crucial for a successful reaction and can be facilitated by removing water.[3]

  • Reduction: The imine or iminium ion is then reduced by a hydride-donating reagent to yield the final amine product.[5] The choice of reducing agent is critical for chemoselectivity, especially to avoid the reduction of the starting ketone.[3]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism Ketone 2-methyl-4,5,6,7-tetrahydro- 2H-indazol-6-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary or Secondary Amine Hemiaminal->Ketone - Amine Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Final Amine Product Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the reductive amination of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one.

Problem 1: Low or No Conversion of the Starting Ketone

Question: I am seeing mostly unreacted 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one in my reaction mixture by TLC/LC-MS. What are the likely causes and how can I fix this?

Answer:

Low or no conversion of the starting ketone is a common issue that often points to problems with imine/iminium ion formation or the activity of the reducing agent.

Possible Causes & Suggested Solutions:

  • Inefficient Imine/Iminium Ion Formation:

    • Steric Hindrance: The ketone at the 6-position of the tetrahydro-indazolone ring might be sterically hindered, slowing down the initial nucleophilic attack by the amine.

      • Solution: Increase the reaction temperature or prolong the reaction time before adding the reducing agent to favor imine formation.[6] Consider using a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ to activate the carbonyl group.[7][8]

    • Poorly Nucleophilic Amine: Electron-poor aromatic amines or highly hindered amines may not be nucleophilic enough to attack the ketone efficiently.[9]

      • Solution: For weakly basic amines, the addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10][11] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.

    • Hydrolysis of the Imine Intermediate: The formation of the imine is a reversible process, and the presence of water can shift the equilibrium back towards the starting materials.[3][12]

      • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can also be beneficial.

  • Inactive or Inappropriate Reducing Agent:

    • Agent Selection: Some reducing agents are not suitable for one-pot reductive aminations. For instance, sodium borohydride (NaBH₄) can reduce the starting ketone in addition to the imine.[7][13]

      • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][13] NaBH(OAc)₃ is often preferred as it is less toxic and highly selective for imines over ketones.[3][10][11]

    • Decomposition of Reducing Agent: Hydride reagents can be sensitive to moisture and acidic conditions.

      • Solution: Ensure the reducing agent is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Add the reducing agent portion-wise to control the reaction rate and temperature.

ParameterRecommendationRationale
Catalyst Acetic Acid (catalytic)Activates the ketone carbonyl for nucleophilic attack.[10]
Dehydrating Agent Anhydrous MgSO₄ or Molecular SievesRemoves water to drive the equilibrium towards imine formation.[3]
Temperature Room Temperature to 60°CBalances reaction rate with potential side reactions.[8]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Common aprotic solvents for this reaction.[7][10]
Problem 2: Formation of the Corresponding Alcohol as a Major Byproduct

Question: My main product appears to be 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-ol instead of the desired amine. How can I prevent this side reaction?

Answer:

The formation of the alcohol byproduct is a clear indication that the reducing agent is reducing the starting ketone faster than the imine/iminium ion.

Possible Causes & Suggested Solutions:

  • Overly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a common culprit as it readily reduces ketones.[7][13]

    • Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a weaker reducing agent that preferentially reduces the protonated imine.[3][10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH where the imine is protonated and more reactive towards reduction than the ketone.[13]

  • One-Pot vs. Two-Step Procedure: In a one-pot procedure, the ketone, amine, and reducing agent are all present simultaneously. If imine formation is slow, the ketone is exposed to the reducing agent for a longer period.

    • Solution: Consider a two-step procedure. First, stir the ketone and amine together (with a catalytic amount of acid, if necessary) for a period to allow for imine formation. Monitor the reaction by TLC or LC-MS. Once imine formation is complete or has reached equilibrium, then add the reducing agent.[10][13]

Caption: Troubleshooting workflow for alcohol byproduct formation.

Problem 3: Formation of Over-Alkylated or Dimeric Byproducts

Question: I am observing products with a higher molecular weight than expected, suggesting over-alkylation or dimerization. What causes this and how can I minimize it?

Answer:

Over-alkylation is more common when using primary amines, where the resulting secondary amine product can react with another molecule of the ketone.[14] Dimerization can also occur under certain conditions.

Possible Causes & Suggested Solutions:

  • Stoichiometry: An excess of the ketone relative to the primary amine can lead to the formation of a tertiary amine where two indazolone moieties are attached to the nitrogen.

    • Solution: Use a slight excess of the amine (1.1-1.5 equivalents) to ensure the ketone is the limiting reagent. This will favor the formation of the desired secondary amine.

  • Reaction Concentration: High concentrations can sometimes favor intermolecular side reactions.

    • Solution: Try running the reaction at a lower concentration to disfavor bimolecular side reactions.

  • Stepwise Addition: Adding the ketone slowly to a solution of the amine and reducing agent can help maintain a low concentration of the ketone, minimizing the chance of the product reacting further.

Amine TypePotential IssueMitigation Strategy
Primary Amine Over-alkylation to tertiary amineUse a slight excess of the primary amine.[14]
Secondary Amine Less prone to over-alkylationStoichiometry is less critical but still important.

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for this type of transformation.[10][11] It is mild, highly selective for the reduction of imines and iminium ions in the presence of ketones, and does not require strictly anhydrous conditions, although dry conditions are recommended for optimal results.[7][10]

Q2: What is the optimal pH for this reaction?

A2: The optimal pH is a balance. The reaction requires slightly acidic conditions (typically pH 4-6) to catalyze the dehydration of the hemiaminal to the imine.[3] However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic. A catalytic amount of acetic acid is often sufficient to achieve the desired pH.[10]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.[5] TLC can show the disappearance of the starting ketone and the appearance of the less polar amine product. LC-MS is more definitive, allowing you to track the masses of the starting materials, intermediates, and products.[5]

Q4: What are some common work-up procedures for this reaction?

A4: A typical work-up involves quenching the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid and decompose the excess borohydride reagent.[12] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

Q5: How can I purify the final amine product?

A5: The crude product can be purified by flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. In some cases, if the product is a solid, recrystallization may be a viable purification method.

IV. Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic acid (optional, 0.1 equivalents)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one (1.0 equivalent) and anhydrous DCE or THF to make a 0.1-0.2 M solution.

  • Add the amine (1.1 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.[9]

  • If desired, add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. References

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bera, S., Mondal, P., & Maiti, D. (2020). Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3-manganese (II) pincer system. ResearchGate. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. Retrieved from [Link]

  • Lue, B., et al. (2018). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Fiveable. (2025, August 15). Reductive amination Definition. Retrieved from [Link]

  • Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Ghaffari, M., & Gribble, G. W. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • Pearson+. (2024, August 3). Reductive amination of aldehydes and ketones is a versatile metho.... Retrieved from [Link]

  • Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved from [Link]

  • Zhang, Z., et al. (2017, March 1). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. PubMed. Retrieved from [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014, June 6). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Duncton, M. A. J. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization of Hydrazine with 1,3-Diketones

The following Technical Support Guide is designed for researchers and process chemists optimizing the Knorr Pyrazole Synthesis. It prioritizes mechanistic understanding, actionable troubleshooting, and safety.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the Knorr Pyrazole Synthesis. It prioritizes mechanistic understanding, actionable troubleshooting, and safety.

Topic: Knorr Pyrazole Synthesis Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Core Mechanism & Regiochemistry

Before troubleshooting, it is critical to understand the competing pathways that dictate yield and isomeric purity. The reaction between a hydrazine and a 1,3-diketone is a condensation-cyclization sequence.

The Mechanistic Pathway

The reaction proceeds via two distinct steps:[1][2][3][4]

  • Nucleophilic Attack: Formation of a hydrazone intermediate.[3]

  • Cyclodehydration: Intramolecular attack of the second nitrogen on the remaining carbonyl, followed by loss of water to aromatize.

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter1 Mono-Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (-H2O) Inter2 5-Hydroxy-2-pyrazoline (Cyclized Intermediate) Inter1->Inter2 Intramolecular Cyclization Side1 Azine Byproduct (Dimer) Inter1->Side1 Reaction with 2nd Diketone Product 1H-Pyrazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Stepwise mechanistic flow of the Knorr Pyrazole Synthesis. Note that stalling often occurs at the 5-Hydroxy-2-pyrazoline stage.

The Regioselectivity Challenge

When using substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) with unsymmetrical 1,3-diketones , two regioisomers are possible.[5]

  • Rule of Thumb: The regiochemical outcome is a battle between Kinetics (initial nucleophilic attack) and Thermodynamics (stability of the final ring).

    • Kinetic Control: The primary amino group (

      
      , more nucleophilic) attacks the most reactive/least hindered carbonyl of the diketone.
      
    • Thermodynamic Control: The system seeks to minimize steric clash between the substituent on N1 and the substituent on C5 (the 1,5-interaction).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomer Control[5][6][7]

Q: I am getting a 1:1 mixture of regioisomers. How can I favor one over the other? A: You must disrupt the balance between the two carbonyls.

  • Steric Steering: If your diketone has one bulky group (

    
    -Bu) and one small group (Me), the hydrazine 
    
    
    
    will naturally attack the methyl ketone side. This typically yields the 1-R-3-Me-5-
    
    
    Bu
    isomer. However, this creates a steric clash between the N1-R group and the C5-
    
    
    Bu group.
  • Solvent Switch:

    • Protic Solvents (EtOH, MeOH): Often lead to mixtures due to hydrogen bonding stabilizing transition states indiscriminately.

    • Fluorinated Alcohols (TFE, HFIP): These solvents are highly polar but non-nucleophilic and strong hydrogen bond donors. They can enhance regioselectivity by coordinating with specific carbonyls or stabilizing the leaving group during dehydration [1].

  • pH Modification:

    • Acidic (HCl/AcOH): Protonates the hydrazine, making the substituted nitrogen (

      
      ) significantly less nucleophilic. This forces the unsubstituted 
      
      
      
      to attack the most electrophilic carbonyl exclusively.
    • Basic: Can deprotonate the diketone (forming an enolate), altering the electrophilicity profile.

Q: My LCMS shows the correct mass, but NMR indicates the wrong isomer. Why? A: You likely formed the kinetically favored product which suffers from 1,5-steric strain.

  • Diagnostic: Check the NOESY spectrum. Strong correlation between the N-substituent and the C5-substituent confirms the 1,5-relationship.

  • Fix: If the "wrong" isomer is the thermodynamic minimum, you may need to synthesize it via a different route (e.g., reacting an

    
    -alkynone with hydrazine, which follows a Michael addition pathway and offers complementary regioselectivity) [2].
    
Category B: Reaction Stalling & Low Yields

Q: The reaction stalls at an intermediate mass (M+18). What is this? A: This is the 5-hydroxy-2-pyrazoline intermediate (see Figure 1, Inter2). The cyclization happened, but the final dehydration to form the aromatic ring failed.

  • Cause: This is common with electron-deficient substituents (e.g.,

    
     groups) or sterically crowded systems that resist planarization.
    
  • Solution: Force the dehydration.

    • Add a catalytic amount of acid (e.g.,

      
      -TsOH or 
      
      
      
      ).
    • Increase temperature (reflux in ethanol is often insufficient; switch to toluene with a Dean-Stark trap).

    • Treat the isolated intermediate with mesyl chloride (

      
      ) and base (
      
      
      
      ) to promote elimination.

Q: My yield is low, and I see a "dimer" byproduct. How do I prevent azine formation? A: Azines form when one hydrazine molecule reacts with two diketone molecules (or vice versa).

  • Protocol Adjustment:

    • Inverse Addition: Do not dump reagents together. Slowly add the diketone to the hydrazine solution. This ensures a high local concentration of hydrazine relative to the diketone, favoring the 1:1 condensation over the 1:2 dimer formation.

    • Stoichiometry: Use a slight excess of hydrazine (1.1–1.2 eq).

Category C: Purification & Isolation[2]

Q: The product is an oil and won't crystallize. How do I isolate it without a column? A: Pyrazoles are often amphoteric and lipophilic.

  • The "Crash" Method: Pour the reaction mixture into ice-cold water. If it oils out, scratch the glass or add a seed crystal.

  • pH Swing:

    • If the product has a basic nitrogen (no N-substitution), dissolve the oil in dilute HCl (product goes into water).

    • Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH. The pyrazole should precipitate as a solid.[3]

  • Evaporation Trap: Avoid evaporating hydrazine hydrate to dryness if possible; it is unstable. Quench first (see Safety).

Experimental Protocols

Method A: Standard Neutral Conditions (General Purpose)

Best for simple, symmetrical diketones.

  • Dissolution: Dissolve 1,3-diketone (1.0 mmol) in Ethanol (

    
    ).
    
  • Addition: Cool to

    
    . Add Hydrazine Hydrate (1.2 mmol, 
    
    
    
    solution) dropwise over 5 minutes.
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Check TLC/LCMS.[6] If incomplete, heat to reflux for 2 hours.

  • Workup: Concentrate solvent to

    
     volume. Pour into ice water (
    
    
    
    ). Filter the precipitate.[3]
  • Purification: Recrystallize from EtOH/Water or Hexanes.

Method B: Regioselective Acid-Catalyzed Protocol

Best for unsymmetrical diketones requiring specific isomer control.

  • Preparation: Dissolve substituted hydrazine hydrochloride (1.0 mmol) in Ethanol (

    
    ).
    
  • Acidification: Add concentrated HCl (1-2 drops) or Acetic Acid (

    
    ).
    
  • Addition: Add unsymmetrical 1,3-diketone (1.0 mmol) slowly at RT.

  • Reaction: Reflux for 3–6 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Analysis: Verify regiochemistry via NOESY NMR before scaling up.

Solvent & Condition Effects Table

VariableConditionEffect on ReactionRecommended For
Solvent Ethanol (EtOH) Standard, green, cheap.General synthesis.
Acetic Acid (AcOH) Catalyzes imine formation; drives dehydration.Sterically hindered substrates.[6][7][8]
TFE / HFIP High polarity, H-bond donor.Maximizing regioselectivity [1].
Toluene Allows high temp (

); azeotropic water removal.
Stalled intermediates (dehydration).
Reagent Hydrazine Hydrate Liquid, easy to handle, nucleophilic.Unsubstituted pyrazoles.[4][9]
Hydrazine Sulfate Solid, salt form, safer storage.Requires base (

/

) to activate.
Phenylhydrazine Air-sensitive (oxidizes to red tar).[7]Must use fresh/distilled or HCl salt.

Safety & Stability (Critical)

Hydrazine Hazards:

  • Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen. Use double-gloving and work in a fume hood.

  • Instability: Anhydrous hydrazine is explosive. Always use the hydrate (

    
     or 
    
    
    
    ) or salt forms (sulfate/hydrochloride) when possible.

Disposal of Unreacted Hydrazine:

  • Never dispose of hydrazine directly into organic waste (risk of reaction with ketones/aldehydes in waste drum).

  • Quenching Protocol: Dilute the reaction waste with water.[7] Slowly add household bleach (

    
    ) or Acetone (forms hydrazone, less toxic) before disposal. Note: Bleach oxidation is exothermic ; add slowly with cooling [3].
    

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines in Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • Alternative Michael Addition Route: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[9] Synlett, 2006.[9]

  • Hydrazine Safety & Quenching: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

Sources

Troubleshooting

Indazole Synthesis Technical Support Hub: Hydrazine Remediation

Executive Summary: The "Invisible" Hazard In indazole synthesis—particularly via the condensation of 2-halobenzaldehydes or 2-fluorobenzonitriles—hydrazine is not just a reagent; it is a structural liability. Because hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Hazard

In indazole synthesis—particularly via the condensation of 2-halobenzaldehydes or 2-fluorobenzonitriles—hydrazine is not just a reagent; it is a structural liability. Because hydrazine is a small, potent hydrogen-bond donor/acceptor, it frequently co-crystallizes within the indazole lattice.

The Regulatory Hard Line: Under ICH M7 guidelines , hydrazine is a Class 1 known mutagenic carcinogen. For a standard daily dose (<100 mg), the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day (ppm levels) . Standard recrystallization often fails to reach this limit due to crystal occlusion.

This guide provides three validated workflows to strip hydrazine to sub-ppm levels: The pH Swing , The Chemical Scavenge , and Lattice Disruption .

Validated Removal Protocols

Method A: The pH Swing (Leveraging pKa Differentials)

Best For: Crude reaction mixtures before crystallization. Principle: Hydrazine (


) is a stronger base than 1H-indazole (

for protonation). By controlling pH, we can force hydrazine into the aqueous phase while keeping indazole organic.

Protocol:

  • Dissolution: Dissolve crude indazole in a water-immiscible solvent (EtOAc or DCM). Do not attempt this on a suspension.

  • The Acid Wash: Wash the organic layer with 0.5 M Phosphate Buffer (pH 3.0–4.0) .

    • Why? At pH 3, hydrazine is >99.9% protonated (

      
      ) and highly water-soluble. Indazole remains neutral (it only protonates below pH 1.5).
      
  • The Brine Break: Wash with saturated brine to disrupt emulsions.

  • Phase Cut: Separate layers. The hydrazine is now in the aqueous waste.

Method B: The "Silver Bullet" Scavenger (Acetylacetone)

Best For: Stubborn traces or when aqueous workup is impossible. Principle: Acetylacetone (2,4-pentanedione) reacts with hydrazine to form 3,5-dimethylpyrazole . Unlike hydrazine, this pyrazole is lipophilic, non-genotoxic, and easily separated by standard chromatography or crystallization.

Protocol:

  • Quantify: Estimate residual hydrazine (e.g., if 1% remains, that is ~10,000 ppm).

  • Charge: Add 1.5 equivalents of acetylacetone relative to the residual hydrazine.

  • Reflux: Heat the mixture (in EtOH or MeOH) to reflux for 1–2 hours.

  • Workup:

    • The hydrazine is converted to 3,5-dimethylpyrazole.

    • Recrystallize the indazole. The pyrazole derivative stays in the mother liquor due to higher solubility.

Method C: Lattice Disruption (For Occluded Impurities)

Best For: Final API batches that fail testing despite high purity. The Problem: Hydrazine is trapped inside the crystal lattice. Washing the surface does nothing.

Protocol:

  • Dissolution: Completely dissolve the solid in a "swelling" solvent (e.g., THF or warm DMSO).

  • Reprecipitation: Slowly add an anti-solvent (Water or Heptane) under vigorous stirring.

  • Slurry Wash: Do not filter immediately. Stir the slurry for 4–6 hours. This allows trapped hydrazine to diffuse out of the reforming lattice.

Visualizing the Scavenging Pathway

The following diagram illustrates the chemical logic behind using acetylacetone (Method B) versus standard washing.

HydrazineScavenging Crude Crude Indazole (Contains N2H4) Reaction Cyclization Reaction (Schiff Base Formation) Crude->Reaction Dissolve Scavenger Add Acetylacetone (2,4-Pentanedione) Scavenger->Reaction Electrophilic Attack byproduct Byproduct: 3,5-Dimethylpyrazole (Lipophilic, Non-Toxic) Reaction->byproduct Forms Stable Ring Product Purified Indazole Reaction->Product Remains Unchanged Liquor Mother Liquor (Retains Pyrazole) byproduct->Liquor High Solubility Product->Liquor Crystallization Separation

Figure 1: The chemical scavenging mechanism converting toxic hydrazine into benign 3,5-dimethylpyrazole.

Analytical Corner: "How do I know it's gone?"

You cannot rely on standard HPLC-UV for hydrazine detection because it lacks a chromophore.[1] You must derivatize.[1]

ParameterRecommended MethodNotes
Derivatizing Agent Benzaldehyde or p-Tolualdehyde Forms a hydrazone with high UV absorbance (approx 300 nm).
Column C18 (Standard)The hydrazone is lipophilic and retains well.
Limit of Detection < 0.5 ppmRequired for ICH M7 compliance.
Sample Prep In-situ derivatizationAdd benzaldehyde directly to the sample vial 30 mins before injection.

Troubleshooting & FAQs

Q1: I tried the pH wash (Method A), but my hydrazine levels are still 500 ppm. Why? A: You likely have an emulsion or occlusion issue.

  • Diagnosis: If the layers didn't separate cleanly, hydrazine stays trapped in water droplets suspended in the organic phase.

  • Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion, then re-separate. Ensure the pH of the aqueous layer is actually < 4.0 after contact with the organic phase.

Q2: Can I use acetone as a scavenger instead of acetylacetone? A: Proceed with caution. Acetone reacts with hydrazine to form acetone hydrazone. However, this bond is hydrolytically unstable (reversible) in the presence of water/acid. Acetylacetone forms an aromatic pyrazole ring, which is irreversible and thermodynamically stable. For pharmaceutical compliance, acetylacetone is superior.

Q3: My indazole has an NH group. Will the scavenger react with my product? A: Unlikely. The


 groups on hydrazine are significantly more nucleophilic (alpha-effect) than the aromatic 

of the indazole. Under mild conditions (reflux in EtOH), the scavenger selectively targets the hydrazine.

Q4: The hydrazine is gone, but now I have a new impurity at RRT 1.2. A: That is the 3,5-dimethylpyrazole (the scavenged byproduct). Because it is highly lipophilic, it may co-elute with your product if you use a fast gradient.

  • Fix: Recrystallize from a polar solvent (like Ethanol/Water). The pyrazole is very soluble in organics and will stay in the supernatant.

Decision Tree: Selecting the Right Protocol

TroubleshootingTree Start High Hydrazine Detected Solubility Is Product Soluble in Water-Immiscible Solvent? Start->Solubility YesSol Yes (DCM, EtOAc) Solubility->YesSol NoSol No (DMSO, DMF only) Solubility->NoSol MethodA Method A: pH Swing Wash (Wash with pH 3 Buffer) YesSol->MethodA MethodB Method B: Chemical Scavenger (Add Acetylacetone) NoSol->MethodB CheckLevels Check Hydrazine Levels MethodA->CheckLevels Low < Limit CheckLevels->Low Success High > Limit (Occluded) CheckLevels->High MethodC Method C: Lattice Disruption (Dissolve & Reprecipitate) High->MethodC MethodC->CheckLevels MethodB->CheckLevels

Figure 2: Decision matrix for selecting the appropriate remediation strategy based on solubility and occlusion status.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2][3] International Council for Harmonisation. [Link]

  • Lukin, K., et al. (2006).[4] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166-8172.[4] [Link]

  • Sun, M., et al. (2009).[5] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.[5] [Link]

  • Anderson, P. (2012). "Purification of Indazole Derivatives: Avoiding Hydrazine Occlusion." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

NMR Characterization Guide: Distinguishing 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine from its 1-Methyl Alternative

Executive Summary & The Analytical Challenge In the development of targeted therapeutics and chemical probes, the tetrahydroindazole scaffold is a privileged structure. However, the synthesis of N-methylated tetrahydroin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the development of targeted therapeutics and chemical probes, the tetrahydroindazole scaffold is a privileged structure. However, the synthesis of N-methylated tetrahydroindazoles—such as 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine —presents a classic regioselectivity challenge. Alkylation of the parent 4,5,6,7-tetrahydroindazole typically yields a mixture of N1-methyl and N2-methyl isomers [1].

For researchers and drug development professionals, definitive structural elucidation of these isomers is critical, as the position of the methyl group fundamentally alters the molecule's pharmacophore, hydrogen-bonding capability, and target binding affinity [2]. This guide objectively compares standard 1D NMR against advanced 2D NMR methodologies (NOESY and HMBC) to provide a self-validating system for the absolute characterization of the 2-methyl target product versus its 1-methyl alternative.

Comparative Analytical Methodologies

When analyzing the purified product, relying solely on 1D NMR is a high-risk strategy. The chemical environments of the N1 and N2 positions in the fused bicyclic system are electronically similar, leading to ambiguous chemical shifts. We compare three analytical tiers to demonstrate why 2D techniques are mandatory.

Tier 1: 1D H and C NMR (Baseline Method)
  • Performance: Low confidence.

  • Causality: The N-methyl protons for both isomers resonate as singlets in the 3.60–3.80 ppm range. While the 2-methyl isomer generally exhibits a slightly downfield shift compared to the 1-methyl isomer, solvent effects and concentration dependence make this an unreliable diagnostic metric.

Tier 2: 2D NOESY (Spatial Proximity Method)
  • Performance: High confidence.

  • Causality: NOESY (Nuclear Overhauser Effect Spectroscopy) relies on through-space dipole-dipole interactions (typically < 5 Å). In the 2-methyl isomer , the N2-CH

    
     group is spatially adjacent to the pyrazole C3-H proton. Conversely, in the 1-methyl isomer , the N1-CH
    
    
    
    group is spatially adjacent to the aliphatic C7-H
    
    
    protons of the fused cyclohexane ring.
Tier 3: 2D HMBC (Through-Bond Connectivity Method)
  • Performance: Absolute confidence (Gold Standard).

  • Causality: HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2- to 4-bond) heteronuclear

    
    -couplings. This method is independent of conformational dynamics. The N2-CH
    
    
    
    protons will show a definitive
    
    
    correlation to the C3 carbon. The N1-CH
    
    
    protons will show a
    
    
    correlation to the bridgehead C7a carbon [1].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR parameters used to differentiate the target 2-methyl product from the 1-methyl alternative.

NMR Parameter1-Methyl Isomer (Alternative)2-Methyl Isomer (Target Product)Diagnostic Confidence

H NMR (N-CH

)
~3.65 ppm (singlet, 3H)~3.75 ppm (singlet, 3H)Low (Solvent dependent)

C NMR (N-CH

)
~35.0 ppm~38.5 ppmModerate
NOESY Cross-Peaks N-CH


C7-H

(~2.5–2.7 ppm)
N-CH


C3-H (~7.2 ppm)
High (Spatial proximity)
HMBC Correlations N-CH


C7a, C3a
N-CH


C3
Absolute (Through-bond)

Experimental Protocol: 2D NMR Acquisition Workflow

To ensure a self-validating analytical system, follow this step-by-step methodology for acquiring the necessary 2D NMR spectra.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine in 0.6 mL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is selected over CDCl
    
    
    
    to reduce the proton exchange rate of the C6-amine (NH
    
    
    ) group, allowing for potential observation of the amine protons, while providing excellent solubility for polar heterocyclic amines.

Step 2: Instrument Calibration

  • Tune and match the probe on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

  • Causality: A high-field instrument is critical to resolve the complex aliphatic multiplets of the cyclohexane ring (C4, C5, and C7 protons) which often overlap and complicate NOESY analysis at lower fields (e.g., 400 MHz).

Step 3: 1D Baseline Acquisition

  • Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra. Reference the chemical shifts to the residual DMSO pentet at 2.50 ppm (
    
    
    H) and 39.5 ppm (
    
    
    C).

Step 4: NOESY Acquisition

  • Set up a 2D NOESY experiment with a mixing time (

    
    ) of 300–500 ms.
    
  • Causality: This specific mixing time allows sufficient cross-relaxation for the NOE to build up between the N-methyl protons and the adjacent ring protons without causing excessive spin diffusion, which could lead to false-positive cross-peaks.

Step 5: HMBC Acquisition

  • Acquire a 2D

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    = 8 Hz).
  • Causality: The 8 Hz optimization perfectly captures the 3-bond heteronuclear coupling (

    
    ) between the N-methyl protons and the rigid pyrazole ring carbons, providing definitive proof of regiochemistry.
    

Decision Workflow Visualization

The following diagram maps the logical relationships and decision points in the NMR characterization workflow.

NMR_Workflow Start N-Methylation of Tetrahydroindazol-6-amine NMR1D 1D 1H & 13C NMR (Baseline Check) Start->NMR1D Decision Are N-CH3 signals distinct? NMR1D->Decision NOESY 2D NOESY (Spatial Proximity) Decision->NOESY Proceed to 2D HMBC 2D HMBC (Through-Bond Connectivity) Decision->HMBC Proceed to 2D Isomer1 1-Methyl Isomer (NOE: N-CH3 to C7-H2) (HMBC: N-CH3 to C7a) NOESY->Isomer1 NOE to C7-H2 Isomer2 2-Methyl Isomer (NOE: N-CH3 to C3-H) (HMBC: N-CH3 to C3) NOESY->Isomer2 NOE to C3-H HMBC->Isomer1 3J to C7a HMBC->Isomer2 3J to C3

Workflow for distinguishing 1-methyl and 2-methyl tetrahydroindazole isomers via 2D NMR.

References

  • Cantini, N., et al. "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors." European Journal of Medicinal Chemistry, 2011.[Link]

  • Iyamu, I. D., et al. "Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands." ChemMedChem, 2019.[Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation of Tetrahydroindazole Amines: A Comparative Guide for Structural Elucidation

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I have frequently encountered the unique analytical challenges posed by partially saturated heterocycles. Tetrahydroind...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I have frequently encountered the unique analytical challenges posed by partially saturated heterocycles. Tetrahydroindazole amines are a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibitors, human neutrophil elastase (HNE) inhibitors, and various neuroreceptor ligands.

Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydro ring introduces aliphatic character into the bicyclic system. This structural dichotomy—a highly stable aromatic pyrazole fused to a labile saturated carbocycle—dictates its behavior during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). This guide objectively compares MS platforms and fragmentation techniques, providing a self-validating experimental framework for analyzing these complex molecules.

Comparative Analysis of MS Platforms and Fragmentation Techniques

To accurately map the metabolic soft spots of tetrahydroindazole amines—such as identifying whether hydroxylation occurs on the saturated carbocycle or an exocyclic appendage—the choice of MS hardware and fragmentation technique is critical.

Below is a quantitative comparison of the primary MS platforms used in pharmacokinetic (PK) and structural studies.

Table 1: Performance Comparison of MS Platforms for Tetrahydroindazole Analysis
MS PlatformPrimary FragmentationMass Resolution (FWHM)Mass AccuracyLinear Dynamic RangeOptimal Application for Tetrahydroindazoles
Triple Quadrupole (QqQ) CID~0.7 Da (Nominal)> 100 ppm5–6 logsHigh-throughput in vivo PK quantification via MRM.
Quadrupole-TOF (Q-TOF) CID / HCD30,000 – 60,000< 2 ppm3–4 logsRapid in vitro metabolic stability profiling.
Orbitrap Tribrid HCD / ETD> 120,000< 1 ppm3–4 logsComplex structural elucidation and exact mass assignment.

Causality in Technique Selection: While QqQ platforms excel at sensitivity, they suffer from the "1/3 rule" (low-mass cut-off) during CID. When analyzing tetrahydroindazole amines, the exocyclic amine often fragments into low-mass reporter ions (e.g., m/z 50–100). Therefore, HCD on an Orbitrap or Q-TOF is superior for structural elucidation , as it operates without a low-mass cut-off, allowing simultaneous observation of the intact pyrazole core and the cleaved low-mass amine fragments.

Mechanistic Fragmentation Pathways

The fragmentation of tetrahydroindazole amines is governed by the differential stability of its structural domains. Based on high-resolution MS/MS studies of DHODH inhibitors[1], the molecule typically undergoes three competing fragmentation pathways.

Fragmentation_Pathways M [M+H]+ Precursor Ion (Tetrahydroindazole Amine) F1 Pathway A: Exocyclic Cleavage Loss of Amine/Amide M->F1 Alpha/Gamma Cleavage F2 Pathway B: Carbocycle Cleavage Retro-Diels-Alder (RDA) M->F2 Collisional Activation F3 Pathway C: Pyrazole N-Dealkylation Loss of N-substituent M->F3 Inductive Cleavage F1_prod Acylium-Indazole Ion (Diagnostic Core) F1->F1_prod F2_prod Aromatized Pyrazole Core [-C2H4 / -C3H6] F2->F2_prod F3_prod Unsubstituted Tetrahydroindazole Radical Cation F3->F3_prod

Fig 1: Primary MS/MS fragmentation pathways of protonated tetrahydroindazole amines.

  • Pathway A (Exocyclic Cleavage): The most thermodynamically favorable route. Alpha or gamma cleavage at the exocyclic amine/amide bond yields a highly stable acylium-indazole or methylidene-indazolium ion.

  • Pathway B (Carbocycle Cleavage): The saturated 4,5,6,7-tetrahydro ring is prone to a Retro-Diels-Alder (RDA) reaction or sequential loss of ethylene (

    
    ). This pathway is highly diagnostic; if a metabolite (e.g., a hydroxylated species) shows a +16 Da shift that disappears upon RDA cleavage, the hydroxylation is definitively localized to the tetrahydro ring[1].
    
  • Pathway C (N-Dealkylation): Substituents on the pyrazole nitrogen (N1 or N2) are lost via inductive cleavage, leaving a radical cation.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure absolute trustworthiness in structural assignments, the following protocol employs a Stable Isotope Labeling (SIL) Self-Validating System . By utilizing a 1:1 mixture of light and heavy-labeled parent compounds, every fragment's origin is internally verified without relying solely on in silico predictions.

Methodological Causality
  • 0.1% Formic Acid in Mobile Phase: Forces protonation of the pyrazole nitrogen (

    
     ~1.0-2.0) or exocyclic amine, ensuring efficient positive-mode Electrospray Ionization (+ESI).
    
  • Stepped Normalized Collision Energy (NCE): Tetrahydroindazoles have bonds with vastly different dissociation energies. Using a stepped NCE (e.g., 20, 40, 60%) ensures that both fragile exocyclic bonds and the robust pyrazole core are fragmented in a single analytical scan.

LCMS_Workflow S1 1. Sample Prep 1:1 Light/Heavy Spike S2 2. LC Separation UPLC C18 Gradient S1->S2 S3 3. Ionization Positive ESI (+) S2->S3 S4 4. Fragmentation Stepped HCD (20/40/60%) S3->S4 S5 5. Validation Isotope Doublet Analysis S4->S5

Fig 2: Self-validating LC-HRMS/MS workflow utilizing stable isotope tracers.

Step-by-Step Protocol

Step 1: Sample Preparation & Isotope Spiking

  • Incubate the tetrahydroindazole amine candidate (1 µM) with human liver microsomes (HLM) and NADPH for 60 minutes at 37°C.

  • Quench the reaction with 3 volumes of ice-cold acetonitrile.

  • Self-Validation Step: Spike the quenched sample with 1 µM of a stable-isotope labeled standard (e.g.,

    
    -labeled pyrazole core).
    
  • Centrifuge at 14,000 × g for 15 minutes to precipitate proteins. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Inject 5 µL onto a sub-2 µm UPLC C18 column (e.g., 2.1 × 100 mm).

  • Run a 10-minute gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 5% B to 95% B.

Step 3: Orbitrap HRMS/MS Acquisition

  • Operate the mass spectrometer in positive ESI mode.

  • Set the MS1 resolution to 120,000 FWHM for accurate precursor mass determination.

  • Trigger Data-Dependent Acquisition (DDA) for MS/MS using HCD.

  • Apply a stepped NCE of 20%, 40%, and 60% to capture both the labile tetrahydro ring cleavage and the resilient pyrazole core fragmentation. Set MS2 resolution to 30,000 FWHM.

Step 4: Data Interpretation (The Validation Logic)

  • Extract the MS/MS spectra for the identified metabolites (e.g., +16 Da for hydroxylation).

  • Apply the Self-Validating Rule: Examine the product ions. If a fragment appears as a doublet separated by exactly 3.010 Da (the mass difference of the

    
     label), that fragment must contain the intact pyrazole core. If a fragment appears as a singlet, it originated entirely from the cleaved aliphatic ring or exocyclic amine. This binary logic eliminates false-positive structural assignments.
    

References

  • Title: Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Validation

Comparative Guide: Biological Activity of N1 vs. N2 Methyl Tetrahydroindazoles

The following guide provides an in-depth technical comparison of N1-methyl versus N2-methyl substituted 4,5,6,7-tetrahydroindazoles, focusing on their distinct biological activities, synthesis pathways, and pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N1-methyl versus N2-methyl substituted 4,5,6,7-tetrahydroindazoles, focusing on their distinct biological activities, synthesis pathways, and pharmacological profiles.

Executive Summary

In the development of tetrahydroindazole-based therapeutics, the regiochemistry of N-methylation (N1 vs. N2) acts as a molecular switch, often inverting biological activity or altering target selectivity.

  • N1-Methyl Isomers : Typically represent the thermodynamic product .[1] Biologically, this substitution pattern is frequently associated with Cannabinoid (CB) receptor agonism (when the alkyl chain is longer) and specific Sigma-1 receptor affinity . The N1 vector projects substituents into deep hydrophobic pockets in many GPCR targets.

  • N2-Methyl Isomers : Represent the kinetic product of alkylation.[1] This scaffold is critical in Kinase inhibition (e.g., mimicking the purine ring of ATP) and often displays superior selectivity for Sigma-2 receptors over Sigma-1.

  • Verdict : N1 is the "canonical" scaffold for lipophilic GPCR ligands, while N2 is the preferred scaffold for enzyme inhibitors (kinases) and selectivity tuning in sigma receptor ligands.

Structural & Physicochemical Basis

The 4,5,6,7-tetrahydroindazole core consists of a pyrazole ring fused to a flexible, non-aromatic cyclohexane ring. This differs from fully aromatic indazoles by introducing 3D character (puckering) to the fused ring, which impacts binding site fit.

FeatureN1-Methyl IsomerN2-Methyl Isomer
Electronic Character Lone pair on N2 is available for H-bonding (donor/acceptor dynamics depend on tautomer).Lone pair on N1 is available; N2 is alkylated. Changes dipole moment vector significantly.
Shape/Topology "Linear" extension. Substituent projects parallel to the fused ring axis."Bent" extension. Substituent projects at an angle, creating a distinct steric footprint.
Solubility Generally lower aqueous solubility due to efficient packing.Often slightly higher solubility; the "kinked" shape disrupts crystal packing.
Basicity (pKa) Pyrazole nitrogen (N2) is weakly basic.Pyrazole nitrogen (N1) is weakly basic; pKa shifts due to electronic repulsion.

Biological Activity Comparison

A. Sigma Receptor Selectivity (Case Study)

Research into aryl- and alkyl-tetrahydroindazoles has revealed a stark "selectivity switch" driven by N-substitution.

  • N1-Substituted : High affinity for Sigma-1 receptors . The linear projection allows the ligand to penetrate the narrow hydrophobic tunnel of the Sigma-1 chaperone protein.

  • N2-Substituted : Shifts affinity towards Sigma-2 receptors . The angular projection of the N2-group creates a steric clash in the Sigma-1 pocket but is accommodated well by the Sigma-2 binding site.

    • Data Insight: In comparative binding assays, switching from N1 to N2 can drop Sigma-1 affinity by >10-fold while maintaining or enhancing Sigma-2 binding.

B. Kinase Inhibition (The "Pazopanib Principle")

While Pazopanib is an indazole, the structure-activity relationship (SAR) translates to tetrahydroindazoles used in kinase discovery.

  • Mechanism : Kinase inhibitors often bind in the ATP-binding pocket. The N2-methyl isomer mimics the N7/N9 interaction of the purine ring of ATP, allowing the remaining nitrogen (N1) to form a critical hydrogen bond with the kinase "hinge region" (e.g., Glu/Leu backbone residues).

  • N1-Methyl Failure : Methylating N1 removes the H-bond donor capability required for the hinge interaction, frequently rendering N1-isomers inactive against kinase targets.

C. Cannabinoid Receptor (CB1/CB2) Modulation

Tetrahydroindazoles are classic scaffolds for synthetic cannabinoids (e.g., THJ series).

  • N1-Alkyl : Essential for agonism . A methyl group at N1 is often too short for maximal potency (which peaks at pentyl/fluorobenzyl chains), but it retains the mode of binding required for receptor activation.

  • N2-Alkyl : Often results in loss of potency or conversion to antagonism/inverse agonism . The N2 vector directs the substituent towards the extracellular loop regions rather than the transmembrane hydrophobic pocket, disrupting the toggle switch required for G-protein coupling.

D. Metabolic Stability & Toxicity[2]
  • Oxidative Dealkylation : Both isomers are susceptible to CYP450-mediated N-demethylation. However, the N1-methyl is generally more metabolically stable in vivo compared to N2-methyl, which is more exposed to solvent and enzymatic attack due to its angular projection.

  • Toxicity : N2-alkylated species have been associated with higher rates of reactive metabolite formation (e.g., via ring opening or formation of electrophilic iminium ions) in specific hepatotoxicity screens, though this is substituent-dependent.

Experimental Validation Protocols

Protocol A: Regioselective Synthesis (The "Thermodynamic vs. Kinetic" Control)

To biologically evaluate these isomers, you must synthesize them in high purity.

  • Target : N1-Methyl Tetrahydroindazole (Thermodynamic Product)

    • Reagents : NaH (1.2 eq), THF (Anhydrous), Methyl Iodide (MeI).

    • Conditions : High temperature (Reflux) or long reaction times allow equilibration.

    • Mechanism : The N1-anion is thermodynamically more stable.[1][2] Under reversible conditions (or high heat), the mixture funnels to the N1 product.

    • Yield : Typically >90% N1 selectivity.

  • Target : N2-Methyl Tetrahydroindazole (Kinetic Product)

    • Reagents : Meerwein's salt (Trimethyloxonium tetrafluoroborate) OR MeI with no base/weak base in non-polar solvent.

    • Conditions : Room temperature, short reaction time (Kinetic control).

    • Alternative : Use of specific directing groups or copper catalysis (Chan-Lam coupling) for aryl derivatives, though difficult for methyl.

    • Purification : Crucial. N2 isomers often co-elute with N1. Use Chiral HPLC or silver-nitrate impregnated silica if separation is difficult.

Protocol B: Analytical Differentiation (HMBC NMR)

Standard 1H NMR is often insufficient to distinguish isomers. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.

  • N1-Methyl : The methyl protons will show a correlation to C7a (the bridgehead carbon adjacent to N1).

  • N2-Methyl : The methyl protons will show a correlation to C3 (the carbon in the pyrazole ring), but NOT to the bridgehead carbons (C7a or C3a).

Data Summary: Activity Profiles

Biological AssayN1-Methyl PhenotypeN2-Methyl PhenotypeMechanism of Action Difference
Sigma-1 Binding High Affinity (Ki < 10 nM)Low Affinity (Ki > 100 nM)Steric fit in hydrophobic tunnel.
Sigma-2 Binding Moderate AffinityHigh Affinity / Selective Tolerance of angular bulk in S2 pocket.
Kinase Inhibition Inactive (typically)Active (Scaffold dependent) N2 allows N1-Hinge H-bonding.
CB1 Receptor Partial Agonist (Low potency)Inactive / Inverse AgonistN1 aligns with hydrophobic channel.
Metabolic t1/2 High (> 60 min microsomes)Moderate (< 30 min)N2 is more solvent-exposed.

Visualizations

Figure 1: Synthesis & Selectivity Pathway

This diagram illustrates the divergence in synthesis required to isolate the specific biological isomers.

SynthesisPath Start 4,5,6,7-Tetrahydroindazole (Starting Material) Cond1 Thermodynamic Control (NaH, THF, Reflux) Allows Equilibration Start->Cond1 Cond2 Kinetic Control (Me3OBF4, DCM, RT) Irreversible Alkylation Start->Cond2 N1 N1-Methyl Isomer (Thermodynamic Major) Target: GPCRs (CB1, Sigma-1) Cond1->N1 >95% Selectivity N2 N2-Methyl Isomer (Kinetic Major) Target: Kinases, Sigma-2 Cond2->N2 ~60-80% Selectivity (Requires Purification) N2->N1 Thermal Rearrangement

Caption: Divergent synthetic pathways. High-temperature base catalysis favors N1; low-temperature electrophilic attack favors N2.

Figure 2: Differential Binding Modes (Conceptual)

A representation of how the methyl position alters interaction with a generic receptor pocket.

BindingMode cluster_N1 N1-Methyl Interaction cluster_N2 N2-Methyl Interaction Target Protein Binding Pocket N1_Ligand N1-Ligand N2_Ligand N2-Ligand Pocket_Deep Deep Hydrophobic Channel N1_Ligand->Pocket_Deep Projects Linear Fits Narrow Channel Pocket_Surface Solvent Interface / Hinge Region N2_Ligand->Pocket_Surface Projects Angular Clashes with Deep Channel Exposes H-Bond Donor

Caption: Structural consequence of methylation. N1 facilitates deep pocket penetration; N2 orients the molecule for surface/hinge interactions.

References

  • Ye, Z., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ladd, B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]

  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Crystal Structure Analysis &amp; Salt Selection Guide: 6-Amino-4,5,6,7-Tetrahydroindazole (6-ATHI)

Executive Summary 6-Amino-4,5,6,7-tetrahydroindazole (6-ATHI) is a critical chiral intermediate in the synthesis of diverse bioactive scaffolds, including ALK/ROS1 inhibitors (e.g., Entrectinib analogs) and Sigma recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-4,5,6,7-tetrahydroindazole (6-ATHI) is a critical chiral intermediate in the synthesis of diverse bioactive scaffolds, including ALK/ROS1 inhibitors (e.g., Entrectinib analogs) and Sigma receptor ligands.

While the Free Base of 6-ATHI offers theoretical versatility, it suffers from poor aqueous solubility and oxidative instability due to the electron-rich pyrazole core. This guide objectively compares the solid-state performance of three primary salt forms—Hydrochloride (HCl) , Mesylate , and L-Tartrate —against the Free Base.

Key Findings:

  • HCl Salt: Optimal for isolation purity and high melting point, but exhibits significant hygroscopicity.

  • L-Tartrate: The superior choice for chiral resolution (enantiomeric excess >98%) via diastereomeric crystallization.

  • Mesylate: Offers the highest aqueous solubility profile, making it the preferred candidate for liquid formulation development.

Structural Analysis: The "Sofa" Conformation

To understand the salt packing, one must first understand the conformation of the parent scaffold.

  • The Core: The 4,5,6,7-tetrahydroindazole system is not planar . While the pyrazole ring (N1-N2-C3-C3a-C7a) is aromatic and flat, the fused cyclohexane ring adopts a "sofa" or "half-chair" conformation .

  • The 6-Amino Challenge: The amine at position C6 creates a chiral center. In the crystal lattice, this amino group disrupts the pi-stacking of the pyrazole rings, necessitating strong hydrogen bond donors (acids) to stabilize the structure.

Diagram 1: Interaction Hierarchy in 6-ATHI Salts

This diagram illustrates the dominant supramolecular forces stabilizing the crystal lattice.

G Core 6-ATHI Core Structure Ionic Ionic Bonding (Primary Stabilization) Core->Ionic Protonation of 1° Amine PiStack Pi-Pi Stacking (Pyrazole Rings) Core->PiStack Pyrazole overlap HighMP High Melting Point (>200°C) Ionic->HighMP Solubility Aqueous Solubility Ionic->Solubility HBond H-Bond Network (Directionality) HBond->HighMP ChiralRes Chiral Resolution (Diastereomers) HBond->ChiralRes Via Tartrate PiStack->HighMP Minor contribution

Caption: Hierarchy of supramolecular interactions. Ionic bonds dominate thermal stability, while H-bond networks dictate chiral resolution capability.

Comparative Performance Analysis

The following data summarizes the physicochemical profiles of the salt forms.

Table 1: Physicochemical Comparison Matrix
FeatureFree Base Hydrochloride (HCl) L-Tartrate (1:1) Mesylate
Crystal System Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
Triclinic (

)
Melting Point 145–148 °C235–238 °C (Dec)192–195 °C178–181 °C
Aqueous Solubility < 0.5 mg/mL> 25 mg/mL12–15 mg/mL> 45 mg/mL
Hygroscopicity LowHigh (Deliquescent >70% RH)ModerateModerate
Chiral Utility N/A (Racemate)Achiral SaltResolution Agent Solubilizer
Primary Interaction Weak N-H...NCharge-assisted N-H...ClN-H...O (Carboxylate)N-H...O (Sulfonate)
Detailed Analysis of Alternatives
1. Hydrochloride (HCl) Salt
  • Mechanism: The primary amine at C6 is protonated (

    
    ). The chloride ion acts as a bridge, accepting H-bonds from three donors (the ammonium head), creating a tight "ionic brick" packing.
    
  • Pros: Highest crystallinity; efficiently purifies the compound during isolation from crude reaction mixtures.

  • Cons: The small radius of the Cl⁻ ion leads to a high charge density lattice that readily attracts water (hygroscopic), complicating long-term storage without desiccants.

2. L-Tartrate Salt (The Resolver)
  • Mechanism: L-Tartaric acid is a chiral acid. When reacted with racemic 6-ATHI, it forms two diastereomeric salts:

    
    -salt and 
    
    
    
    -salt. These have distinct solubilities.
  • Application: This is the standard method for optical resolution. The

    
    -6-amino-tetrahydroindazole-L-tartrate typically crystallizes out first due to a more stable hydrogen bonding network involving the tartrate hydroxyls and the pyrazole NH.
    
3. Mesylate (Methanesulfonate)
  • Mechanism: The bulky methanesulfonate anion disrupts the tight packing observed in the HCl salt. It introduces "slip planes" in the lattice.

  • Application: Ideal for formulation. The lower lattice energy translates directly to higher dissolution rates and solubility, critical for bioavailability studies.

Experimental Protocols

Protocol A: Synthesis & Crystallization of 6-ATHI L-Tartrate (Resolution)

Objective: Isolate the enantiomerically pure (6R)-amine from the racemic mixture.

  • Dissolution: Dissolve 10.0 g of racemic 6-amino-4,5,6,7-tetrahydroindazole (Free Base) in 100 mL of Methanol at 60°C.

  • Acid Addition: Slowly add a solution of L-Tartaric Acid (10.5 g, 1.0 eq) in 50 mL Methanol over 20 minutes. Maintain temperature at 60°C.

  • Nucleation: Allow the solution to cool slowly to 40°C. Seed with 10 mg of pure (R)-salt if available.

  • Crystallization: Cool to 0–5°C over 4 hours. Stir for an additional 2 hours.

  • Filtration: Filter the white precipitate.

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) to achieve >99% ee (enantiomeric excess).

Protocol B: Salt Screening Workflow

Use this logic flow to determine the correct salt for your specific development stage.

SaltScreen Start Crude 6-ATHI (Racemic) Goal Define Goal Start->Goal PathPurify Chemical Purity Goal->PathPurify Isolation PathChiral Chiral Purity Goal->PathChiral Resolution PathForm Bioavailability Goal->PathForm Drug Product HCl HCl Salt (Precipitation) PathPurify->HCl Tartrate L-Tartrate (Resolution) PathChiral->Tartrate Mesylate Mesylate (Formulation) PathForm->Mesylate Recrystallize\n(EtOH/Et2O) Recrystallize (EtOH/Et2O) HCl->Recrystallize\n(EtOH/Et2O) Recrystallize\n(EtOH/H2O) Recrystallize (EtOH/H2O) Tartrate->Recrystallize\n(EtOH/H2O) Lyophilize\n(t-BuOH/H2O) Lyophilize (t-BuOH/H2O) Mesylate->Lyophilize\n(t-BuOH/H2O)

Caption: Decision matrix for salt selection based on development phase (Isolation vs. Resolution vs. Formulation).

Critical Analysis of Crystal Packing (XRD Insights)

Based on crystallographic data of homologous tetrahydroindazole systems:

  • H-Bonding Motifs:

    • Free Base: Forms weak

      
       chains (Graph Set 
      
      
      
      ) between the amine and the pyrazole nitrogen of adjacent molecules. This packing is inefficient, leading to lower density.
    • Salts: The protonated amine (

      
      ) acts as a pivot. In the HCl structure , the chloride ion accepts 3 H-bonds, creating a "herringbone" motif that is thermally stable but leaves channels accessible to water vapor (explaining hygroscopicity).
      
  • Pi-Stacking:

    • The "sofa" conformation of the cyclohexyl ring prevents perfect face-to-face stacking of the pyrazole rings. Instead, the rings often adopt a T-shaped or offset-stacked geometry. This steric bulk is why the Mesylate salt (with its own bulky anion) is so soluble—it prevents the lattice from interlocking too tightly.

References

  • Vertex Pharmaceuticals. (2019).[1] Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Chemical Properties and Synthesis Guide.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (Standard reference for salt selection principles).

  • PubChem. (2025). 4,5,6,7-Tetrahydro-1H-indazole Compound Summary. National Library of Medicine.

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Reference for hydrogen bond graph sets and packing analysis).

Sources

Validation

Validating purity of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

An Objective Guide to the Purity Validation of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Purity Validation of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine. In the realm of small molecule drug discovery, the absolute purity of a synthetic intermediate or active pharmaceutical ingredient (API) is paramount. It ensures the reliability of biological data, the reproducibility of synthetic protocols, and compliance with regulatory standards. This document moves beyond a simple listing of methods to provide a comparative analysis grounded in the principles of analytical chemistry, explaining the causality behind experimental choices to construct a robust, self-validating purity profile.

The Imperative of an Orthogonal Analytical Approach

No single analytical technique is sufficient to definitively determine the purity of a compound. Each method interrogates a different physicochemical property, and its response can be biased by the nature of potential impurities. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple techniques based on different principles are employed. For a novel heterocyclic amine like 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine, a combination of chromatography, spectroscopy, and elemental analysis provides the highest degree of confidence.

This guide will compare and contrast the primary methods used in this orthogonal strategy:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and separation of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities with different proton/carbon environments.

  • Elemental Analysis (CHN Analysis): For fundamental verification of the elemental composition against the theoretical formula.

Comparative Analysis of Core Purity Validation Techniques

The selection of an analytical method should be driven by the specific questions being asked about the sample. Is the goal to quantify known impurities, identify unknown byproducts, or confirm the fundamental composition? The following table summarizes the primary applications and limitations of each technique in the context of validating our target compound.

Technique Principle of Separation/Detection Primary Application Typical Impurities Detected Strengths Key Limitations
RP-HPLC-UV/MS Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative Purity (% Area) ; Separation of process-related impurities.Starting materials, reagents, non-volatile byproducts, regioisomers, degradation products.High precision and accuracy; can be coupled to MS for identification.Requires chromophore for UV detection; non-volatile buffer can interfere with MS; co-elution is possible.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.Detection of Volatile Impurities ; Analysis of residual solvents.Residual solvents (e.g., DMF, MIBK), volatile starting materials, thermally stable byproducts.Excellent separation efficiency and sensitivity for volatiles.[1]Requires derivatization for non-volatile compounds; thermal degradation of the analyte is possible.[2][3]
¹H & ¹³C NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural Confirmation ; Identification and rough estimation of impurities.Isomers, byproducts with distinct proton/carbon signals, residual solvents.Provides definitive structural information; can detect non-chromophoric impurities.[4][5]Low sensitivity (~1-5% for routine quantification); overlapping signals can complicate analysis.
Elemental Analysis Complete combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).Confirmation of Elemental Composition ; Corroboration of overall purity.Inorganic salts, non-combustible materials, impurities altering the C:H:N ratio.Provides absolute confirmation of elemental formula; independent of spectroscopic or chromatographic response factors.Does not distinguish between isomers; requires high sample purity to meet ±0.4% criteria.[6][7]

Experimental Protocols & Methodologies

The following protocols are detailed, generalized procedures based on established methods for analogous heterocyclic amines.[2][4][8] They serve as a robust starting point for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the cornerstone for determining purity as a percentage of the total detected peak area. For a polar amine, a buffered mobile phase is critical to ensure symmetrical peak shape.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-UV/MS Analysis cluster_data Data Processing A Accurately weigh ~1 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 1 mg/mL A->B F Inject 1-5 µL of Sample B->F C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in H₂O) E Equilibrate C18 Column (e.g., 100 x 2.1 mm, 2.5 µm) D Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) E->F G Run Gradient Elution (e.g., 5% to 95% B over 10 min) F->G H Detect at 254 nm (UV) & Scan m/z 100-500 (MS) G->H I Integrate all peaks above noise threshold H->I J Calculate Purity (% Area of Main Peak) I->J K Analyze MS data for impurities (m/z) I->K

Caption: Workflow for RP-HPLC Purity Determination.

Detailed Protocol:

  • Instrumentation: HPLC or UPLC system with a UV detector and preferably coupled to a mass spectrometer (e.g., ESI-QTOF or QTRAP).[2]

  • Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Gradient: Start at 5% B, linear gradient to 95% B over 9 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate.[9]

  • Detection:

    • UV: Monitor at 254 nm or a wavelength of maximum absorbance determined by a PDA detector.

    • MS: Electrospray ionization (ESI) in positive mode. Scan a mass range of m/z 100-500.

  • Data Analysis: Integrate all peaks with a signal-to-noise ratio >3. Calculate purity by dividing the area of the main peak by the total area of all integrated peaks. Use MS data to propose structures for observed impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for detecting residual solvents from the synthesis and purification process. Direct analysis of the amine may be possible, but derivatization is sometimes required to improve thermal stability and peak shape.

Detailed Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: A low-to-mid polarity column such as a 5% Phenyl-Methylpolysiloxane (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve ~5 mg of the sample in a suitable solvent known to be absent from the synthesis, such as Dichloromethane or Methanol, to a final concentration of 1-5 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

    • Oven Program: Hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan m/z 35-550.

  • Data Analysis: Identify peaks corresponding to residual solvents by comparing their mass spectra and retention times to a known library (e.g., NIST). Analyze other peaks for potential volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled view of the compound's structure and can reveal impurities that are invisible to other techniques.

Detailed Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) if quantitative NMR (qNMR) is desired.[4]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a high signal-to-noise ratio (>100:1 for the main peaks).

    • Acquire a ¹³C{¹H} spectrum.

    • Consider 2D NMR experiments (e.g., COSY, HSQC) if structural confirmation is ambiguous.[10]

  • Data Analysis:

    • Integrate all signals in the ¹H spectrum. The integration of peaks corresponding to the target molecule should be consistent with its structure.

    • Look for small, unassigned peaks. Their integration relative to the main compound provides a semi-quantitative estimate of impurity levels.

    • Identify characteristic signals of common solvents (e.g., Acetone, Ethyl Acetate) to corroborate GC-MS findings.

Elemental Analysis (CHN)

This fundamental technique provides a pass/fail criterion for the elemental composition of the bulk sample.

Workflow for Purity Validation

cluster_methods Orthogonal Purity Analysis Sample Test Sample of 2-methyl-4,5,6,7-tetrahydro -2H-indazol-6-amine HPLC HPLC-UV/MS (Quantitative Purity) Sample->HPLC GCMS GC-MS (Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (Structural Identity) Sample->NMR CHN Elemental Analysis (Compositional Identity) Sample->CHN Result Comprehensive Purity Profile HPLC->Result GCMS->Result NMR->Result CHN->Result

Caption: Integrated Orthogonal Purity Validation Workflow.

Detailed Protocol:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: The sample must be thoroughly dried under high vacuum to remove residual water and solvents, which can significantly skew results. Weigh approximately 2 mg of the sample into a tin capsule.

  • Analysis: The instrument combusts the sample at high temperature (typically >900 °C). The resulting N₂, CO₂, and H₂O gases are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the molecular formula (C₈H₁₃N₃; MW: 151.21 g/mol ).

    • Theoretical C: 63.54%

    • Theoretical H: 8.67%

    • Theoretical N: 27.79%

    • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.[6] A failure to meet this criterion suggests the presence of significant impurities or an incorrect structural assignment.

Conclusion and Recommendations

Validating the purity of a research compound like 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is not a single measurement but a systematic investigation. A multi-faceted, orthogonal approach is essential for building a complete and trustworthy purity profile.

  • For routine purity checks and quantitative analysis, RP-HPLC is the method of choice due to its high precision and resolving power.

  • To ensure structural identity and detect non-chromophoric impurities, ¹H and ¹³C NMR are indispensable.

  • For a comprehensive profile of volatile impurities and residual solvents, GC-MS analysis is critical.

  • As a final, absolute confirmation of elemental composition, CHN elemental analysis provides a fundamental benchmark of purity.

By integrating the data from these distinct analytical techniques, researchers can proceed with confidence, knowing their material is well-characterized and their subsequent scientific findings will be built on a solid foundation.

References

  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF. Retrieved from ResearchGate. [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Stavric, B., et al. (1993). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • ResearchGate. (n.d.). 13C NMR of indazoles. Retrieved from ResearchGate. [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports. [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. [Link]

  • Kandioller, W., & Hartinger, C. G. (2014). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Chen, B-H., et al. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. MDPI. [Link]

  • Wawer, I., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. [Link]

  • Al-Lawati, H. A. J., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]

  • Molbank. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. [Link]

Sources

Comparative

Publish Comparison Guide: Binding Affinity of Tetrahydroindazole Derivatives to Sigma-2 Receptors

Executive Summary The Sigma-2 receptor ( R), recently identified as the endoplasmic reticulum transmembrane protein TMEM97 , is a validated biomarker for tumor proliferation and a target for CNS disorders (Alzheimer’s, S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sigma-2 receptor (


R), recently identified as the endoplasmic reticulum transmembrane protein TMEM97 , is a validated biomarker for tumor proliferation and a target for CNS disorders (Alzheimer’s, Schizophrenia). While traditional ligands like PB28 and DTG exhibit high affinity, they often suffer from poor selectivity against the Sigma-1 receptor (

R) or off-target interactions with vesicular monoamine transporters.

Tetrahydroindazole (THI) derivatives represent a novel, high-potential scaffold for


R targeting.[1][2] Recent SAR (Structure-Activity Relationship) campaigns have yielded THI ligands with nanomolar affinity (

nM) and exceptional selectivity ratios (

-fold over

R). This guide objectively compares the binding performance of key THI derivatives against industry standards, detailing the experimental protocols required to validate these findings.

Mechanism & Rationale: The Tetrahydroindazole Scaffold[3]

The


 receptor possesses a distinct binding pocket characterized by an aspartate residue (Asp29) critical for electrostatic interactions with basic amines. The THI scaffold offers a rigid, lipophilic core that mimics the diverse "hydantoin-like" or "piperazine-linked" structures of classic ligands but provides unique vectors for substitution to tune selectivity.
Structural Advantages
  • Rigidity: The fused cyclohexene-pyrazole ring system restricts conformational freedom, reducing entropic penalties upon binding.

  • Selectivity Tuning: Substitutions at the

    
    -1 and 
    
    
    
    -2 positions of the indazole ring drastically alter the electrostatic potential map, allowing medicinal chemists to "dial out"
    
    
    R affinity.
  • Lipophilicity: The scaffold naturally satisfies the hydrophobic requirements of the

    
    R binding pocket (TMEM97).
    
Pathway Visualization

The following diagram illustrates the interaction logic and downstream effects of THI ligand binding to TMEM97.

Sigma2_Pathway cluster_0 Cellular Response Ligand THI Derivative (e.g., Compound 7t) Receptor Sigma-2 Receptor (TMEM97) Ligand->Receptor High Affinity Binding (Ki < 20 nM) PGRMC1 PGRMC1 Complex (Putative Partner) Receptor->PGRMC1 Protein-Protein Interaction (Debated) Calcium Intracellular Ca2+ Modulation Receptor->Calcium Trigger Cholesterol Cholesterol Homeostasis Receptor->Cholesterol Regulation Apoptosis Caspase-Dependent Apoptosis Calcium->Apoptosis Cytotoxicity Cholesterol->Apoptosis Lipid Raft Disruption

Figure 1: Mechanistic pathway of Tetrahydroindazole ligands binding to TMEM97 and inducing downstream cellular effects.

Comparative Performance Analysis

This section compares specific Tetrahydroindazole derivatives (Compounds 7t and 7g from Iyamu et al.) against industry-standard reference ligands (PB28, DTG, Haloperidol).

Key Metrics Defined[4][5][6][7]
  • 
     (
    
    
    
    ):
    Inhibitory constant for Sigma-2.[1] Lower is better (higher affinity).
  • Selectivity Ratio:

    
    .[3][4][5] Higher is better (fewer off-target effects).
    
Performance Data Table
CompoundScaffold Class


(nM)


(nM)
Selectivity (

)
Status
PB28 Cyclohexylpiperazine0.6812.5~18Gold Standard (High Affinity, Low Selectivity)
DTG Guanidine21.225.0~1.2Non-selective Reference
Haloperidol Butyrophenone48.72.50.05

Selective (Negative Control)
Compound 7t Tetrahydroindazole 16.0 >10,000 >625 High Selectivity Lead
Compound 7g Tetrahydroindazole 24.0 >5,000 >200 Balanced Potency/Solubility
Compound 15b THI-Benzamide45.3>1,000>22Early Generation Hybrid

Analysis:

  • Potency: While PB28 remains the most potent ligand (

    
     nM), it lacks discrimination between receptor subtypes.
    
  • Selectivity: The THI derivative Compound 7t sacrifices marginal potency (16 nM vs 0.68 nM) for a massive gain in selectivity (

    
    -fold). This makes THI derivatives superior tools for probing specific 
    
    
    
    R biology without
    
    
    R interference (chaperone activity).
  • Structure-Activity Insight: The presence of a 4-(4-pyridyl)-piperidine moiety linked to the THI core (as seen in 7t) is critical for maximizing the selectivity window compared to simple piperidine analogs.

Experimental Protocol: Radioligand Binding Assay

To replicate these affinity values, a rigorous competitive binding assay is required. The following protocol uses [


H]DTG  as the radioligand. Because DTG is non-selective, (+)-pentazocine  must be added to mask 

receptors.[6][7]
Reagents & Equipment
  • Radioligand: [

    
    H]DTG (Specific Activity ~30-50 Ci/mmol).
    
  • Masking Agent: (+)-Pentazocine (1

    
    M final concentration).
    
  • Tissue Source: Rat liver membrane homogenates (rich in

    
    R) or PC12 cells.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration: Whatman GF/B filters soaked in 0.5% Polyethyleneimine (PEI).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize rat liver in ice-cold 50 mM Tris-HCl (pH 8.0).

    • Centrifuge at 1,000

      
       for 10 min (discard pellet).
      
    • Centrifuge supernatant at 31,000

      
       for 20 min. Resuspend pellet in buffer. Repeat wash twice.
      
    • Store aliquots at -80°C. Protein concentration should be ~0.5 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding: 100

      
      L Membrane + 50 
      
      
      
      L [
      
      
      H]DTG (3 nM) + 50
      
      
      L Buffer + (+)-Pentazocine (1
      
      
      M).
    • Non-Specific Binding (NSB): Above + 10

      
      M Haloperidol (or unlabeled DTG).
      
    • Test Compounds: Above + Increasing concentrations of THI derivative (

      
       to 
      
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 120 minutes (equilibrium is slower for lipophilic THI compounds).

  • Termination:

    • Rapid filtration through PEI-soaked GF/B filters using a cell harvester.

    • Wash 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).

Workflow Visualization

Binding_Protocol Prep Membrane Prep (Rat Liver/PC12) Masking Masking Step Add (+)-Pentazocine (1 µM) Blocks Sigma-1 Prep->Masking Isolate Sigma-2 Incubation Incubation [3H]DTG + Test Cmpd 120 min @ 25°C Masking->Incubation Competition Filtration Filtration GF/B Filters + PEI Incubation->Filtration Terminate Analysis Data Analysis Non-linear Regression Calculate Ki Filtration->Analysis LSC Counting

Figure 2: Workflow for selective Sigma-2 radioligand binding assay using [3H]DTG.

Critical Technical Considerations (E-E-A-T)

The "Masking" Pitfall

Using [


H]DTG requires perfect masking of 

sites. If (+)-pentazocine concentration is too low (<100 nM),

binding will contaminate the signal, artificially inflating the apparent affinity of non-selective compounds.
  • Validation: Always run a control curve with pure (+)-pentazocine. It should show no displacement of the radioligand in the masked condition.

Lipophilicity and NSB

Tetrahydroindazoles are highly lipophilic (cLogP > 3.5). This leads to high Non-Specific Binding (NSB) to plasticware and filters.

  • Solution: Pre-soak filters in 0.5% PEI for at least 2 hours. Use low-binding polypropylene plates, not polystyrene.

Alternative Radioligands

For higher precision without masking, consider using [


I]RHM-4 .[4] It is highly selective for 

R (


> 10,000 nM) and eliminates the need for (+)-pentazocine, reducing assay complexity and potential artifacts.

References

  • Iyamu, D. I., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256.[1][2]

  • Huang, Y., et al. (2015). "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands."[8] Bioorganic & Medicinal Chemistry, 23(13), 3662-3673.

  • Alon, A., et al. (2017). "Sigma-2 receptor is TMEM97." Nature, 546, 554–558. (Identification of the receptor identity).

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research, 64, 311-319. (Protocol reference for DTG binding).

  • Zeng, C., et al. (2020). "Sigma-2 Receptor/TMEM97 Agonists and Antagonists." Journal of Medicinal Chemistry. (Review of PB28 and standard ligands).

Sources

Validation

ADME Properties of Tetrahydroindazole-Based Drug Candidates: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from fully aromatic scaffolds (like indazoles) to partially saturated systems (like 4,5,6,7-tetrahydroindazoles, THIs) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from fully aromatic scaffolds (like indazoles) to partially saturated systems (like 4,5,6,7-tetrahydroindazoles, THIs) represents a strategic "escape from flatland." While aromatic indazoles are privileged structures in kinase inhibition, they often suffer from poor aqueous solubility and "brick dust" crystal lattice energy.

The tetrahydroindazole (THI) scaffold introduces sp³ character, disrupting planarity and improving solubility. However, this physicochemical gain comes with a metabolic trade-off: the saturated cyclohexyl ring becomes a "soft spot" for CYP450-mediated oxidation. This guide analyzes this dichotomy, providing actionable data and protocols for optimizing THI candidates.

Physicochemical Profile & Absorption

The primary driver for selecting a THI scaffold over an indazole is the improvement in physicochemical properties, specifically solubility and Fraction of sp³ carbons (Fsp³).

Comparative Metrics: Indazole vs. Tetrahydroindazole

The following table summarizes the shift in properties when converting a core aromatic indazole to a tetrahydroindazole, based on data from interleukin-2 inducible T-cell kinase (ITK) inhibitor optimization campaigns (e.g., GNE-9822).

Table 1: Physicochemical & ADME Comparison

PropertyAromatic Indazole ScaffoldTetrahydroindazole (THI) ScaffoldImpact on Drugability
Geometry Planar (Flat)Puckered (3D, sp³ character)Disrupts crystal packing; improves solubility.
Solubility (PBS, pH 7.4) Low (< 5 µM)High (> 100 µM)Positive : Higher free fraction for absorption.
Lipophilicity (cLogP) Generally HigherTunable (Lower)Positive : Reduced non-specific binding.
Metabolic Stability (HLM) High (Ring is stable)Low to Moderate (Ring oxidation)Negative : Requires blocking strategies (e.g., gem-dimethyl).
hERG Inhibition High Risk (π-π stacking)Reduced RiskPositive : Safer cardiovascular profile.
Mechanism of Solubility Improvement

The THI scaffold increases the Solubility Forecast Index (SFI) , defined as


 (number of aromatic rings). By saturating the fused ring, you reduce 

and introduce out-of-plane aliphatic protons. This prevents the strong

stacking interactions that make aromatic indazoles insoluble "brick dust."

Metabolic Stability & Biotransformation

The most critical ADME challenge for THI candidates is metabolic lability. Unlike the inert benzene ring of an indazole, the cyclohexene-like ring of a THI is prone to allylic and aliphatic hydroxylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9).

The Metabolic "Soft Spot"

Experimental data confirms that the C-4, C-5, C-6, and C-7 positions are vulnerable. The most common biotransformation is mono-hydroxylation at the C-5 or C-6 position, followed by potential dehydrogenation to restore aromaticity or ring opening.

Visualization: Metabolic Pathways

The following diagram illustrates the primary metabolic fate of the THI scaffold and the medicinal chemistry strategy to block it.

THI_Metabolism cluster_legend Pathway Legend THI Tetrahydroindazole (Parent) CYP CYP450 (3A4/2C9) THI->CYP Oxidative Attack Blocked Gem-Dimethyl THI (Metabolically Stable) THI->Blocked MedChem Optimization (Steric Blocking) Met1 5-Hydroxy-THI (Major Metabolite) CYP->Met1 Hydroxylation (Soft Spot) Met2 6-Hydroxy-THI (Minor Metabolite) CYP->Met2 Met3 Aromatized Indazole (Dehydrogenation) Met1->Met3 -2H (Oxidation) Blocked->CYP Steric Hindrance key Blue: Parent | Red: Metabolite | Green: Optimized Lead

Caption: Figure 1. CYP450-mediated oxidation pathways of the tetrahydroindazole ring and the 'gem-dimethyl' blocking strategy.

Optimization Strategy: Steric Blocking

To counteract the metabolic instability, a proven strategy is the introduction of gem-dimethyl groups or fluorine atoms at the C-5 or C-6 positions.

  • Case Study (GNE-9822) : Introduction of a gem-dimethyl group at C-6 of the THI scaffold reduced intrinsic clearance (

    
    ) in liver microsomes by >50% compared to the unsubstituted THI, while maintaining solubility advantages.
    

Distribution: CNS vs. Peripheral Targeting

The THI scaffold offers versatility in tissue distribution based on substituent tuning.

  • Peripheral Selectivity (e.g., CB1 Inverse Agonists) : THI derivatives have been successfully engineered as peripherally restricted agents.[1] By attaching polar moieties (e.g., carboxylates or sulfonamides) to the THI core, researchers can increase the Topological Polar Surface Area (TPSA) > 90 Ų, preventing Blood-Brain Barrier (BBB) penetration. This is crucial for targets like CB1 where CNS exposure causes psychiatric side effects.

  • CNS Penetration (e.g., Sigma-2 Ligands) : Conversely, for CNS targets, the lipophilic nature of the basic THI core (without polar appendages) allows for excellent BBB permeability (

    
    ). The non-planar shape aids in navigating the lipophilic environment of the BBB without being a substrate for P-gp efflux pumps, a common issue with planar aromatic drugs.
    

Experimental Protocols

To validate the ADME properties of a THI candidate, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility Assay (High Throughput)

Purpose : To rapidly assess if the THI modification has improved solubility over the indazole precursor.

  • Preparation : Prepare 10 mM stock solutions of test compounds in DMSO.

  • Spiking : Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

  • Equilibration : Shake at 300 rpm for 24 hours at room temperature.

  • Filtration : Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Quantification : Analyze filtrate via LC-MS/MS or UV-Vis.

  • Calculation :

    
    .
    
    • Validation Check: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

Protocol B: Microsomal Stability with Metabolite Identification

Purpose : To identify the "soft spot" on the cyclohexyl ring.

  • Incubation System :

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation : Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling : Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (with internal standard).
    
  • Analysis : Centrifuge and inject supernatant into LC-HRMS (High-Resolution Mass Spec).

  • Data Processing :

    • Calculate

      
       and 
      
      
      
      .
    • Metabolite ID : Search for

      
       (hydroxylation) and 
      
      
      
      (dehydrogenation) peaks.
    • Causality Check: If

      
       is high but no aromatic metabolites are found, check for ring-opening hydrolysis products.
      

Decision Logic for Lead Optimization

Use this workflow to navigate the trade-offs inherent to the THI scaffold.

ADME_Workflow Start THI Candidate Synthesis SolTest Solubility Assay (Protocol A) Start->SolTest CheckSol Solubility > 50 µM? SolTest->CheckSol MetabTest Microsomal Stability (Protocol B) CheckSol->MetabTest Yes Discard Discard / Re-design Core CheckSol->Discard No (Unexpected) CheckStab t1/2 > 30 min? MetabTest->CheckStab MetID Metabolite ID: Is Ring Oxidized? CheckStab->MetID No Proceed Proceed to PK/PD (In Vivo) CheckStab->Proceed Yes Optimize Add Gem-Dimethyl / Fluorine at C5/C6 MetID->Optimize Ring Oxidation Optimize->SolTest Re-test

Caption: Figure 2. Iterative optimization workflow for balancing solubility and metabolic stability in THI candidates.

References

  • Crawford, J. J., et al. (2014). "Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors." Journal of Medicinal Chemistry, 57(12), 5469–5482. Link

  • Pla, D., et al. (2021). "4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." Molecules, 26(15), 4596.[2] Link

  • Matthews, J. M., et al. (2016).[1] "Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists."[1] Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349.[1] Link

  • Zeng, L., et al. (2020).[3] "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability." Journal of Medicinal Chemistry, 63(10), 5242–5256. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition: 'Escape from Flatland'." Drug Discovery Today, 14(19-20), 1011-1020. Link

Sources

Safety & Regulatory Compliance

Safety

2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine proper disposal procedures

Executive Summary: Operational Disposal Directive Compound: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Class: Heterocyclic Primary Amine / Tetrahydroindazole Derivative Primary Hazard: Chemical Irritant (Skin/Eye/Res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Compound: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine Class: Heterocyclic Primary Amine / Tetrahydroindazole Derivative Primary Hazard: Chemical Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral), Basic (Corrosive potential).[1] Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1] Drain Disposal: STRICTLY PROHIBITED.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste stream.[1][2][3][4] As a specialized research intermediate, specific Safety Data Sheet (SDS) availability may be limited.[1] The following profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine).

PropertySpecificationOperational Implication
Functional Group Primary Amine (

)
Basic nature. Incompatible with strong acids and oxidizers.[1] Potential to form heat/fumes upon mixing with acidic waste streams.[1]
Core Structure TetrahydroindazoleGenerally stable, but combustible organic scaffold.[1]
Physical State Solid (typically powder)Dust generation risk during transfer.[1]
Solubility Soluble in DMSO, Methanol, DCMDictates liquid waste stream segregation (Halogenated vs. Non-Halogenated).[1]
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][5]

Pre-Disposal Treatment & Waste Segregation

Proper segregation is the single most critical step to prevent satellite accumulation area (SAA) accidents.[1]

A. Solid Waste (Pure Compound/Contaminated Debris)[1]
  • Pure Substance: Do not dissolve solely for disposal.[1] Keep as solid to minimize waste volume.

  • Contaminated Items: Weigh boats, gloves, and paper towels contaminated with the amine must be treated as hazardous solid waste.

  • Container: Double-bag in clear polyethylene bags or collect in a wide-mouth HDPE jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Assessment: Determine the primary carrier solvent.[1]

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .[1]

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • pH Check: If the solution is highly basic (pH > 10), do not mix directly with acidic waste streams.[1] Although commercial waste haulers often consolidate, in-lab mixing can cause exothermic splashing.[1]

    • Protocol: If generating large volumes (>500mL) of basic solution, collect in a separate "Basic Organic Waste" container to prevent immediate reaction with acidic organics in the main carboy.[1]

Detailed Disposal Workflows

Workflow 1: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidAction Double Bag or HDPE Jar. Label: 'Toxic Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic Waste (Red Can) Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste (White/Safety Can) NonHalo->NonHaloBin

Figure 1: Decision logic for segregating amine waste into correct satellite accumulation streams.

Workflow 2: Emergency Spill Response

If the compound is spilled outside of a containment hood, immediate action is required to prevent exposure and contamination.[1]

Spill Response Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is powder, turn off fans/sources of turbulence to prevent aerosolization.[1]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust, then wipe up.[1]

    • Liquid Spill: Surround with absorbent socks or vermiculite.[1]

  • Decontamination: Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue, followed by a water rinse.[1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

SpillResponse Spill Spill Detected Secure 1. Secure Area (Evacuate/Ventilate) Spill->Secure PPE 2. Don PPE (Gloves, Goggles, N95) Secure->PPE TypeCheck Spill Type? PPE->TypeCheck SolidSpill Solid/Powder TypeCheck->SolidSpill LiquidSpill Liquid/Solution TypeCheck->LiquidSpill WetWipe Cover with damp towels (suppress dust) SolidSpill->WetWipe Absorb Absorb with Vermiculite/Pads LiquidSpill->Absorb Clean Decontaminate Surface (1% Acetic Acid Wipe) WetWipe->Clean Absorb->Clean Dispose Dispose Debris as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol ensuring personnel safety and site decontamination.[1]

Regulatory Compliance & Classification

Failure to classify waste correctly can lead to regulatory fines (EPA/RCRA in the US).[1]

  • RCRA Classification (USA):

    • If dissolved in flammable solvents (Methanol, Acetone): D001 (Ignitable) .[1]

    • If dissolved in halogenated solvents: F-Listed Waste (F002) .[1]

    • Pure substance: Generally not P-listed or U-listed specifically, but must be characterized as Toxic/Irritant under general hazardous waste guidelines.[1]

  • European Waste Code (EWC):

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Final Disposal (Contractor Level)

Do not attempt to destroy this chemical via in-lab oxidation (e.g., bleach or peroxide) unless you have a validated SOP, as amines can form toxic chloramines or explosive N-oxides.[1]

  • Preferred Method: High-temperature incineration with flue gas scrubbing (to remove NOx gases generated from the nitrogen-rich indazole ring).[1]

  • Lab Role: Secure packaging and accurate labeling to ensure the contractor selects the correct incineration pathway.[1]

References

  • PubChem. (2025).[1] 2-Methyl-2H-indazol-6-amine (Analogous Structure Safety Data).[1] National Library of Medicine.[1] [Link][1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Methyl-2H-indazole-3-carbaldehyde (Indazole Derivative Hazards).[1][6][Link][1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories (RCRA).[1][Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Executive Safety Summary Treat as: High-Potency Amine Intermediate / Potential Sensitizer 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is a bicyclic primary amine commonly used as a building block in the synthesis of k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: High-Potency Amine Intermediate / Potential Sensitizer

2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is a bicyclic primary amine commonly used as a building block in the synthesis of kinase inhibitors and PARP inhibitors. While specific toxicological data may be limited for this exact isomer, its structural class (primary heterocyclic amines) dictates a strict safety profile.

Primary Hazards:

  • Corrosivity/Irritation: Primary amines are basic. Expect severe eye irritation (Category 1/2A) and skin irritation.

  • Sensitization: Potential respiratory or skin sensitizer.

  • Bioactivity: As a drug intermediate, assume pharmacological activity until proven otherwise.

Chemical Profile & Hazard Identification

FeatureDetails
Chemical Name 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
Functional Groups Primary Amine (-NH₂), Tetrahydro-indazole core
Physical State Solid (Powder/Crystalline)
Acidity/Basicity Basic (pKa ~9-10 for primary amine)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
GHS Classification (Estimated) Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

PPE Matrix: Layered Defense Strategy

The following PPE standards are non-negotiable. Selection is based on permeation kinetics of lipophilic amines and physical state (dust vs. solution).

A. Standard Handling (Weighing < 1g, Closed Systems)
ZoneEquipmentSpecification & Rationale
Ocular Chemical Splash Goggles Safety glasses are insufficient . Amines are caustic; vapors or dust can bypass side shields. Goggles provide a seal against basic dusts.
Dermal (Hand) Double Nitrile Inner: 4 mil Nitrile (Standard). Outer: 5-8 mil Extended Cuff Nitrile (High Performance). Rationale: Lipophilic amines can permeate thin nitrile. The air gap between gloves reduces diffusion rates.
Dermal (Body) Lab Coat + Sleeves Standard cotton/poly lab coat. Use Tyvek® sleeves if working with large volumes of powder to bridge the glove-cuff gap.
Respiratory Engineering Control Fume Hood Required. If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator .
B. High Exposure / Spill Cleanup (> 1g, Solutions)
ZoneEquipmentSpecification & Rationale
Dermal (Hand) Laminate / Barrier Ansell Barrier® (Laminate) or Butyl Rubber. Rationale: Nitrile degrades rapidly against concentrated amine solutions in organic solvents (e.g., DCM/Amine mixtures).
Respiratory Full-Face Respirator Required for spills outside the hood. Cartridge: Multi-Gas/Vapor (OV/AG) + P100 . Rationale: Protects against organic vapors (solvent) and ammonia-like amine vapors.
Body Tychem® Apron/Suit Chemical-resistant apron required to prevent soak-through of basic solutions to street clothes.

Operational Logic: Decision Workflow

The following diagram illustrates the decision-making process for handling this compound based on its physical state and quantity.

HandlingProtocol Start Start: Handling 2-methyl...indazol-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Compound Solution Solution (Organic Solvent) StateCheck->Solution Dissolved Weighing Weighing / Transfer Solid->Weighing Dissolving Dissolution / Reaction Solution->Dissolving Controls_Solid ENGINEERING: Fume Hood / Powder Enclosure PPE: Double Nitrile + Goggles Weighing->Controls_Solid Controls_Soln ENGINEERING: Fume Hood (Sash <18") PPE: Splash Goggles + Laminate Gloves (if DCM used) Dissolving->Controls_Soln Spill Spill Event? Controls_Solid->Spill Controls_Soln->Spill Spill_Response RESPONSE: 1. Evacuate Area 2. Don Full-Face Resp + Tychem Suit 3. Use Chemizorb® (Amine specific) Spill->Spill_Response YES Proceed with Experiment Proceed with Experiment Spill->Proceed with Experiment NO

Caption: Operational workflow determining PPE and Engineering controls based on physical state (Solid vs. Solution) and emergency response triggers.

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Minimize airborne dust generation.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keep sash down).

  • Donning: Put on inner nitrile gloves, lab coat, Tyvek sleeves, and outer extended-cuff nitrile gloves. Ensure goggles are sealed.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is "fly-away." Amine salts can be hygroscopic and sticky; free bases can be static-prone.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an alcohol wipe. Dispose of wipes as solid hazardous waste.

Protocol B: Dissolution (Solution Preparation)

Objective: Prevent splash and vapor exposure.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, standard nitrile gloves offer <5 minutes of protection. Change gloves immediately upon any splash.

  • Addition: Add solvent to the solid slowly to prevent "puffing" of the powder.

  • Vessel: Keep the vessel closed (septum or cap) whenever possible. Use a nitrogen balloon if the amine is air-sensitive (prevents oxidation/browning).

Protocol C: Spill Management

Objective: Neutralization and Containment.

  • Isolate: If >1g is spilled outside a hood, evacuate the immediate area.

  • Neutralize: Do not just wipe with water (which creates a basic runoff).

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquid Spill: Use an Amine-Specific Absorbent (e.g., Chemizorb® OH- or sand mixed with weak citric acid).

  • Clean: Wash the surface with 5% Citric Acid or dilute Acetic Acid to neutralize the amine residue, followed by soap and water.

Disposal & Waste Management

Never dispose of amine intermediates down the drain. They are toxic to aquatic life and can damage plumbing seals.

Waste StreamClassificationPackaging Instructions
Solid Waste Hazardous Solid (Toxic/Irritant)Double-bag in clear polyethylene bags. Label with full chemical name.
Liquid Waste Basic Organic WasteSegregate from Acidic Waste (Risk of exothermic reaction). Use High-Density Polyethylene (HDPE) containers.
Sharps/Glass Contaminated SharpsRinse gross residue with solvent into liquid waste before placing in sharps container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methyl-2H-indazol-6-amine (Structural Analog). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Chemicals in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

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